Product packaging for Stobadine(Cat. No.:CAS No. 85202-17-1)

Stobadine

Cat. No.: B1218460
CAS No.: 85202-17-1
M. Wt: 202.30 g/mol
InChI Key: CYJQCYXRNNCURD-DGCLKSJQSA-N
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Description

Stobadine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B1218460 Stobadine CAS No. 85202-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQCYXRNNCURD-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3C2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201338826
Record name (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201338826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85202-17-1
Record name Stobadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201338826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STOBADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Stobadine's Mechanism of Action in Oxidative Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stobadine, a pyridoindole derivative, demonstrates significant potential as a therapeutic agent against pathologies rooted in oxidative stress. Its core mechanism of action resides in its potent free radical scavenging capabilities, particularly against hydroxyl and peroxyl radicals, and its effective inhibition of lipid peroxidation. This guide provides a comprehensive technical overview of this compound's antioxidant properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways. While direct modulation of specific signaling pathways such as the Nrf2-ARE pathway has not been conclusively established, evidence suggests that this compound's profound impact on reducing reactive oxygen species (ROS) levels indirectly influences cellular signaling cascades that are sensitive to redox state.

Core Mechanism: Direct Antioxidant and Free Radical Scavenging Activity

This compound's primary defense against oxidative stress lies in its ability to directly neutralize a variety of harmful free radicals. This action is largely attributed to the pyridoindole ring system, which can donate a hydrogen atom to stabilize radicals, thereby terminating damaging chain reactions.

Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to be a potent scavenger of several key ROS, most notably the highly reactive hydroxyl radical (•OH) and peroxyl radicals (ROO•).[1]

  • Hydroxyl Radical (•OH) Scavenging : this compound exhibits an exceptionally high rate constant for the scavenging of hydroxyl radicals, indicating a very efficient neuroprotective action against this damaging species.[2]

  • Peroxyl and Alkoxyl Radical Scavenging : The compound is effective in scavenging peroxyl and alkoxyl radicals, which are key players in the propagation of lipid peroxidation.[3]

  • Superoxide Radical (O₂⁻•) Scavenging : While effective against other ROS, this compound is a less efficient scavenger of superoxide radicals.[4]

The core antioxidant activity is linked to the indole nitrogen's ability to form a stable radical.[1]

Inhibition of Lipid Peroxidation

A crucial aspect of this compound's protective effect is its ability to inhibit lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound effectively interrupts the propagation phase of lipid peroxidation.[3] This inhibition has been demonstrated in various experimental models, including brain and heart tissues subjected to ischemia and reperfusion.[5]

dot

ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates This compound This compound This compound->ROS scavenges This compound->Lipid_Peroxidation inhibits Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage leads to

Caption: this compound's primary antioxidant mechanism.

Quantitative Data on Antioxidant Activity

The following tables summarize the key quantitative data regarding this compound's antioxidant efficacy from various in vitro and in vivo studies.

Table 1: Free Radical Scavenging Activity of this compound
Radical SpeciesAssay MethodKey ParameterValueReference
Hydroxyl Radical (•OH)Deoxyribose degradationRate Constant (k)>10¹⁰ M⁻¹s⁻¹[2]
Superoxide Radical (O₂⁻•)Lucigenin-amplified chemiluminescenceRate Constant (k)7.5 x 10² M⁻¹s⁻¹[4]
Peroxyl Radicals (ROO•)cis-Parinaric acid fluorescence decayIC₅₀20 µM[4]
Peroxyl Radicals (ROO•)Luminol-sensitized chemiluminescenceIC₅₀33 µM[4]
ABTS RadicalABTS assayIC₅₀~11 µM (for a derivative)[1]
Table 2: Inhibition of Lipid Peroxidation by this compound
Experimental ModelMethod of InductionBiomarker MeasuredInhibitionConcentrationReference
Rat liver microsomesAAPH (water-soluble)Lipid PeroxidationIC₅₀ = 17 µM17 µM[4]
Rat liver microsomesAMVN (lipid-soluble)Lipid PeroxidationIC₅₀ = 17 µM17 µM[4]
Phosphatidylcholine liposomesIron/ADP/NADPHTBARS/ChemiluminescenceDoubled lag phase5 µM[6]
Brain (in vivo ischemia/reperfusion)Ischemia/ReperfusionMDA and Conjugated DienesSignificant reduction2 mg/kg[5]
Myocardium (in vivo diabetic model)Streptozotocin-induced diabetesConjugated DienesSignificant reduction0.05% w/w in diet[7]

Influence on Cellular Signaling Pathways

While this compound's primary mechanism is direct ROS scavenging, this action has downstream consequences on cellular signaling pathways that are regulated by the cellular redox state. It is important to note that direct activation or inhibition of these pathways by this compound has not been definitively demonstrated. Instead, this compound likely creates a cellular environment with reduced oxidative stress, thereby indirectly modulating these pathways.

dot

cluster_indirect Indirect Effects Oxidative_Stress Oxidative Stress (High ROS) Reduced_ROS Reduced ROS Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 activates (protective response) MAPK MAPK Pathway Oxidative_Stress->MAPK activates (pro-apoptotic/inflammatory) Apoptosis Apoptosis Oxidative_Stress->Apoptosis induces This compound This compound This compound->Oxidative_Stress reduces Cell_Survival Cell Survival Nrf2->Cell_Survival promotes MAPK->Apoptosis can lead to DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Stobadine_H This compound-H Stobadine_H->DPPH_Radical H• donation Stobadine_Radical This compound• Stobadine_H->Stobadine_Radical Oxidation

References

Stobadine's Free Radical Scavenging Prowess: A Technical Guide to Kinetics and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has demonstrated significant potential as a cardioprotective and neuroprotective agent, largely attributed to its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the kinetics and efficacy of this compound in scavenging a variety of biologically relevant free radicals. It consolidates quantitative data from numerous studies, details the experimental protocols used for its evaluation, and visually represents the core mechanisms and experimental workflows. This document serves as a comprehensive resource for researchers and professionals engaged in the development of antioxidant-based therapeutics.

Introduction

Reactive oxygen species (ROS) and other free radicals are implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes-related complications. This compound, with its unique pyridoindole structure, has emerged as a promising candidate for mitigating oxidative damage. Its efficacy is rooted in its ability to interact with and neutralize various free radicals, thereby interrupting damaging chain reactions. This guide delves into the specifics of these interactions, providing a detailed quantitative and methodological overview.

Free Radical Scavenging Kinetics and Efficacy

This compound exhibits a broad spectrum of free radical scavenging activity, with varying efficacy against different radical species. The primary mechanism of its antioxidant action is believed to be hydrogen atom transfer (HAT) from the indole NH group, which effectively neutralizes free radicals.

Hydroxyl Radical (•OH) Scavenging

This compound is an exceptionally potent scavenger of the highly reactive and damaging hydroxyl radical. Studies have determined its second-order rate constant to be greater than 10¹⁰ M⁻¹s⁻¹, indicating a diffusion-controlled reaction. This high reactivity makes this compound a powerful protectant against hydroxyl radical-induced damage to critical biomolecules.

Peroxyl Radical (ROO•) Scavenging

This compound demonstrates moderate efficacy in scavenging peroxyl radicals, which are key mediators of lipid peroxidation. In rat liver microsomes, this compound inhibited lipid peroxidation induced by the peroxyl radical initiator AAPH with a half-maximal inhibitory concentration (IC50) of 17 µM. This activity is crucial in protecting cell membranes from oxidative damage.

Superoxide Radical (O₂•⁻) Scavenging

In contrast to its high reactivity with hydroxyl radicals, this compound is a relatively inefficient scavenger of the superoxide radical. The second-order rate constant for the reaction between this compound and the superoxide radical has been estimated to be 7.5 x 10² M⁻¹s⁻¹. While it can reduce superoxide generation at higher concentrations, it is considered a more effective scavenger of other free radicals.

DPPH and ABTS Radical Scavenging

The free radical scavenging activity of this compound has also been evaluated using the stable free radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The IC50 value for this compound in the DPPH assay has been reported to be approximately 120 µmol/L. In the ABTS assay, a derivative of this compound demonstrated an IC50 value of approximately 11 µmol/L, suggesting potent radical scavenging capabilities.

Quantitative Data Summary

The following tables summarize the key quantitative data on this compound's free radical scavenging kinetics and efficacy.

Table 1: Reaction Rate Constants of this compound with Various Free Radicals

Free RadicalRate Constant (k)Method
Hydroxyl Radical (•OH)> 10¹⁰ M⁻¹s⁻¹Deoxyribose degradation and 2-keto-4-methiolbutyric acid oxidation
Superoxide Radical (O₂•⁻)7.5 x 10² M⁻¹s⁻¹Lucigenin-amplified chemiluminescence

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

AssayIC50 ValueExperimental System
Peroxyl Radical Scavenging (AAPH-induced)17 µMRat liver microsomes
DPPH Radical Scavenging≈ 120 µmol/LNot specified
ABTS Radical Scavenging (derivative)≈ 11 µmol/LNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Hydroxyl Radical Scavenging Activity (Deoxyribose Degradation Assay)

This assay is based on the principle that hydroxyl radicals, generated by a Fenton-like reaction, degrade the sugar deoxyribose. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen that can be measured spectrophotometrically.

  • Reagents:

    • Phosphate buffer (e.g., 50 mM, pH 7.4)

    • Deoxyribose (e.g., 2.8 mM)

    • Ferric chloride (FeCl₃) (e.g., 100 µM)

    • EDTA (e.g., 100 µM)

    • Hydrogen peroxide (H₂O₂) (e.g., 1 mM)

    • Ascorbic acid (e.g., 100 µM)

    • Trichloroacetic acid (TCA) (e.g., 2.8% w/v)

    • Thiobarbituric acid (TBA) (e.g., 1% w/v in 50 mM NaOH)

    • This compound solutions of varying concentrations

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, deoxyribose, FeCl₃, EDTA, and H₂O₂.

    • Add different concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding ascorbic acid.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA, followed by the addition of TBA solution.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop the pink color.

    • Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

    • The percentage of hydroxyl radical scavenging is calculated using the formula: % Scavenging = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

Lipid Peroxidation Inhibition (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.

  • Reagents:

    • Biological sample (e.g., rat liver microsomes)

    • Buffer (e.g., Tris-HCl, pH 7.4)

    • Peroxidation inducer (e.g., FeSO₄ and ascorbate, or AAPH)

    • Trichloroacetic acid (TCA) (e.g., 15% w/v)

    • Thiobarbituric acid (TBA) (e.g., 0.375% w/v)

    • This compound solutions of varying concentrations

  • Procedure:

    • Pre-incubate the biological sample with different concentrations of this compound.

    • Initiate lipid peroxidation by adding the inducer.

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding TCA, followed by the addition of TBA solution.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes).

    • Cool the samples and centrifuge to pellet the precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 535 nm).

    • The percentage inhibition of lipid peroxidation is calculated based on the reduction in TBARS formation in the presence of this compound compared to the control.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

  • Reagents:

    • DPPH solution in a suitable solvent (e.g., 0.1 mM in methanol)

    • This compound solutions of varying concentrations

    • Solvent (e.g., methanol)

  • Procedure:

    • Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.

    • Add different concentrations of this compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).

    • The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without this compound and A_sample is the absorbance in the presence of this compound.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The presence of an antioxidant reduces the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water)

    • Potassium persulfate (e.g., 2.45 mM in water)

    • Ethanol or buffer for dilution

    • This compound solutions of varying concentrations

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ working solution with ethanol or buffer to obtain a specific absorbance at a certain wavelength (e.g., an absorbance of 0.7 at 734 nm).

    • Add different concentrations of this compound to the diluted ABTS•⁺ solution.

    • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

Signaling Pathways and Molecular Mechanisms

While the primary antioxidant mechanism of this compound is direct free radical scavenging, there is emerging evidence suggesting its potential to modulate cellular antioxidant defense systems.

Modulation of Antioxidant Enzyme Activity

Studies have shown that this compound can influence the activity of key antioxidant enzymes. For instance, this compound pretreatment has been observed to enhance the activity of glutathione peroxidase (GPx) in the heart of irradiated mice. In a model of carbon tetrachloride-induced brain toxicity, this compound administration helped to restore the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). This suggests that this compound may not only act as a direct scavenger but also support the endogenous antioxidant network.

Potential Interaction with Signaling Pathways

The regulation of antioxidant enzyme expression is often controlled by complex signaling pathways, with the Keap1-Nrf2 pathway being a central regulator. Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes.

Currently, there is a lack of direct evidence from the reviewed literature explicitly demonstrating that this compound activates the Nrf2 pathway. However, its ability to modulate the activity of Nrf2-regulated enzymes like GPx and SOD suggests a potential, yet unconfirmed, indirect influence on this pathway. Future research is warranted to explore the direct interaction of this compound with components of the Keap1-Nrf2, MAPK, and NF-κB signaling pathways to fully elucidate its cytoprotective mechanisms.

Visualizations

This compound's Free Radical Scavenging Mechanism

Stobadine_Scavenging_Mechanism This compound This compound (S-H) Stobadinyl_Radical Stobadinyl Radical (S•) This compound->Stobadinyl_Radical H• donation Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (R-H) Radical->Neutralized_Molecule H• acceptance Regenerated_this compound Regenerated this compound (S-H) Stobadinyl_Radical->Regenerated_this compound Regeneration Antioxidant Antioxidant (e.g., Vitamin C/E) Antioxidant->Stobadinyl_Radical H• donation

Caption: Hydrogen atom donation from this compound to a free radical.

Experimental Workflow for Hydroxyl Radical Scavenging Assay

Hydroxyl_Radical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents (Buffer, Deoxyribose, FeCl3, EDTA, H2O2) Mix Mix Reagents and this compound Reagents->Mix Stobadine_Sol Prepare this compound Solutions (Varying Concentrations) Stobadine_Sol->Mix Initiate Initiate Reaction (Add Ascorbic Acid) Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction (Add TCA and TBA) Incubate->Stop Heat Heat in Boiling Water Bath Stop->Heat Measure Measure Absorbance (532 nm) Heat->Measure

Caption: Workflow for the deoxyribose degradation assay.

Potential Modulation of the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus This compound This compound ROS Oxidative Stress (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., GPx, SOD) ARE->Antioxidant_Genes Activates

Caption: Hypothetical influence of this compound on the Nrf2 pathway.

Conclusion

This compound is a potent free radical scavenger with particularly high reactivity against the hydroxyl radical. Its ability to also scavenge peroxyl radicals underscores its potential in mitigating lipid peroxidation. While its direct scavenging activity is well-documented, its influence on endogenous antioxidant enzyme activity suggests a more complex mechanism of action that may involve the modulation of cellular signaling pathways. Further investigation into the interaction of this compound with the Nrf2, MAPK, and NF-κB pathways is crucial to fully understand its therapeutic potential and to guide the development of novel antioxidant strategies for a variety of oxidative stress-related diseases.

Synthesis and Characterization of Novel Stobadine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel analogues of Stobadine, a pyridoindole derivative with notable antioxidant and cardioprotective properties. This document details synthetic strategies, analytical characterization, quantitative biological data, and explores the putative mechanism of action, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to this compound and Its Analogues

This compound, (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole, is a well-established antioxidant and free radical scavenger.[1] Its cardioprotective and neuroprotective effects are largely attributed to its ability to mitigate oxidative stress.[2] Research efforts have focused on the development of novel this compound analogues with improved efficacy and reduced side effects. Key modifications have targeted the piperidine nitrogen and the aromatic ring to enhance antioxidant activity and bioavailability. This guide will focus on two prominent classes of analogues: N-acyl derivatives and the highly potent SMe1EC2.

Synthesis of Novel this compound Analogues

The synthesis of novel this compound analogues involves the strategic modification of the parent molecule. Below are generalized synthetic approaches for N-acyl derivatives and the specific analogue, SMe1EC2.

General Synthesis of N-Acyl this compound Derivatives

N-acyl derivatives of this compound are synthesized to modulate the lipophilicity and pharmacokinetic profile of the parent compound. The general synthetic route involves the acylation of the secondary amine in the piperidine ring of the this compound core.

Experimental Protocol: Synthesis of N-Acyl this compound Derivatives

  • Starting Material: this compound base.

  • Acylating Agents: A variety of acylating agents can be employed, such as acyl chlorides or acid anhydrides (e.g., acetic anhydride, propionic anhydride).

  • Reaction Conditions:

    • Dissolve this compound base in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

    • Add a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

    • Slowly add the acylating agent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture for a specified time (ranging from a few hours to overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid and base.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-acyl this compound derivative.

Synthesis of SMe1EC2

SMe1EC2, 2-ethoxycarbonyl-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido-[4,3b]indolinium chloride, is a promising this compound analogue with enhanced antioxidant properties and reduced toxicity. Its synthesis involves modifications to both the aromatic ring and the piperidine nitrogen of a this compound precursor. While the exact patented synthesis protocol is proprietary, a plausible synthetic workflow can be outlined based on its chemical structure.

Conceptual Synthetic Workflow for SMe1EC2

The synthesis of SMe1EC2 likely involves a multi-step process starting from a substituted indole precursor. Key transformations would include the construction of the pyridoindole core, introduction of the methoxy group on the aromatic ring, and finally, the addition of the ethoxycarbonyl group to the piperidine nitrogen.

Diagram: Conceptual Synthetic Workflow for SMe1EC2

G cluster_synthesis SMe1EC2 Synthesis Substituted_Indole Substituted Indole Precursor Pictet_Spengler Pictet-Spengler Reaction Substituted_Indole->Pictet_Spengler Aldehyde/Ketone Pyridoindole_Core Pyridoindole Core Formation Pictet_Spengler->Pyridoindole_Core Aromatic_Methoxylation Aromatic Methoxylation Pyridoindole_Core->Aromatic_Methoxylation Methoxy_Pyridoindole 8-Methoxy-pyridoindole Intermediate Aromatic_Methoxylation->Methoxy_Pyridoindole N_Acylation N-Ethoxycarbonylation Methoxy_Pyridoindole->N_Acylation Ethyl Chloroformate SMe1EC2_Product SMe1EC2 N_Acylation->SMe1EC2_Product

Caption: Conceptual synthetic pathway for SMe1EC2.

Characterization of Novel this compound Analogues

The structural elucidation and purity assessment of newly synthesized this compound analogues are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized analogues.[3][4] Key diagnostic signals include the chemical shifts and coupling constants of protons in the pyridoindole ring system and the appearance of new signals corresponding to the introduced functional groups (e.g., acyl or ethoxycarbonyl moieties).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.[5] Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, providing further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For N-acyl derivatives, the appearance of a strong absorption band corresponding to the amide carbonyl stretch (typically around 1650 cm-1) is a key diagnostic feature.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized analogues and to monitor the progress of reactions. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) is commonly employed.

Biological Activity and Data Presentation

The primary biological activity of this compound and its analogues is their antioxidant capacity. This is typically evaluated through various in vitro assays.

Quantitative Antioxidant Activity

The antioxidant efficacy of novel this compound analogues is often compared to the parent compound. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) or the pIC50 (-log IC50), which represent the concentration of the compound required to inhibit a specific oxidative process by 50%.

CompoundAnti-lipoperoxidation (pIC50)Inhibition of Creatine Phosphokinase Oxidative Impairment (relative activity)α1-Adrenolytic Effect (pA2)Acute Toxicity (LD50 in mice, i.p.)
This compound4.469 ± 0.02317.26 ± 0.1285 mg/kg
SMe1EC2 5.487 ± 0.014 2.284 No effect > 500 mg/kg

Data sourced from preclinical studies.[6]

Experimental Protocols for Biological Assays

Protocol: In Vitro Antioxidant Activity Assay using Dihydrorhodamine 123

This assay measures the ability of a compound to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) to the fluorescent rhodamine 123, induced by a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[7]

  • Reagents: DHR 123, AAPH, phosphate-buffered saline (PBS), and the test compounds (this compound and its analogues).

  • Procedure:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add DHR 123 and the test compound at various concentrations to PBS.

    • Initiate the reaction by adding AAPH.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of fluorescence increase for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol: Lipid Peroxidation Assay

This assay measures the inhibition of lipid peroxidation, often by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[2][8][9]

  • Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat brain homogenates or liposomes.

  • Induction of Peroxidation: Induce lipid peroxidation using a pro-oxidant system, for example, Fe2+/ascorbate.

  • Procedure:

    • Incubate the biological sample with the test compound at various concentrations.

    • Add the pro-oxidant to initiate lipid peroxidation.

    • After a set incubation period, stop the reaction.

    • Measure the amount of MDA formed using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which is then measured spectrophotometrically at ~532 nm.

  • Data Analysis: Calculate the percentage inhibition of MDA formation for each concentration of the test compound and determine the IC50 value.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of this compound and its analogues are likely mediated through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and enzymes involved in glutathione synthesis.[6][10]

This compound and its analogues, as potent antioxidants, can directly scavenge ROS. This reduction in the overall cellular oxidative load can influence the Keap1-Nrf2 pathway, promoting the expression of endogenous antioxidant defenses and thereby conferring cellular protection.

Diagram: Putative Mechanism of Action via the Keap1-Nrf2 Pathway

G cluster_pathway Keap1-Nrf2 Signaling Pathway cluster_nucleus This compound This compound / Analogues ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Modification of Keap1 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2 Nrf2 Keap1_mod->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound analogues may promote cellular protection by scavenging ROS and activating the Keap1-Nrf2 pathway.

Conclusion

The development of novel this compound analogues, such as SMe1EC2 and N-acyl derivatives, represents a promising strategy for enhancing the therapeutic potential of this antioxidant scaffold. The data presented in this guide demonstrate that chemical modifications can lead to compounds with superior antioxidant activity and improved safety profiles. The elucidation of their mechanism of action, potentially through the modulation of the Keap1-Nrf2 pathway, provides a strong rationale for their further investigation as therapeutic agents for conditions associated with oxidative stress. The synthetic routes and analytical methods detailed herein offer a foundational framework for the continued exploration and development of this important class of compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Stobadine's Interaction with Cellular Membranes and Lipids

Executive Summary

This compound [(-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole], a pyridoindole derivative, is a cardioprotective and neuroprotective agent with potent antioxidant properties. Its therapeutic effects are intrinsically linked to its interactions with cellular membranes and lipids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these interactions, focusing on this compound's ability to partition into lipid bilayers, modulate membrane fluidity, and inhibit lipid peroxidation. We present quantitative data from various experimental models, detail key methodologies, and visualize the underlying pathways to offer a thorough resource for researchers in pharmacology and drug development.

This compound's Physicochemical Properties and Membrane Partitioning

This compound's interaction with cellular membranes is governed by its physicochemical characteristics. Its moderate lipophilicity allows it to readily partition into the lipid bilayer, a critical first step for its antioxidant activity within the membrane environment.

The octanol-water partition coefficient (log P) is a key measure of a compound's lipophilicity.[1] this compound's log P value indicates its ability to exist in both aqueous and lipid phases, facilitating its transit to and interaction with cellular membranes.[2]

Table 1: Physicochemical and Kinetic Properties of this compound

Parameter Value Significance Reference
Log P (octanol-water) 0.57 ± 0.03 Indicates moderate lipophilicity, enabling partitioning into both lipid and aqueous environments. [2]
OH• Radical Scavenging Rate Constant (k) > 10¹⁰ M⁻¹s⁻¹ Demonstrates extremely potent scavenging of highly reactive hydroxyl radicals. [3]

| Superoxide Radical Reaction Rate Constant (k) | 7.5 x 10² M⁻¹s⁻¹ | Shows weak scavenging activity against superoxide radicals. |[2] |

The process of studying drug-membrane interactions often involves a variety of biophysical techniques applied to model systems like liposomes or supported lipid bilayers.[4][5]

cluster_prep Model Membrane Preparation cluster_exp Experimental Analysis cluster_data Data Interpretation Lipids Lipids (e.g., Phosphatidylcholine) Hydration Hydration & Sonication Lipids->Hydration Liposomes Liposome / Vesicle Formation Hydration->Liposomes This compound This compound Incubation Liposomes->this compound Partitioning Partitioning Assay (e.g., IAM Chromatography) This compound->Partitioning Fluidity Fluidity Measurement (Fluorescence Anisotropy) This compound->Fluidity Peroxidation Lipid Peroxidation Assay (TBARS, Chemiluminescence) This compound->Peroxidation Calorimetry Calorimetry (DSC) This compound->Calorimetry Quantify Quantify: - Binding Affinity - Fluidity Change - Inhibition (IC50) Partitioning->Quantify Fluidity->Quantify Peroxidation->Quantify Calorimetry->Quantify Mechanism Elucidate Mechanism of Action Quantify->Mechanism

Workflow for studying this compound-Membrane Interactions.

Inhibition of Lipid Peroxidation

A primary mechanism of this compound's protective effects is the potent inhibition of lipid peroxidation, a process where oxidants like reactive oxygen species (ROS) attack lipids, leading to membrane damage and cellular injury.[6][7] this compound effectively scavenges radicals, thereby breaking the chain reaction of lipid peroxidation.[2][8]

Mechanism of Antioxidant Action

This compound functions as a chain-breaking antioxidant. It donates a hydrogen atom to lipid peroxyl radicals, neutralizing them and terminating the propagation phase of lipid peroxidation. Interestingly, its antioxidant effect in microsomes is dependent on the presence of vitamin E, suggesting a synergistic relationship where this compound may help regenerate or protect tocopherol within the membrane.[6] However, in LDL oxidation studies, this compound did not influence the rate of tocopherol consumption, indicating its mechanism may be context-dependent.[8] It is a particularly potent scavenger of hydroxyl radicals but is less effective against superoxide radicals.[2][3]

ROS Reactive Oxygen Species (e.g., OH•) Lipid Membrane Lipid (Polyunsaturated Fatty Acid) ROS->Lipid Initiation Lipid_R Lipid Radical (L•) Lipid->Lipid_R H• Abstraction Lipid_OO Lipid Peroxyl Radical (LOO•) Lipid_R->Lipid_OO + O2 Lipid_OO->Lipid Propagation (Chain Reaction) Damage Membrane Damage (Loss of Fluidity, Permeability) Lipid_OO->Damage This compound This compound This compound->Lipid_OO Termination (Radical Scavenging) VitE Vitamin E (α-tocopherol) This compound->VitE Synergistic Interaction? VitE->Lipid_OO Termination

This compound's mechanism as a chain-breaking antioxidant.
Quantitative Efficacy

This compound's efficacy has been quantified across various biological and model systems. It consistently demonstrates superior or comparable activity to other well-known antioxidants. The cis(-) isomer has been identified as the most effective form.[6]

Table 2: Quantitative Data on this compound's Inhibition of Lipid Peroxidation

Experimental System Peroxidation Induction Measurement Method This compound Concentration Key Finding Reference(s)
Phosphatidylcholine Liposomes Iron/ADP/NADPH Low-level Chemiluminescence 5 µM Doubled the duration of the lag phase. [6]
Rat Liver Microsomes Iron/ADP/NADPH TBARS / Chemiluminescence 5 µM Doubled the lag phase duration. [6]
Rat Liver Microsomes AAPH or AMVN (Peroxyl Radicals) Not Specified 17 µM (IC₅₀) Efficiently inhibited peroxidation from both lipid- and water-soluble radicals. [2]
Rat Brain Cortex (Ischemia/Reperfusion) In vivo Ischemia Conjugated Dienes, TBARS 2 mg/kg (i.v.) Significantly decreased peroxidation markers; more effective than Vitamin E. [7]
Rabbit Spinal Cord Homogenates In vitro Fe²⁺ stimulation TBARS Not specified Antioxidative capacity exceeded that of barbiturates by over 100-fold. [9]
Human Low-Density Lipoprotein (LDL) Cu²⁺ Conjugated Diene Formation 0-5 µM Prolonged the lag phase more effectively than ascorbate, trolox, or α-tocopherol. [8]

| Rat Abdominal Aorta (Ischemia/Reperfusion) | In vivo Ischemia | TBARS | 2 mg/kg (i.v.) | Prevented the I/R-induced increase in TBARS concentration. |[10] |

Effects on Membrane Structure and Function

Beyond inhibiting peroxidation, this compound directly influences the physical properties of the cell membrane, contributing to its cytoprotective effects.

Membrane Fluidity

Oxidative stress is known to decrease membrane fluidity, impairing the function of embedded proteins and transport systems.[11] this compound protects against this process. In rabbit brain endoplasmic reticulum membranes exposed to free radical generating systems, this compound was shown to prevent the decrease in membrane fluidity, an effect comparable to that of butylated hydroxytoluene (BHT) and α-tocopherol.[11] This stabilizing effect helps maintain the structural and functional integrity of cellular membranes under oxidative stress.[12]

Interactions with Specific Membranes
  • Mitochondrial Membranes: The interaction is complex. In one study on heart mitochondria, this compound administration in vivo led to inhibited respiration and an increase in the lipid peroxidation product malondialdehyde (MDA), suggesting its cardioprotective effect may not be directly linked to preserving mitochondrial function under those specific conditions.[13] Conversely, another study showed that this compound effectively protects the mitochondrial enzyme glutathione peroxidase (GPX) from oxidative damage induced by Fe²⁺ in vitro, and that the outer mitochondrial membrane is involved in these protective processes.[14]

  • Microsomal Membranes: this compound interacts with cytochrome P450 in liver microsomes.[15] Despite stimulating H₂O₂ production in an NADPH-dependent process, it simultaneously prevents NADPH-induced lipid peroxidation, highlighting its potent antioxidant capacity even in a pro-oxidant environment.[15]

  • Sarcolemma: In diabetic rats, this compound administration improved the function of the cardiac Na⁺,K⁺-ATPase, an essential membrane-bound enzyme. It increased the maximal velocity (Vmax) and restored the enzyme's affinity for Na⁺, suggesting a role in preserving the function of integral membrane proteins.[16]

cluster_props Physicochemical Properties cluster_effects Biological Effects on Membranes This compound This compound Lipophilicity Moderate Lipophilicity (log P = 0.57) RadicalScavenging Potent Radical Scavenger (esp. OH•) Partitioning Partitions into Lipid Bilayer Lipophilicity->Partitioning Inhibition Inhibits Lipid Peroxidation RadicalScavenging->Inhibition Partitioning->Inhibition Fluidity Maintains Membrane Fluidity Partitioning->Fluidity Protein Protects Membrane Protein Function (e.g., Na+/K+-ATPase) Partitioning->Protein Inhibition->Fluidity prevents stiffening Inhibition->Protein prevents oxidative damage

Logical relationships of this compound's properties and effects.

Key Experimental Protocols

The study of this compound's interaction with membranes utilizes a range of established biophysical and biochemical assays.

Lipid Peroxidation Assessment: TBARS Assay
  • Principle: This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that is measured spectrophotometrically.

  • Protocol Outline:

    • Sample Preparation: Homogenize tissue or prepare liposome/microsome suspension. Incubate with pro-oxidants (e.g., Fe²⁺/ascorbate) in the presence or absence of this compound.[7][9]

    • Reaction: Add TBA reagent and an acid (e.g., trichloroacetic acid) to the sample.

    • Incubation: Heat samples at 95-100°C for a set time (e.g., 60 minutes) to facilitate the reaction.

    • Measurement: Cool the samples, centrifuge to remove precipitates, and measure the absorbance of the supernatant at ~532 nm.

    • Quantification: Calculate TBARS concentration using an MDA standard curve.

Membrane Fluidity Assessment: Fluorescence Polarization
  • Principle: This technique measures the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded within the lipid bilayer. A decrease in probe mobility (higher polarization/anisotropy) corresponds to decreased membrane fluidity.[11]

  • Protocol Outline:

    • Probe Incorporation: Incubate the membrane preparation (e.g., endoplasmic reticulum vesicles) with the DPH probe to allow its incorporation into the hydrophobic core.

    • Treatment: Expose the labeled membranes to oxidative stress-inducing agents with or without this compound.[11]

    • Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of both vertically and horizontally polarized emitted light.

    • Calculation: Calculate fluorescence anisotropy (r) using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where I is intensity and G is an instrument-specific correction factor. A higher 'r' value indicates lower fluidity.

LDL Oxidation Assay
  • Principle: The oxidation of low-density lipoproteins (LDL) is monitored by the formation of conjugated dienes, which absorb light at ~234 nm. The effectiveness of an antioxidant is determined by its ability to prolong the "lag phase" before rapid oxidation begins.[8]

  • Protocol Outline:

    • LDL Isolation: Isolate human LDL from plasma via ultracentrifugation.

    • Incubation: Incubate LDL with a pro-oxidant, typically Cu²⁺ ions, in a phosphate buffer in the presence of varying concentrations of this compound.

    • Monitoring: Continuously monitor the change in absorbance at 234 nm using a UV/Vis spectrophotometer.

    • Analysis: Plot absorbance versus time. The lag phase is determined by the intercept of the tangent of the propagation phase slope with the initial absorbance line. A longer lag phase indicates greater antioxidant protection.[8]

Conclusion and Future Directions

This compound's interaction with cellular membranes is a cornerstone of its pharmacological activity. Its ability to partition into the lipid bilayer, scavenge radicals to halt lipid peroxidation, and stabilize membrane fluidity provides robust protection against oxidative stress-mediated cellular damage. The quantitative data clearly establishes its high potency, often exceeding that of benchmark antioxidants.

For drug development professionals, this compound serves as a compelling lead compound. Future research should focus on:

  • High-Resolution Structural Studies: Utilizing techniques like solid-state NMR and cryo-EM to determine the precise location and orientation of this compound within different types of lipid bilayers.

  • Lipid Raft Interactions: Investigating whether this compound preferentially partitions into specific membrane microdomains like lipid rafts, which could have significant implications for its effects on cell signaling.

  • Synergistic Formulations: Further exploring the synergistic antioxidant relationship between this compound and endogenous antioxidants like Vitamin E to develop more effective combination therapies.

This guide consolidates the current understanding of this compound's membrane biology, providing a valuable technical resource to guide further research and development in this promising area.

References

Stobadine: A Comprehensive In-Vivo Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stobadine, a pyridoindole derivative, is a compound with significant antioxidant and cardioprotective properties. Understanding its behavior within a biological system is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in-vivo pharmacokinetics and metabolism of this compound, drawing from preclinical studies in various animal models and available data from human volunteers. The information is presented to be a valuable resource for researchers and professionals involved in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound has been investigated in several species, primarily using the dihydrochloride and dipalmitate salt forms for intravenous and oral administration, respectively. The following tables summarize the available quantitative data.[1]

Table 1: Pharmacokinetic Parameters of this compound in Dogs after a Single Oral Dose

FormulationDose (mg/kg)Key ParameterValueSpeciesReference
This compound Dipalmitate (Capsules)2.9 - 4.7Relative Bioavailability0.71 - 1.56DogBauer et al., 1999[2]
This compound Dipalmitate (Capsules)2.9 - 4.7Cmax/AUC0.0022 - 0.0047 min⁻¹DogBauer et al., 1999[2]

Table 2: Peak Plasma Concentrations of this compound in Human Volunteers

FormulationAdministration RoutePeak Plasma Concentration (Cpeak)SpeciesReference
This compound DipalmitateOral10 - 300 ng/mLHumanŠoltés et al., 1991[3]

Metabolism of this compound

The biotransformation of this compound has been primarily investigated through in-vitro studies using rat liver microsomes. These studies have identified the initial steps of its metabolic fate.

In Vitro Metabolic Pathways

In rat liver microsomes, this compound undergoes Phase I metabolism, leading to the formation of at least two metabolites. The primary metabolic reactions are N-desmethylation and N-oxidation. The identified metabolites are:

  • N-desmethyl this compound

  • This compound N-oxide

Note: Further in-vivo studies are required to confirm these as the major metabolic pathways across different species and to investigate the potential for Phase II conjugation reactions.

Interaction with Cytochrome P450 Enzymes

In-vitro studies have shown that this compound interacts with cytochrome P450 (CYP450) enzymes in rat liver microsomes. It exhibits a medium affinity, low-capacity interaction with type I binding sites of hepatic microsomal CYP450.[4] While this compound interacts with the CYP450 system, it has been observed to have only a weak inhibitory effect on the metabolism of other drugs, suggesting a low potential for clinically significant drug-drug interactions via this mechanism.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in key pharmacokinetic and metabolism studies of this compound.

Animal Studies

Species: Rats, Dogs, and Rabbits have been used in preclinical studies.[1][3]

Formulations:

  • Intravenous administration: this compound dihydrochloride.[1]

  • Oral administration: this compound dipalmitate.[1][2]

Bioavailability Study in Dogs:

  • Study Design: A randomized two-period crossover design was employed.[2]

  • Animals: Six dogs received single oral doses of two different this compound dipalmitate capsule formulations.[2]

  • Dose: The dose ranged from 2.9 to 4.7 mg/kg.[2]

  • Sample Collection: Plasma samples were collected at various time points to determine the concentration-time profile of this compound.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Small Animals:

  • Methodology: 3H-labeled this compound was administered to investigate absorption, distribution, metabolism, and elimination.[5]

  • Observation: It was noted that after a sufficient period, neither the parent drug nor its radioactive metabolites were detectable, indicating no risk of accumulation or irreversible binding.[3]

  • Placental Transfer: The extent of placental transfer was determined in rabbits.[3]

Analytical Methods

A variety of analytical techniques have been developed and utilized to quantify this compound and its metabolites in biological matrices.[1]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: Used for the quantification of this compound in plasma.[2]

  • Quantification Limit: A quantification limit of 1 ng/mL was achieved in dog plasma.[2]

High-Performance Liquid Chromatography (HPLC):

  • Application: Employed to determine the bioavailability of this compound in dogs after oral administration of dihydrochloride or dipalmitate salts.[3]

  • Detection: UV detection at 247 nm.[3]

  • Lowest Detectable Concentration: 10 ng/mL in the serum of human volunteers.[3]

Radiometric Methods:

  • Application: Thin-Layer Chromatography (TLC) in combination with Liquid Scintillation Counting (LSC) was used for the bioanalysis of 3H-labeled this compound and its metabolites.[3]

Spectrofluorometry:

  • Application: Used for the determination of unlabeled this compound in biological samples from larger animal species.[5]

Visualizations

The following diagrams illustrate the metabolic pathway of this compound based on in-vitro findings and a general experimental workflow for pharmacokinetic studies.

Stobadine_Metabolism This compound This compound N_desmethyl N-desmethyl this compound This compound->N_desmethyl N-desmethylation (CYP450 mediated) N_oxide This compound N-oxide This compound->N_oxide N-oxidation (CYP450 mediated) PK_Workflow cluster_preclinical_study Preclinical In-Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analytical Quantification cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rat, Dog) Dosing This compound Administration (Oral or IV) Animal_Model->Dosing Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Extraction Extraction of this compound and Metabolites Sampling->Extraction Quantification Chromatographic Separation (e.g., HPLC, GC) & Mass Spectrometric Detection (MS) Extraction->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of PK Parameters (AUC, Cmax, t1/2, etc.) PK_Modeling->Parameter_Calc

References

Stobadine's Neuroprotective Efficacy in Ischemia-Reperfusion: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Stobadine in various experimental models of cerebral ischemia-reperfusion injury. This compound, a pyridoindole derivative, has demonstrated significant potential in mitigating the complex cascade of detrimental events initiated by the restoration of blood flow to ischemic brain tissue. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and illustrates the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Antioxidant and Membrane Stabilizer

This compound's neuroprotective effects are largely attributed to its potent antioxidant and free radical scavenging properties.[1] It appears to exert its influence by primarily targeting cellular membranes, thereby preserving the integrity and function of neurons, as well as subcellular organelles like mitochondria and the endoplasmic reticulum.[1] Evidence suggests that this compound's protective actions extend to the cerebrovascular system, including the endothelium, which may contribute significantly to its overall neuroprotective profile.[1][2]

Quantitative Assessment of Neuroprotection

The efficacy of this compound in ameliorating ischemia-reperfusion injury has been quantified across several preclinical studies. The following tables summarize the key findings on its impact on markers of oxidative stress and neuronal damage.

Table 1: Effect of this compound on Markers of Lipid Peroxidation
Animal ModelIschemia/Reperfusion DurationThis compound Dose & AdministrationMarker% Change with this compoundReference
Rat4h / 10min2 mg/kg i.v.Conjugated Dienes (CD)Significant Decrease[3]
Rat4h / 10min2 mg/kg i.v.TBARSSignificant Decrease[3]
RatIschemia/Reperfusion2 mg/kg via femoral arteryMalondialdehyde (MDA)Significant Prevention of 43.8% increase[4]
RatIschemia/Reperfusion2 mg/kg via femoral arteryConjugated Dienes (CD)Significant Prevention of 24.5% increase[4]
Rat15min / 10minNot specifiedTBARSDecreased[5]
Table 2: Effect of this compound on Antioxidant Enzyme Activity
Animal ModelIschemia/Reperfusion DurationThis compound Dose & AdministrationEnzymeEffect of this compoundReference
Rat4h / 10min2 mg/kg i.v.Superoxide Dismutase (SOD)Prevented I/R-induced increase[3]
Rat4h / 10min2 mg/kg i.v.Glutathione Peroxidase (GPx)Prevented I/R-induced decrease[3]
Table 3: Effect of this compound on Infarct Size and Functional Recovery
Animal ModelIschemia/Reperfusion DurationThis compound Dose & AdministrationOutcomeResultReference
Rat1h / 24h, 3d, 7dAt reperfusion and 5h laterInfarct SizeSignificant Reduction[2][6]
Rat1h / 24h, 3d, 7dAt reperfusion and 5h laterSensorimotor RecoveryHastened Functional Recovery[2][6]

Experimental Protocols

The neuroprotective effects of this compound have been evaluated in various well-established animal models of cerebral ischemia-reperfusion. The following sections detail the methodologies employed in these key studies.

Incomplete Global Cerebral Ischemia in Rats
  • Model: Incomplete rat cerebral ischemia was induced by the ligation of the common carotid arteries for 4 hours, followed by a 10-minute reperfusion period.[3]

  • This compound Administration: A therapeutic dose of 2 mg/kg this compound was administered intravenously either immediately before reperfusion or 10 minutes after the onset of reperfusion.[3]

  • Outcome Measures: The extent of lipid peroxidation was assessed by measuring the levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS) in brain cortex samples. The activities of antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GP), were also determined.[3]

Focal Cerebral Ischemia in Rats
  • Model: Focal cerebral ischemia was induced by a 1-hour intraluminal occlusion of the middle cerebral artery (MCA) in rats, followed by reperfusion for 24 hours, 3 days, or 7 days.[2][6]

  • This compound Administration: this compound was administered at the time of reperfusion and again 5 hours later.[2][6]

  • Outcome Measures: Neuroprotective effects were evaluated by quantifying infarct cerebral volumes and edema using histological methods. Functional recovery was assessed through sensorimotor tests, such as the adhesive removal test and the prehensile traction test.[2][6]

Global Cerebral Ischemia in Dogs
  • Model: Global cerebral ischemia was induced in dogs by a 7-minute four-vessel ligation, maintained with controlled systemic hypotension, followed by a 24-hour reperfusion phase.[7]

  • This compound Administration: this compound was infused at a dose of 2 mg/kg 30 minutes prior to the induction of ischemia.[7]

  • Outcome Measures: The protective effects on the cerebral microcirculation and neurons were evaluated using electron microscopy to assess morphological alterations of the blood-brain barrier, including endothelial lining and pericapillary structures.[7]

Visualizing the Mechanisms and Workflows

To further elucidate the neuroprotective actions of this compound and the experimental designs used to evaluate it, the following diagrams are provided.

G cluster_0 Ischemia-Reperfusion Injury Cascade cluster_1 This compound's Protective Mechanisms Ischemia Cerebral Ischemia (Blood Flow Reduction) Reperfusion Reperfusion (Blood Flow Restoration) Ischemia->Reperfusion ROS ↑ Reactive Oxygen Species (ROS) & Oxidative Stress Reperfusion->ROS LipidPerox Lipid Peroxidation (Membrane Damage) ROS->LipidPerox MitoDys Mitochondrial Dysfunction ROS->MitoDys ERStress Endoplasmic Reticulum Stress ROS->ERStress Inflammation Neuroinflammation ROS->Inflammation NeuronalDamage Neuronal Damage & Apoptosis LipidPerox->NeuronalDamage MitoDys->NeuronalDamage ERStress->NeuronalDamage Inflammation->NeuronalDamage This compound This compound Scavenging Free Radical Scavenging This compound->Scavenging Exhibits Antioxidant Antioxidant Activity This compound->Antioxidant Possesses Membrane Membrane Stabilization This compound->Membrane Promotes Scavenging->ROS Inhibits Antioxidant->LipidPerox Reduces Membrane->MitoDys Protects Membrane->ERStress Protects

Figure 1: Signaling pathway of this compound's neuroprotection in ischemia-reperfusion.

G cluster_animal_model Animal Model Selection cluster_ischemia_induction Ischemia Induction cluster_treatment Treatment Protocol cluster_reperfusion Reperfusion cluster_outcome Outcome Assessment Animal_Model Choice of Animal Model (e.g., Rat, Dog) Ischemia_Induction Induction of Cerebral Ischemia (e.g., MCAO, 4-VO) Animal_Model->Ischemia_Induction Stobadine_Admin This compound Administration (Dose, Route, Timing) Ischemia_Induction->Stobadine_Admin Vehicle_Control Vehicle Control Group Ischemia_Induction->Vehicle_Control Reperfusion Reperfusion Period (Duration varies) Stobadine_Admin->Reperfusion Vehicle_Control->Reperfusion Histology Histological Analysis (Infarct Volume, Edema) Reperfusion->Histology Biochemistry Biochemical Assays (Oxidative Stress Markers) Reperfusion->Biochemistry Behavioral Behavioral Tests (Sensorimotor Function) Reperfusion->Behavioral

Figure 2: A generalized experimental workflow for preclinical this compound studies.

Concluding Remarks

The collective evidence from preclinical ischemia-reperfusion models strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, centered on the mitigation of oxidative stress and preservation of cellular membrane integrity, positions it as a promising candidate for further investigation in the context of stroke and other neurovascular pathologies. Future research should aim to further elucidate the downstream signaling cascades modulated by this compound and to translate these encouraging preclinical findings into the clinical setting.

References

Stobadine's Cardioprotective Properties Against Oxidative Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a primary contributor to the pathophysiology of numerous cardiovascular diseases, including ischemia-reperfusion injury and diabetic cardiomyopathy. The excessive production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to cellular damage, dysfunction, and apoptosis. Stobadine, a pyridoindole derivative, has demonstrated significant cardioprotective effects, primarily attributed to its potent antioxidant and free radical-scavenging properties. This technical guide provides an in-depth analysis of the available scientific literature on the cardioprotective mechanisms of this compound against oxidative injury. It includes a summary of quantitative data from key studies, detailed experimental protocols for assessing its efficacy, and visualizations of the proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A common underlying pathology in many of these conditions is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. In the heart, oxidative stress can be triggered by various stimuli, including ischemia-reperfusion (I/R) and chronic hyperglycemia in diabetes. This leads to lipid peroxidation, protein oxidation, DNA damage, and mitochondrial dysfunction, ultimately compromising cardiomyocyte viability and cardiac function.

This compound, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, is a synthetic compound that has been investigated for its neuroprotective and cardioprotective properties. Its primary mechanism of action is believed to be its ability to scavenge free radicals and inhibit lipid peroxidation, thereby mitigating the detrimental effects of oxidative stress. This guide synthesizes the current understanding of this compound's cardioprotective effects against oxidative injury, with a focus on its therapeutic potential.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative findings from various preclinical studies investigating the cardioprotective effects of this compound.

Table 1: Effect of this compound on Markers of Oxidative Stress in Cardiac Tissue

ParameterExperimental ModelThis compound TreatmentEffectReference
Malondialdehyde (MDA)Ischemia/reperfusion of the brain in rats2 mg/kg i.v. before reperfusionPrevented the increase in heart MDA content.[1]
Conjugated Dienes (CD)Ischemia/reperfusion of the brain in rats2 mg/kg i.v. before reperfusionPrevented the increase in heart CD content.[1]
Thiobarbituric Acid Reactive Substances (TBARS)Ischemia/reperfusion of the abdominal aorta in rats2 mg/kg i.v. 5 minutes before reperfusionPrevented the increase in TBARS concentration.[2]
Superoxide Dismutase (SOD)Diabetic rat myocardium (32 weeks)0.05% w/w in dietReduced elevated SOD activity.[3]
Conjugated Dienes (CD)Diabetic rat myocardium (32 weeks)0.05% w/w in dietReduced oxidative damage as measured by conjugated dienes.[3]

Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury

ParameterExperimental ModelThis compound ConcentrationEffectReference
ArrhythmiasIsolated rat heart (Langendorff)10-6 MPrevented the full development of reperfusion-induced dysrhythmias.[4]
Coronary Perfusion PressureIsolated rat heart (Langendorff)10-6 MPrevented a significant increase in coronary perfusion pressure during reperfusion.[4]

Table 3: Effects of this compound in a Model of Diabetic Cardiomyopathy

ParameterExperimental ModelThis compound TreatmentEffectReference
Plasma CholesterolStreptozotocin-diabetic rats (32 weeks)0.05% w/w in dietReduced plasma cholesterol levels.[3]
Plasma TriglyceridesStreptozotocin-diabetic rats (32 weeks)0.05% w/w in dietReduced plasma triglyceride levels.[3]
Myocardial α-tocopherolStreptozotocin-diabetic rats (32 weeks)0.05% w/w in dietReversed myocardial levels to near control values.[3]
Myocardial Coenzyme Q9Streptozotocin-diabetic rats (32 weeks)0.05% w/w in dietReversed myocardial levels to near control values.[3]
Cardiac Na+,K+-ATPase VmaxStreptozotocin-diabetic rats (16 weeks)Dietary supplementationSignificantly elevated Vmax by 66%.[5]
Cardiac Na+,K+-ATPase KM (Na+)Streptozotocin-diabetic rats (16 weeks)Dietary supplementationDecreased KM (Na+) by 47%.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cardioprotective properties of this compound.

Langendorff Isolated Rat Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is utilized to study the direct effects of this compound on the heart, independent of systemic influences.

  • Animal Preparation: Male Wistar rats are anesthetized (e.g., with sodium pentobarbital). The hearts are rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 and 5% CO2, maintained at 37°C) is initiated at a constant pressure.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

    • Pre-treatment: this compound (e.g., 10-6 M) is infused for a specified duration before the onset of ischemia.

    • Global Ischemia: Perfusion is completely stopped for a period of 30 minutes to induce global ischemia.

    • Reperfusion: Perfusion is restored, and the heart is observed for a reperfusion period of 30-120 minutes. This compound may also be included in the reperfusion buffer.

  • Data Acquisition: Hemodynamic parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow are continuously monitored. Arrhythmias are typically assessed via an electrocardiogram (ECG).

Measurement of Markers of Oxidative Stress

MDA is a widely used marker of lipid peroxidation.

  • Tissue Preparation: Heart tissue is homogenized in ice-cold buffer (e.g., KCl solution) and centrifuged. The supernatant is used for the assay.

  • Thiobarbituric Acid Reactive Substances (TBARS) Method:

    • The tissue homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • The mixture is heated at 95-100°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

    • After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.

SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

  • Tissue Preparation: Cardiac tissue is homogenized in a suitable buffer and centrifuged to obtain the supernatant.

  • Assay Principle: The assay is typically based on the inhibition of a reaction that generates a colored product by superoxide radicals.

    • A system to generate superoxide radicals is used (e.g., xanthine/xanthine oxidase).

    • A detection agent that reacts with superoxide to produce a colored compound is included (e.g., a tetrazolium salt like WST-1).

    • In the presence of SOD, the superoxide radicals are scavenged, leading to a decrease in the color formation.

    • The absorbance is measured at the appropriate wavelength (e.g., 450 nm), and the SOD activity is calculated based on the degree of inhibition.

GPx is another crucial antioxidant enzyme that reduces hydrogen peroxide and lipid hydroperoxides.

  • Tissue Preparation: Heart tissue is homogenized and centrifuged to collect the supernatant.

  • Assay Principle: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase.

    • GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH), leading to the formation of oxidized glutathione (GSSG).

    • Glutathione reductase then reduces GSSG back to GSH, a reaction that consumes NADPH.

    • The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

    • The GPx activity is proportional to the rate of decrease in absorbance.

Signaling Pathways and Mechanism of Action

The primary cardioprotective mechanism of this compound is its potent antioxidant and free radical-scavenging activity. While the direct interaction of this compound with specific signaling pathways in cardiomyocytes is not yet fully elucidated, its known effects allow for a proposed mechanism of action against oxidative injury.

Proposed Antioxidant Mechanism of this compound

This compound is believed to exert its cardioprotective effects by directly neutralizing reactive oxygen species and inhibiting the chain reaction of lipid peroxidation. This action helps to preserve the integrity of cellular membranes, including the mitochondrial and sarcolemmal membranes, which are critical for normal cardiomyocyte function.

Stobadine_Antioxidant_Mechanism IschemiaReperfusion Ischemia/Reperfusion (e.g., I/R Injury) OxidativeStress Increased ROS Production (e.g., O2•−, H2O2, •OH) IschemiaReperfusion->OxidativeStress Induces LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation Causes MembraneDamage Membrane Damage (Mitochondrial & Sarcolemmal) LipidPeroxidation->MembraneDamage CellularDysfunction Cellular Dysfunction MembraneDamage->CellularDysfunction Apoptosis Cardiomyocyte Apoptosis CellularDysfunction->Apoptosis Cardioprotection Cardioprotection Apoptosis->Cardioprotection Reduced by This compound This compound Scavenging ROS Scavenging This compound->Scavenging Inhibition Inhibition of Lipid Peroxidation This compound->Inhibition Scavenging->OxidativeStress Neutralizes Preservation Preservation of Membrane Integrity Scavenging->Preservation Inhibition->LipidPeroxidation Blocks Inhibition->Preservation Preservation->MembraneDamage Prevents Preservation->Cardioprotection

Caption: Proposed antioxidant mechanism of this compound in cardioprotection.

Potential Involvement in Cardioprotective Signaling Pathways

While direct evidence is currently lacking, the antioxidant properties of this compound suggest potential interactions with key signaling pathways involved in the cellular response to oxidative stress. Further research is warranted to investigate the effects of this compound on pathways such as:

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It is possible that this compound may modulate Nrf2 activation, leading to the upregulation of endogenous antioxidant enzymes.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that can protect cardiomyocytes from apoptotic cell death. Antioxidants have been shown to activate this pathway, suggesting a potential area for investigation with this compound.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis in response to stress. The influence of this compound on these pathways is currently unknown.

The following diagram illustrates a general overview of oxidative stress signaling in cardiomyocytes, highlighting potential points of intervention for an antioxidant compound like this compound.

Oxidative_Stress_Signaling Stressors Oxidative Stressors (e.g., I/R, Hyperglycemia) ROS ↑ Reactive Oxygen Species (ROS) Stressors->ROS This compound This compound (Proposed Site of Action) ROS->this compound Neutralized by Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria SignalingPathways Signaling Pathways Nrf2 Nrf2 Pathway ROS->Nrf2 Activates PI3KAkt PI3K/Akt Pathway ROS->PI3KAkt Modulates MAPK MAPK Pathways ROS->MAPK Activates Cardioprotection Cardioprotection This compound->Cardioprotection Apoptosis Apoptosis Damage->Apoptosis Mitochondria->Apoptosis AntioxidantResponse ↑ Antioxidant Enzymes Nrf2->AntioxidantResponse CellSurvival ↑ Cell Survival PI3KAkt->CellSurvival InflammationApoptosis Inflammation & Apoptosis MAPK->InflammationApoptosis AntioxidantResponse->Cardioprotection CellSurvival->Cardioprotection InflammationApoptosis->Apoptosis

Caption: General overview of oxidative stress signaling in cardiomyocytes.

Conclusion and Future Directions

This compound has consistently demonstrated cardioprotective effects against oxidative injury in various preclinical models. Its efficacy as an antioxidant and free radical scavenger is well-supported by the available data. The ability of this compound to mitigate lipid peroxidation and preserve cardiac function in the face of oxidative stress makes it a promising candidate for further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying this compound's cardioprotective effects. Specifically, studies are needed to determine whether this compound directly modulates key signaling pathways such as Nrf2, PI3K/Akt, and MAPK. A deeper understanding of its molecular targets will be crucial for its potential translation into a clinical therapeutic for cardiovascular diseases characterized by oxidative stress. Furthermore, long-term studies in relevant animal models are necessary to evaluate its chronic efficacy and safety profile.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of Stobadine in Rat Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stobadine, a pyridoindole derivative, has been investigated for its neuroprotective properties, primarily attributed to its potent antioxidant and free-radical scavenging activities.[1] In the context of ischemic stroke, which involves a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, this compound presents a promising therapeutic agent.[2][3][4] These application notes provide a detailed overview of the protocols for administering this compound in rat models of stroke, summarizing key quantitative outcomes and visualizing the experimental workflow and its mechanism of action.

Experimental Protocols

Protocol 1: Induction of Focal Cerebral Ischemia (MCAO Model)

This protocol describes the transient middle cerebral artery occlusion (MCAO) model, a widely used method to simulate focal ischemic stroke in rats.[5]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Heating pad to maintain body temperature (37°C)

  • 4-0 monofilament nylon suture with a silicone-coated tip

  • Surgical instruments (scissors, forceps, micro-vessel clips)

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and secure it in a supine position. Maintain body temperature at 37°C using a heating pad.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the 4-0 nylon suture via an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This typically requires advancing the filament 18-20 mm from the carotid bifurcation.

  • (Optional) Confirm successful occlusion by observing a significant drop in cerebral blood flow using a laser Doppler flowmeter.

  • After the desired duration of ischemia (e.g., 60 minutes for transient MCAO), carefully withdraw the filament to allow for reperfusion.[6][7]

  • Suture the incision and allow the animal to recover in a heated cage. Provide post-operative care, including soft food and hydration.

Protocol 2: this compound Preparation and Administration

Materials:

  • This compound dihydrobromide

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for intravenous (i.v.) or intra-arterial (i.a.) injection

Preparation:

  • Prepare a stock solution of this compound in sterile saline. For a 2 mg/kg dose in a 300g rat (0.6 mg total dose), a concentration of 1 mg/mL is practical.

  • Ensure the solution is fully dissolved and sterile-filtered before administration.

Administration Protocol:

  • Route: Intravenous (i.v.) or intra-arterial (i.a.) injection is commonly used.[8][9] The femoral vein or artery is a suitable site.

  • Dosage: A therapeutic dose of 2 mg/kg has been shown to be effective.[8][9]

  • Timing: The timing of administration is a critical variable.

    • Pre-Reperfusion: Administer this compound intravenously immediately before the start of reperfusion.[8]

    • Post-Reperfusion: Administer this compound at the time of reperfusion and again 5 hours later to provide extended protection.[6] Another effective timing is a single dose administered 10 minutes after the onset of reperfusion.[8]

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified through various biochemical and functional assessments. The data below is compiled from studies using different rat models of ischemia-reperfusion.

Table 1: Effect of this compound on Biochemical Markers of Oxidative Stress

Parameter Stroke Model Treatment Protocol Result Reference
TBARS / MDA 15 min ischemia / 10 min reperfusion This compound before ischemia or reperfusion Significant decrease in TBARS [10]
TBARS / MDA 4 hr ischemia / 10 min reperfusion 2 mg/kg this compound i.v. before or 10 min after reperfusion Significant decrease in TBARS [8]
MDA & CD Ischemia / Reperfusion 2 mg/kg this compound i.a. before reperfusion Significantly prevented MDA and CD accumulation in the brain [9]
Conjugated Dienes (CD) 4 hr ischemia / 10 min reperfusion 2 mg/kg this compound i.v. before or 10 min after reperfusion Significant decrease in CD [8]
SOD Activity 4 hr ischemia / 10 min reperfusion 2 mg/kg this compound i.v. before or 10 min after reperfusion Prevented the increase in SOD activity seen after I/R [8]

| GPx Activity | 4 hr ischemia / 10 min reperfusion | 2 mg/kg this compound i.v. before or 10 min after reperfusion | Maintained GPx activity, preventing the decrease seen after I/R |[8] |

TBARS: Thiobarbituric Acid Reactive Substances; MDA: Malondialdehyde; CD: Conjugated Dienes; SOD: Superoxide Dismutase; GPx: Glutathione Peroxidase; I/R: Ischemia/Reperfusion.

Table 2: Effect of this compound on Infarct Volume and Functional Recovery

Parameter Stroke Model Treatment Protocol Result Reference
Infarct Size 1 hr MCAO / Reperfusion This compound at reperfusion and 5 hr later Significant reduction in infarct size compared to vehicle [6]
Functional Recovery 1 hr MCAO / Reperfusion This compound at reperfusion and 5 hr later Hastened sensorimotor recovery (adhesive removal & prehensile tests) [6][7]
Vascular Protection 1 hr MCAO / Reperfusion This compound at reperfusion and 5 hr later Prevented the reduction in endothelial-dependent relaxation [6]

| Ion Channel Function | 1 hr MCAO / Reperfusion | this compound at reperfusion and 5 hr later | Prevented the reduction in Kir2.x current density in MCA myocytes |[6] |

MCAO: Middle Cerebral Artery Occlusion; MCA: Middle Cerebral Artery.

Visualizations: Workflow and Mechanism of Action

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stroke Phase 2: Stroke Induction cluster_treat Phase 3: Treatment cluster_assess Phase 4: Outcome Assessment A Animal Acclimatization (Wistar/SD Rat) B Anesthesia & Monitoring (Body Temperature, etc.) A->B C Surgical Exposure of Carotid Arteries B->C D Middle Cerebral Artery Occlusion (MCAO) C->D E Ischemia Period (e.g., 60-240 min) D->E F Reperfusion (Filament Withdrawal) E->F G This compound Administration (e.g., 2 mg/kg i.v.) F->G Administer at/after reperfusion H Biochemical Analysis (TBARS, SOD, GPx) G->H I Histological Analysis (Infarct Volume) G->I J Functional Tests (Sensorimotor Scores) G->J

Caption: Experimental workflow for this compound administration in a rat MCAO stroke model.

Proposed Mechanism of Action of this compound

G Ischemia Cerebral Ischemia (MCAO) Reperfusion Reperfusion Ischemia->Reperfusion ROS ↑ Reactive Oxygen Species (ROS) (e.g., Superoxide) Reperfusion->ROS LipidP ↑ Lipid Peroxidation (↑ MDA, CD) ROS->LipidP Enzyme Antioxidant Enzyme Imbalance (↓ GPx, ↑ SOD) ROS->Enzyme VascDys Vascular Dysfunction (↓ Endothelial Relaxation) ROS->VascDys NeuroDmg Neuronal Damage & Infarction LipidP->NeuroDmg Enzyme->NeuroDmg This compound This compound This compound->ROS Scavenges, prevents generation This compound->LipidP Inhibits This compound->Enzyme Maintains balance NeuroP Neuroprotection & Vascular Protection This compound->NeuroP VascDys->NeuroDmg FuncDef Sensorimotor Deficit NeuroDmg->FuncDef FuncRec Improved Functional Recovery NeuroP->FuncRec

Caption: this compound's mechanism against ischemia-reperfusion injury.

References

Stobadine in Preclinical Diabetic Complication Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stobadine is a pyridoindole antioxidant that has been investigated for its therapeutic potential in mitigating diabetic complications.[1][2] Its mechanism of action is primarily attributed to its potent free radical scavenging properties, particularly against hydroxyl radicals, and its ability to inhibit lipid peroxidation.[3][4] Chronic hyperglycemia in diabetes leads to increased oxidative stress, a key pathogenic factor in the development of diabetic neuropathy, nephropathy, and cardiomyopathy.[5][6] this compound's antioxidant and anti-lipoxidative effects position it as a candidate for intervention in these late-stage complications.[5] This document provides a summary of dosages and treatment regimens from preclinical studies and outlines relevant experimental protocols.

Disclaimer: The following information is derived from preclinical animal studies. To date, there is no available data from human clinical trials on the use of this compound for diabetic complications.

Quantitative Data Summary

The following tables summarize the dosages and treatment regimens of this compound used in various preclinical studies on diabetic complications.

Table 1: this compound Dosage and Administration in Rodent Models of Diabetic Complications

Diabetic ComplicationAnimal ModelThis compound DosageAdministration RouteTreatment DurationKey FindingsReference
Diabetic MyocardiumStreptozotocin-induced diabetic Wistar rats0.05% w/w in dietOral (dietary supplementation)32 weeksReduced oxidative damage, attenuated angiopathic and atherogenic processes.[1][1]
HyperglycemiaAlloxan-induced hyperglycemic mice7.5-60 mg/kgIntraperitoneal injectionSingle dose prior to alloxanDose-dependently suppressed alloxan-induced hyperglycemia.[3][3]
Diabetic NeuropathyStreptozotocin-induced diabetic Wistar ratsNot specified (combined with Vitamin E)Not specified4 monthsCombination therapy significantly reduced nerve conduction velocity slowing.[5][5]
Diabetic NeuropathyStreptozotocin-induced diabetic Wistar rats25 mg/kgIntraperitoneal injection (5 times a week)8 weeksSignificantly improved motor nerve conduction velocity.[6][7][6][7]
Diabetic NephropathyStreptozotocin-induced diabetic Wistar rats0.05% w/w in dietOral (dietary supplementation)32 weeksReduced proteinuria, albuminuria, and oxidative damage in the kidney.[2][2]
Diabetic NephropathyStreptozotocin-induced diabetic Wistar rats0.05% w/w in dietOral (dietary supplementation)24 weeksAttenuated histochemical changes in the kidney.[8][8]

Experimental Protocols

Induction of Diabetes Mellitus in Rodents

A common method for inducing type 1 diabetes in rodents is through the administration of streptozotocin (STZ) or alloxan.[3][5]

  • Streptozotocin (STZ)-Induced Diabetes:

    • Animals: Male Wistar rats (8-9 weeks old) are commonly used.[5]

    • Induction: A single intravenous (i.v.) injection of STZ at a dose of 55 mg/kg body weight is administered.[5] In some studies, multiple lower doses (e.g., 3 x 20 mg/kg i.v.) are used to induce a milder form of diabetes.[6][7]

    • Confirmation of Diabetes: Diabetes is typically confirmed by measuring blood glucose levels. Animals with glucose levels exceeding a certain threshold (e.g., 15 mmol/L) are considered diabetic.

  • Alloxan-Induced Diabetes:

    • Animals: Mice are often used in this model.[3]

    • Induction: A single intravenous (i.v.) injection of alloxan at a dose of 50 mg/kg body weight.[3]

    • Confirmation of Diabetes: Hyperglycemia is assessed by measuring blood glucose concentration 72 hours after alloxan administration.[3]

Evaluation of Diabetic Neuropathy
  • Motor Nerve Conduction Velocity (NCV):

    • This is a key electrophysiological measurement to assess nerve function.[5][7]

    • In vivo measurements can be taken at various time points (e.g., 4 and 8 weeks) during the treatment period.[6][7]

    • In vitro measurements are performed on the sciatic nerve at the end of the experiment.[5][7]

  • Resistance to Ischemic Conduction Failure (RICF):

    • This parameter is evaluated by exposing the sciatic nerve to hypoxia in vitro and measuring the decline of the compound action potential amplitude over time.[5][7]

Assessment of Diabetic Nephropathy
  • Biochemical Analysis:

    • Urine Analysis: Measurement of total proteinuria and albuminuria.[2]

    • Enzymuria: Quantification of urinary excretion of enzymes like N-acetyl-beta-D-glucosaminidase as a marker of renal tubular damage.[2]

    • Blood Analysis: Measurement of plasma glucose, HbA1c, and urea levels.[2]

  • Oxidative Stress Markers:

    • Measurement of conjugated dienes in kidney tissue as an indicator of lipid peroxidation.[2]

  • Histological Examination:

    • Kidney tissue is processed for histological analysis to observe structural changes.[2]

Evaluation of Diabetic Cardiomyopathy
  • Biochemical Analysis:

    • Measurement of plasma glucose, cholesterol, and triglycerides.[1]

  • Antioxidant Status:

    • Assay of superoxide dismutase (SOD) and catalase activities in the myocardium.[1]

    • Measurement of myocardial levels of conjugated dienes, alpha-tocopherol, and coenzyme Q9.[1]

  • Ultrastructural Examination:

    • Electron microscopy is used to assess angiopathic and atherogenic processes in the myocardium.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound in Diabetic Complications

The primary mechanism by which this compound is thought to exert its protective effects in diabetic complications is through the mitigation of oxidative stress.

Stobadine_Mechanism Hyperglycemia Chronic Hyperglycemia OxidativeStress Increased Oxidative Stress (ROS) Hyperglycemia->OxidativeStress leads to Complications Diabetic Complications (Neuropathy, Nephropathy, Cardiomyopathy) OxidativeStress->Complications contributes to This compound This compound This compound->OxidativeStress inhibits

Caption: this compound's proposed mechanism of action in mitigating diabetic complications.

General Experimental Workflow for Preclinical this compound Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of diabetic complications.

Experimental_Workflow Start Start Induction Induction of Diabetes (e.g., STZ injection) Start->Induction Grouping Animal Grouping: - Control - Diabetic Control - this compound-treated Diabetic Induction->Grouping Treatment This compound Treatment (Specified dosage and duration) Grouping->Treatment Treatment Group Monitoring Monitoring: - Blood Glucose - Body Weight Grouping->Monitoring All Groups Treatment->Monitoring Endpoint Endpoint Analysis: - Electrophysiology (Neuropathy) - Biochemical Assays (Nephropathy) - Histology Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Caption: A generalized experimental workflow for preclinical studies of this compound.

References

Measuring Stobadine Concentration in Biological Samples by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stobadine, a pyridoindole derivative, is a potent antioxidant and free radical scavenger with significant cardioprotective and neuroprotective properties.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. High-Performance Liquid Chromatography (HPLC), owing to its specificity, sensitivity, and robustness, is the method of choice for this purpose. This document provides detailed application notes and protocols for the determination of this compound in biological samples using HPLC with both Ultraviolet (UV) and tandem Mass Spectrometry (MS/MS) detection.

I. Analytical Methodologies

Two primary HPLC-based methods are detailed: an HPLC-UV method suitable for routine analysis and a more sensitive and specific HPLC-MS/MS method for applications requiring lower detection limits.

HPLC with UV Detection (HPLC-UV)

This method is applicable for the quantification of this compound in serum and plasma samples where concentrations are expected to be within the nanogram to microgram per milliliter range.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, the HPLC-MS/MS method is recommended. This technique offers excellent specificity and low limits of quantification.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC-UV and HPLC-MS/MS methods for this compound determination.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Linearity Range 50 - 500 ng/mL[2]
Lowest Detectable Conc. 10 ng/mL (human serum)[2]
Relative Standard Deviation (RSD) 4.4% at 500 ng/mL; 8.1% at 50 ng/mL (dog serum)[2]
Wavelengths for Detection 247 nm (improved sensitivity), 302 nm[2]

Table 2: HPLC-MS/MS Method Parameters

ParameterValueReference
Linearity Range 20 - 500 ng/mL[3]
Lowest Limit of Quantitation (LOQ) 10 ng/mL[3]
Correlation Coefficient (r) 0.9971 - 0.9981[3]
Overall Recovery (SPE) 94.3%[3]
Percent Relative Error (%RE) -3.5% to 3.0%[3]
Relative Standard Deviation (%RSD) 1.4% - 8.3%[3]
Sample Stability At least 5 weeks at -20°C in plasma[3]

III. Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. The choice of method depends on the sample type, the required level of cleanliness, and the analytical technique used.

Protocol 3.1.1: Protein Precipitation (for HPLC-UV)

This is a rapid method for removing the bulk of proteins from plasma or serum samples.

  • To 500 µL of plasma/serum in a microcentrifuge tube, add 1 mL of cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.

Protocol 3.1.2: Solid-Phase Extraction (SPE) (for HPLC-MS/MS)

SPE provides a cleaner sample extract, which is preferable for sensitive MS/MS analysis.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Mix 500 µL of plasma/serum with 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC-MS/MS analysis.

HPLC-UV Method Protocol
  • Chromatographic Conditions:

    • Column: SGX CN sorbent (5 µm particle size) or equivalent.[2]

    • Mobile Phase: 8.0% (v/v) ethanol in aqueous 50 mmol/L NaH2PO4 with the addition of 50 mmol/L tri-n-butylamine. Adjust pH to 2.6 with concentrated H3PO4.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

    • UV Detection: 247 nm.[2]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the prepared sample.

    • Monitor the chromatogram for the this compound peak at the expected retention time (approximately 6.0 min under these conditions).[2]

    • Quantify the this compound concentration by comparing the peak area with a calibration curve prepared from this compound standards in the same biological matrix.

HPLC-MS/MS Method Protocol
  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: 202.9 > 160.[3]

      • Internal Standard (e.g., Phenylalanine): 166 > 103.[3]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma/Serum) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation HPLC-UV Path SPE Solid-Phase Extraction (SPE) (C18 Cartridge) BiologicalSample->SPE HPLC-MS/MS Path Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation SPE->Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_UV HPLC-UV Analysis Reconstitution->HPLC_UV HPLC_MSMS HPLC-MS/MS Analysis Reconstitution->HPLC_MSMS Quantification Quantification (Calibration Curve) HPLC_UV->Quantification HPLC_MSMS->Quantification

Caption: Experimental workflow for this compound quantification.

This compound's Antioxidant Signaling Pathway

This compound primarily exerts its protective effects through direct antioxidant and radical scavenging activities, which in turn mitigates cellular damage and modulates various signaling pathways. While direct interaction with the Keap1-Nrf2 pathway is not explicitly documented, its potent antioxidant nature suggests a potential indirect influence by reducing the overall oxidative stress that would otherwise activate this pathway.

stobadine_signaling cluster_stress Cellular Stressors cluster_this compound This compound Intervention cluster_cellular_effects Cellular Effects cluster_protective_outcomes Protective Outcomes OxidativeStress Oxidative Stress (e.g., Ischemia/Reperfusion) ROS Reactive Oxygen Species (ROS) (•OH, O2•−) OxidativeStress->ROS LipidPeroxidation Membrane Lipid Peroxidation ROS->LipidPeroxidation MitochondrialDamage Mitochondrial Dysfunction ROS->MitochondrialDamage ProteinDamage Protein & DNA Damage ROS->ProteinDamage This compound This compound This compound->ROS Scavenges CellularDamage Cellular Damage & Apoptosis LipidPeroxidation->CellularDamage MitochondrialDamage->CellularDamage ProteinDamage->CellularDamage Cardioprotection Cardioprotection CellularDamage->Cardioprotection Inhibition leads to Neuroprotection Neuroprotection CellularDamage->Neuroprotection Inhibition leads to

Caption: this compound's antioxidant and cytoprotective mechanism.

V. Conclusion

The HPLC-UV and HPLC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the specific requirements of the study, particularly the required sensitivity and the nature of the biological matrix. The provided protocols offer a detailed guide for researchers to implement these methods in their laboratories for pharmacokinetic and other related studies of this compound.

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction in Cultured Cells Using Stobadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key contributor to a variety of cellular pathologies and is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. A primary driver of mitochondrial damage is oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Stobadine, a pyridoindole derivative, is a potent antioxidant and free radical scavenger that has shown promise in protecting against oxidative stress-induced cellular damage.[1][2][3] Its ability to quench peroxyl radicals in both lipid and aqueous phases makes it an effective agent against lipid peroxidation.[4] These properties make this compound a valuable tool for studying the mechanisms of mitochondrial dysfunction and for evaluating potential therapeutic strategies aimed at mitigating oxidative damage.

These application notes provide detailed protocols for utilizing this compound to investigate mitochondrial dysfunction in cultured cells. The methodologies cover inducing mitochondrial damage, treating cells with this compound, and assessing various parameters of mitochondrial health, including mitochondrial membrane potential, ROS production, and key enzyme activities.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various in vitro studies, providing a reference for expected outcomes and effective concentrations.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell Type/SystemInducer of Oxidative StressThis compound Concentration (µM)Observed Effect on ROSReference
Human whole bloodOpsonized zymosan10Significant decrease in luminol-enhanced chemiluminescence[1]
Human whole bloodOpsonized zymosan100Significant decrease in luminol-enhanced chemiluminescence[1]
Isolated human neutrophilsOpsonized zymosan100Significant decrease in superoxide generation[1]
Human polymorphonuclear leukocytesPhorbol myristate acetateDose-dependentDecrease in chemiluminescence[2]
Rat liver microsomesNADPHNot specifiedPrevention of lipid peroxidation[5]
Rat liver microsomesAMVN or AAPH17 (IC50)Inhibition of lipid peroxidation[4]

Table 2: Protective Effects of this compound on Mitochondrial Enzymes

SystemInducer of Oxidative StressThis compound PresenceEffect on Enzyme ActivityReference
Rat liver mitochondriaFe2+/EDTAWith this compoundProtected Glutathione Peroxidase (GPX) from activity loss[6][7]
Rat liver mitochondriaFe2+/EDTAWith this compoundNo significant change in Glutathione Reductase (GR) activity[6][7]

Signaling Pathways and Experimental Workflows

Protective Mechanism of this compound Against Oxidative Stress

Inducer Inducer of Oxidative Stress (e.g., Fe2+, Zymosan) ROS Increased Reactive Oxygen Species (ROS) (Superoxide, Peroxyl Radicals) Inducer->ROS Stimulates Mito_Damage Mitochondrial Dysfunction (e.g., Decreased MMP, Enzyme Inactivation) ROS->Mito_Damage Causes This compound This compound Scavenging ROS Scavenging This compound->Scavenging Directly Protection Protection of Mitochondrial Components (e.g., GPX, Membranes) This compound->Protection Contributes to Scavenging->ROS Neutralizes Cell_Health Improved Mitochondrial Health Scavenging->Cell_Health Leads to Protection->Mito_Damage Prevents Protection->Cell_Health Leads to Start Start: Culture Cells Induce Induce Mitochondrial Dysfunction Start->Induce Treat Treat with this compound (Different Concentrations) Induce->Treat Incubate Incubate (Time-course) Treat->Incubate Assess Assess Mitochondrial Function Incubate->Assess MMP Measure Mitochondrial Membrane Potential Assess->MMP ROS_assay Measure ROS Production Assess->ROS_assay Enzyme_assay Assay Mitochondrial Enzyme Activity Assess->Enzyme_assay Data Data Analysis and Comparison MMP->Data ROS_assay->Data Enzyme_assay->Data

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, characterized by the progressive degeneration of the macula.[1][2][3] The pathogenesis of AMD is multifactorial, with oxidative stress and inflammation playing crucial roles in the dysfunction and death of retinal pigment epithelial (RPE) cells.[1][4][5][6] Stobadine, a pyridoindole derivative, is a potent antioxidant with free radical scavenging and anti-inflammatory properties.[7][8][9] While direct studies on this compound in AMD models are limited, its demonstrated efficacy in mitigating oxidative stress-related damage in other ocular conditions, such as diabetic retinopathy and cataract, suggests its therapeutic potential for AMD.[7][10]

These application notes provide a comprehensive overview of proposed protocols for evaluating the efficacy of this compound in established in vitro and in vivo models of AMD. The methodologies are based on standard practices for testing antioxidants in the context of retinal degeneration.

In Vitro Models: Oxidative Stress in Human RPE Cells (ARPE-19)

The ARPE-19 cell line is a spontaneously arising human retinal pigment epithelial cell line that has become a standard tool for studying RPE cell biology and AMD.[11][12] In vitro models using these cells are crucial for initial screening and mechanistic studies of potential therapeutic agents like this compound.

Experimental Objective

To assess the protective effect of this compound against oxidative stress-induced cell death and inflammation in ARPE-19 cells.

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Endpoint Analysis A Culture ARPE-19 cells B Seed cells in multi-well plates A->B C Pre-treat with this compound (various concentrations) B->C D Induce oxidative stress (e.g., H2O2, NaIO3) C->D E Cell Viability Assays (MTT, LDH) D->E F ROS Measurement (DCFH-DA) D->F G Cytokine Analysis (ELISA for IL-6, IL-8) D->G H Western Blot (Nrf2, HO-1, NF-κB) D->H

Caption: Experimental workflow for in vitro evaluation of this compound.

Detailed Protocols

1.3.1. Cell Culture

  • Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells at a density of 4 × 10^5 cells/mL in appropriate multi-well plates for subsequent assays.[11]

1.3.2. This compound Preparation and Treatment

  • Prepare a stock solution of this compound dipalmitate in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Pre-incubate the cells with this compound-containing medium for 24 hours prior to inducing oxidative stress.

1.3.3. Induction of Oxidative Stress

  • Prepare fresh solutions of hydrogen peroxide (H₂O₂) or sodium iodate (NaIO₃) in serum-free medium.

  • Expose this compound-pre-treated cells to H₂O₂ (e.g., 150-600 µM) for 24 hours or NaIO₃ (e.g., 0.125-0.5 mM) for 24-72 hours to induce oxidative stress and mimic AMD-like damage.[13][14]

1.3.4. Endpoint Analyses

  • Cell Viability Assay (MTT): Measure the metabolic activity of cells as an indicator of viability.

  • Reactive Oxygen Species (ROS) Detection: Use 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.[13]

  • Cytokine Measurement (ELISA): Quantify the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in the cell culture supernatant.[12][13]

  • Western Blot Analysis: Assess the expression levels of key proteins in oxidative stress and inflammatory pathways, such as Nrf2, HO-1, and NF-κB.[1]

Expected Outcomes and Data Presentation

The expected outcome is that this compound pre-treatment will increase cell viability, reduce intracellular ROS levels, and decrease the secretion of pro-inflammatory cytokines in a dose-dependent manner.

Table 1: Hypothetical Quantitative Data for this compound's Effect on ARPE-19 Cells under Oxidative Stress

Treatment GroupCell Viability (%)Intracellular ROS (Fold Change)IL-6 Secretion (pg/mL)IL-8 Secretion (pg/mL)
Control100 ± 5.21.0 ± 0.150 ± 8.5120 ± 15.3
Oxidative Stressor45 ± 4.83.5 ± 0.4250 ± 21.7580 ± 45.1
Stressor + this compound (10 µM)65 ± 5.12.1 ± 0.3150 ± 18.2350 ± 33.6
Stressor + this compound (50 µM)85 ± 6.31.4 ± 0.280 ± 11.4180 ± 22.9

In Vivo Models: Sodium Iodate-Induced Retinal Degeneration in Rodents

The sodium iodate (NaIO₃)-induced retinal degeneration model in rodents is a widely used acute model that mimics features of dry AMD, particularly the damage to the RPE and subsequent photoreceptor death.[3]

Experimental Objective

To evaluate the protective effect of this compound against NaIO₃-induced retinal degeneration in vivo.

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Functional and Structural Analysis A Acclimatize C57BL/6J mice B Group animals (Control, NaIO3, NaIO3 + this compound) A->B C Administer this compound (e.g., intraperitoneally) B->C D Induce retinal degeneration with NaIO3 (intravenous) C->D E Electroretinography (ERG) D->E F Optical Coherence Tomography (OCT) D->F G Histology (H&E staining) D->G H Immunohistochemistry (e.g., TUNEL) D->H

Caption: Experimental workflow for in vivo evaluation of this compound.

Detailed Protocols

2.3.1. Animal Model

  • Use adult C57BL/6J mice.

  • Administer a single intravenous injection of NaIO₃ (e.g., 20-40 mg/kg) to induce retinal degeneration.

2.3.2. This compound Administration

  • Based on previous studies in diabetic models, administer this compound daily via intraoral gavage or intraperitoneal injection at a dose of approximately 25 mg/kg.[10]

  • Start this compound treatment several days prior to NaIO₃ injection and continue for the duration of the experiment (e.g., 1-4 weeks).

2.3.3. Endpoint Analyses

  • Electroretinography (ERG): Measure retinal function by recording the electrical responses of retinal cells to a light stimulus.

  • Optical Coherence Tomography (OCT): Perform non-invasive imaging to assess retinal structure and thickness.

  • Histology: Euthanize animals at the end of the study, enucleate eyes, and process for hematoxylin and eosin (H&E) staining to examine retinal morphology.

  • Immunohistochemistry: Use TUNEL staining to detect apoptotic cells in the retina.

Expected Outcomes and Data Presentation

This compound treatment is expected to preserve retinal function (as measured by ERG), maintain retinal structure (as observed by OCT and histology), and reduce the number of apoptotic cells in the retina.

Table 2: Hypothetical Quantitative Data for this compound's Effect in a NaIO₃-Induced Retinal Degeneration Model

Treatment GroupERG a-wave amplitude (µV)ERG b-wave amplitude (µV)Outer Nuclear Layer Thickness (µm)TUNEL-positive cells/section
Control150 ± 12.5350 ± 25.150 ± 3.2< 1
NaIO₃40 ± 8.790 ± 15.620 ± 4.125 ± 5.8
NaIO₃ + this compound100 ± 10.2220 ± 20.340 ± 3.88 ± 2.1

Signaling Pathways Targeted by Antioxidants in AMD

Oxidative stress in RPE cells activates several signaling pathways that contribute to inflammation and cell death. Antioxidants like this compound are hypothesized to intervene in these pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant enzymes.

G This compound This compound Keap1 Keap1 This compound->Keap1 potentially influences ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to G This compound This compound IKK IKK Complex This compound->IKK inhibits ROS Oxidative Stress (ROS) ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) Nucleus->ProInflammatoryGenes activates transcription of Inflammation Inflammation ProInflammatoryGenes->Inflammation

References

Application Notes and Protocols: Assessing Stobadine's Effect on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effects of Stobadine, a pyridoindole antioxidant, on endothelial function. The protocols outlined below are designed to investigate this compound's potential to preserve or enhance endothelial health, primarily through its antioxidant properties and its influence on the nitric oxide (NO) signaling pathway.

Introduction

Endothelial dysfunction is an early event in the pathogenesis of various cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state. This compound has been identified as a potent antioxidant with protective effects on the endothelium, particularly in the context of ischemia/reperfusion injury.[1][2] Its mechanism of action is primarily attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.[1][3] These application notes will guide researchers in evaluating the multifaceted effects of this compound on endothelial cells and vascular tissue.

Key Experimental Protocols

In Vitro Assessment of Endothelial Function in Human Umbilical Vein Endothelial Cells (HUVECs)

This section details the protocols for studying the direct effects of this compound on cultured endothelial cells.

2.1.1. Cell Culture and Treatment

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Media: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment Protocol:

    • Seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or cell culture flasks).

    • Allow cells to reach 80-90% confluency.

    • Induce endothelial dysfunction by treating cells with an appropriate stimulus, such as hydrogen peroxide (H₂O₂) to induce oxidative stress, or lipopolysaccharide (LPS) to induce an inflammatory response. A typical concentration for H₂O₂ is 100 µM for 4 hours.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined duration (e.g., 24 hours) prior to or concurrently with the dysfunction-inducing stimulus.

    • Include appropriate vehicle controls (e.g., DMSO).

2.1.2. Cell Viability Assay

To ensure that the observed effects of this compound are not due to cytotoxicity, a cell viability assay is essential.

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Trypan Blue exclusion assay.[4][5]

  • Protocol (MTT Assay):

    • After treatment, aspirate the culture medium.

    • Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the control group.

2.1.3. Measurement of Nitric Oxide (NO) Production

The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.[1][6]

  • Protocol (Griess Assay):

    • Collect the cell culture supernatant after treatment.

    • In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

2.1.4. Western Blot Analysis of eNOS Expression and Phosphorylation

This protocol allows for the assessment of this compound's effect on the expression and activation of endothelial nitric oxide synthase (eNOS). Key phosphorylation sites to investigate are the activating site Serine 1177 (p-eNOS Ser1177) and the inhibitory site Threonine 495 (p-eNOS Thr495).[7][8][9][10]

  • Protocol:

    • Lyse the treated HUVECs in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total eNOS, p-eNOS (Ser1177), p-eNOS (Thr495), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

2.1.5. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Method: Dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) staining followed by fluorescence microscopy or flow cytometry.

  • Protocol (DCFH-DA):

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer (excitation/emission ~485/535 nm).

2.1.6. Measurement of Endothelin-1 (ET-1) Expression

This compound has been shown to modulate endothelin-1.[11] Its effect on ET-1 expression in endothelial cells can be assessed by ELISA or qPCR.

  • Protocol (ELISA):

    • Collect the cell culture supernatant.

    • Use a commercially available human ET-1 ELISA kit.

    • Follow the manufacturer's instructions to measure the concentration of ET-1 in the supernatant.

Ex Vivo Assessment of Endothelial Function in Isolated Aortic Rings

This protocol allows for the assessment of this compound's effect on endothelium-dependent vasodilation in an intact vascular tissue model.

2.2.1. Aortic Ring Preparation

  • Tissue Source: Male Wistar rats or other suitable animal models.

  • Protocol:

    • Euthanize the animal and carefully excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

2.2.2. Vascular Reactivity Studies

  • Apparatus: Organ bath system with isometric force transducers.

  • Protocol:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes, changing the buffer every 15-20 minutes.

    • Assess the viability of the rings by contracting them with 60 mM KCl.

    • After washing and returning to baseline, pre-contract the rings with an α-adrenergic agonist such as phenylephrine (PE, 1 µM) or norepinephrine (NE, 1 µM).

    • Once the contraction has reached a stable plateau, assess endothelium integrity by inducing relaxation with acetylcholine (ACh, 1 µM). A relaxation of >80% indicates intact endothelium.

    • To test the effect of this compound, incubate the rings with different concentrations of this compound for a specified time (e.g., 30 minutes) before pre-contraction with PE.

    • Generate cumulative concentration-response curves to ACh (e.g., 1 nM to 10 µM) to assess endothelium-dependent vasodilation.

    • In parallel experiments, generate concentration-response curves to an endothelium-independent vasodilator like sodium nitroprusside (SNP, 1 nM to 10 µM) to assess the function of the vascular smooth muscle cells.

2.2.3. Measurement of Lipid Peroxidation

  • Method: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), a marker of lipid peroxidation.[2][3]

  • Protocol:

    • Homogenize aortic tissue samples in a suitable buffer.

    • Use a commercially available TBARS assay kit.

    • Follow the manufacturer's instructions, which typically involve reacting the homogenate with thiobarbituric acid at high temperature to generate a colored product.

    • Measure the absorbance at the specified wavelength (usually around 532 nm).

    • Calculate the concentration of MDA based on a standard curve.

Data Presentation

Quantitative Data Summary
ParameterExperimental ModelConditionThis compound TreatmentResultReference
Acetylcholine-induced RelaxationRat abdominal aorta (Ischemia/Reperfusion)Ischemia/Reperfusion2 mg/kg i.v.Increased from 5.59% to 34.74% of maximal relaxation[3]
Thiobarbituric Acid Reactive Substances (TBARS)Rat abdominal aorta homogenates (Ischemia/Reperfusion)Ischemia/Reperfusion2 mg/kg i.v.Decreased from 2.57 nmol/mg protein to near control levels (control: 0.97 nmol/mg protein)[2][3]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Endothelial Nitric Oxide Synthase (eNOS) Activation

// Nodes Stimuli [label="Vascular Stimuli\n(e.g., Shear Stress, VEGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; eNOS_inactive [label="eNOS\n(Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_active [label="eNOS\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Arginine [label="L-Arginine", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Citrulline [label="NO + L-Citrulline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sGC [label="sGC", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_Thr495 [label="P-Thr495", shape=plaintext, fontcolor="#EA4335"]; p_Ser1177 [label="P-Ser1177", shape=plaintext, fontcolor="#34A853"];

// Edges Stimuli -> PI3K; PI3K -> Akt; Akt -> eNOS_inactive [label=" ", arrowhead=tee, color="#34A853"]; eNOS_inactive -> eNOS_active [style=invis]; Akt -> p_Ser1177 [style=invis]; eNOS_inactive:e -> p_Ser1177:w [minlen=1, arrowhead=normal, color="#34A853"]; p_Ser1177 -> eNOS_active [style=invis]; eNOS_active -> L_Arginine [style=invis]; L_Arginine -> NO_Citrulline [dir=none]; eNOS_active -> NO_Citrulline [label=" ", arrowhead=normal, color="#34A853"]; NO_Citrulline -> sGC; GTP -> sGC [style=invis]; sGC -> cGMP; cGMP -> Vasodilation; PKC -> eNOS_active [label=" ", arrowhead=tee, color="#EA4335"]; eNOS_active -> p_Thr495 [style=invis]; PKC -> p_Thr495 [style=invis]; eNOS_active:e -> p_Thr495:w [minlen=1, arrowhead=normal, color="#EA4335"]; p_Thr495 -> eNOS_inactive [style=invis];

// Positioning {rank=same; Stimuli; PKC} {rank=same; PI3K} {rank=same; Akt} {rank=same; eNOS_inactive; eNOS_active} {rank=same; L_Arginine; NO_Citrulline} {rank=same; sGC} {rank=same; GTP; cGMP} {rank=same; Vasodilation} } end_dot Caption: Simplified eNOS activation and inhibition signaling pathway.

Proposed Mechanism of this compound's Action on Endothelial Function

// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., Ischemia/Reperfusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_Uncoupling [label="eNOS Uncoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO_Bioavailability [label="↓ NO Bioavailability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endothelial_Dysfunction [label="Endothelial Dysfunction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_Coupling [label="eNOS Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Production [label="↑ NO Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Healthy_Endothelium [label="Healthy Endothelial Function", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> ROS; Oxidative_Stress -> Lipid_Peroxidation; this compound -> ROS [label="Scavenges", arrowhead=tee, color="#34A853"]; this compound -> Lipid_Peroxidation [label="Inhibits", arrowhead=tee, color="#34A853"]; ROS -> eNOS_Uncoupling; eNOS_Uncoupling -> NO_Bioavailability; Lipid_Peroxidation -> Endothelial_Dysfunction; NO_Bioavailability -> Endothelial_Dysfunction; this compound -> eNOS_Coupling [style=dashed, label="Promotes"]; eNOS_Coupling -> NO_Production; NO_Production -> Healthy_Endothelium; } end_dot Caption: Proposed mechanism of this compound's protective effect.

Experimental Workflow for Assessing this compound's Effect on Vasodilation

// Nodes Aorta_Isolation [label="Isolate Thoracic Aorta", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_Preparation [label="Prepare Aortic Rings (2-3 mm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organ_Bath [label="Mount Rings in Organ Bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibration [label="Equilibrate (60-90 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Viability_Test [label="Viability Test (60 mM KCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Precontraction [label="Pre-contract with Phenylephrine (1 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Stobadine_Incubation [label="Incubate with this compound or Vehicle (30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACh_Response [label="Cumulative ACh Concentration-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNP_Response [label="Cumulative SNP Concentration-Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Comparison", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Aorta_Isolation -> Ring_Preparation; Ring_Preparation -> Organ_Bath; Organ_Bath -> Equilibration; Equilibration -> Viability_Test; Viability_Test -> Stobadine_Incubation; Stobadine_Incubation -> Precontraction; Precontraction -> ACh_Response; Precontraction -> SNP_Response [style=dashed]; ACh_Response -> Data_Analysis; SNP_Response -> Data_Analysis; } end_dot Caption: Workflow for ex vivo assessment of vasodilation.

References

Application Notes and Protocols for Testing Stobadine Efficacy in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stobadine, a pyridoindole derivative, is a potent antioxidant and free radical scavenger with significant neuroprotective and cardioprotective properties.[1][2][3] Its primary mechanism of action involves the inhibition of lipid peroxidation and protection of cellular membranes from oxidative damage.[1][2] In vitro cell culture models are indispensable tools for elucidating the mechanisms of this compound's efficacy and for screening its therapeutic potential in various pathological conditions, including stroke, neurodegenerative diseases, and cardiovascular disorders.[1] These models offer a controlled environment to study the direct effects of this compound on cellular functions and signaling pathways.

This document provides detailed application notes and protocols for utilizing various in vitro cell culture models to assess the efficacy of this compound.

Key Applications and In Vitro Models

This compound's therapeutic potential can be evaluated across several key areas using specific in vitro models:

  • Neuroprotection: Assessing the ability of this compound to protect neuronal cells from various insults.

    • Models: Primary hippocampal neurons, PC12 cell line, and organotypic hippocampal slice cultures.[1][4]

    • Insults: Hypoxia/reoxygenation, oxidative stress (e.g., H₂O₂, 6-hydroxydopamine), and glucotoxicity.[1][4]

  • Antioxidant Activity: Quantifying the free radical scavenging and anti-peroxidative effects of this compound.

    • Models: Rat liver microsomes, liposomes, and cell-free assays (e.g., DPPH, ABTS).[2][5][6]

    • Assays: Thiobarbituric acid-reactive substances (TBARS) for lipid peroxidation, chemiluminescence assays.[2][5]

  • Cardioprotection and Vasculoprotection: Evaluating the protective effects of this compound on cardiac cells and vascular endothelium.

    • Models: Isolated rat heart, isolated rat arteries (cerebral and coronary), and rat abdominal aorta endothelial cells.[3][7][8]

    • Insults: Ischemia/reperfusion injury.[3][8]

Data Presentation

Table 1: Neuroprotective Efficacy of this compound in In Vitro Models
Cell ModelInsultThis compound ConcentrationMeasured EffectResultReference
PC12 Cells6-hydroxydopamine (100 µM)100 nM - 50 µMCell ViabilityMaintained cell viability[4]
PC12 CellsHyperglycemic glucotoxicity (75 mM D-glucose) + 6-OHDA100 nM - 50 µMCell ViabilityDid not protect cell viability[4]
Table 2: Antioxidant Activity of this compound in In Vitro Assays
Assay SystemPro-oxidantThis compound ConcentrationMeasured ParameterResultReference
Rat Liver MicrosomesIron/ADP/NADPH5 µMLag phase of chemiluminescenceDoubled the duration of the lag phase[2]
LiposomesAAPH (water-soluble)17 µM (IC₅₀)Inhibition of lipid peroxidationHalf-maximal inhibitory concentration[9]
LiposomesAMVN (lipid-soluble)17 µM (IC₅₀)Inhibition of lipid peroxidationHalf-maximal inhibitory concentration[9]
Rat Abdominal Aorta HomogenatesIschemia/Reperfusion2 mg/kg (in vivo treatment)TBARS ConcentrationPrevented increase in TBARS[8]
Table 3: Cardiovascular Effects of this compound in Ex Vivo Models
ModelConditionThis compound ConcentrationMeasured EffectResultReference
Isolated Rat HeartIschemia/Reperfusion1 µMArrhythmias & Coronary Perfusion PressurePrevented the full development of deleterious effects[3]
Isolated Rat Cerebral ArteriolesPressurized10⁻⁸ - 10⁻⁴ MVasodilationElicited significant dilatation (max 25±8%)[7]
Isolated Rat Coronary ArteriolesPressurized10⁻⁸ - 10⁻⁴ MVasodilationElicited significant dilatation (max 18±5%)[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Stobadine_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Membrane Cellular Membranes (Phospholipids) ROS->Membrane attacks LPO Lipid Peroxidation Membrane->LPO Damage Membrane Damage & Cellular Injury LPO->Damage This compound This compound This compound->LPO Inhibits VitaminE Vitamin E This compound->VitaminE Potentiates effect VitaminE->LPO Inhibits

Caption: this compound's primary antioxidant mechanism.

Stobadine_Neuroprotection_Pathway cluster_insult Cellular Stress cluster_effects Cellular Effects Hypoxia Hypoxia/ Reoxygenation MitoDys Mitochondrial Dysfunction Hypoxia->MitoDys OxidativeStress Oxidative Stress (e.g., 6-OHDA) OxidativeStress->MitoDys LPO Lipid Peroxidation OxidativeStress->LPO CaDys Ca²⁺ Dysregulation MitoDys->CaDys Neuron Neuronal Survival CaDys->Neuron leads to death LPO->CaDys This compound This compound This compound->MitoDys Protects This compound->CaDys Prevents damage to Ca²⁺ sequestering systems This compound->LPO Inhibits

Caption: this compound's neuroprotective pathways.

Experimental Workflows

TBARS_Assay_Workflow cluster_prep Sample Preparation cluster_assay TBARS Assay Cells 1. Culture Cells/Prepare Microsomes Treat 2. Treat with this compound and/or Pro-oxidant Cells->Treat Lyse 3. Lyse Cells/Homogenize Tissue Treat->Lyse AddTBA 4. Add Thiobarbituric Acid (TBA) and Acid Lyse->AddTBA Heat 5. Heat at 95-100°C AddTBA->Heat Cool 6. Cool on Ice Heat->Cool Measure 7. Measure Absorbance (532 nm) Cool->Measure Data 8. Quantify Malondialdehyde (MDA) and Analyze Data Measure->Data

Caption: Workflow for the TBARS assay.

PC12_Viability_Workflow cluster_culture Cell Culture and Treatment cluster_viability Viability Assay (e.g., MTT) Seed 1. Seed PC12 cells in 96-well plates Pretreat 2. Pretreat with this compound (various concentrations) Seed->Pretreat Induce 3. Induce neurotoxicity (e.g., 6-OHDA) Pretreat->Induce AddMTT 4. Add MTT reagent Induce->AddMTT Incubate 5. Incubate for 2-4 hours AddMTT->Incubate Solubilize 6. Solubilize formazan crystals Incubate->Solubilize Read 7. Read absorbance (e.g., 570 nm) Solubilize->Read Analyze 8. Calculate % Viability and Analyze Data Read->Analyze

Experimental Protocols

Protocol 1: Assessment of Antioxidant Activity in Rat Liver Microsomes using the TBARS Assay

Objective: To quantify the inhibitory effect of this compound on lipid peroxidation in a subcellular fraction rich in enzymes involved in oxidative stress.

Materials:

  • Rat liver microsomes

  • This compound

  • NADPH

  • ADP

  • Ferric chloride (FeCl₃)

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Malondialdehyde (MDA) standard

  • Spectrophotometer

Procedure:

  • Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation methods. Determine the protein concentration using a Bradford or BCA assay.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, ADP, and FeCl₃.

  • This compound Incubation: Add various concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 37°C.

  • Initiation of Lipid Peroxidation: Initiate the reaction by adding NADPH. The total reaction volume should be standardized (e.g., 500 µL).

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 15-30 minutes) at 37°C in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding a solution of TCA to precipitate the proteins.

  • TBA Reaction: Add TBA reagent to the mixture.

  • Color Development: Heat the samples at 95-100°C for 15-20 minutes to allow the formation of the MDA-TBA adduct (a pink-colored chromogen).

  • Centrifugation: After cooling, centrifuge the samples to pellet the precipitated protein.

  • Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 532 nm.

  • Quantification: Calculate the concentration of MDA-TBA adducts using a standard curve prepared with known concentrations of MDA. Express the results as nmol MDA/mg protein.

Protocol 2: Neuroprotection Assay in PC12 Cells against 6-Hydroxydopamine (6-OHDA) Toxicity

Objective: To evaluate the protective effect of this compound on a neuronal-like cell line against a specific neurotoxin that induces oxidative stress and apoptosis.

Materials:

  • PC12 cell line

  • DMEM/F-12 medium supplemented with horse serum and fetal bovine serum

  • This compound

  • 6-hydroxydopamine (6-OHDA)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed PC12 cells into 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM). Include a vehicle-only control group. Incubate for a specified pre-treatment time (e.g., 2-24 hours).

  • Induction of Neurotoxicity: After pre-treatment, add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 100 µM). A control group without 6-OHDA should also be included.

  • Incubation: Incubate the cells for the duration of the toxic insult (e.g., 8-24 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay:

    • Remove the treatment medium.

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Calculate the EC₅₀ value for this compound's protective effect.

Protocol 3: Ex Vivo Assessment of Vasodilation in Isolated Rat Arteries

Objective: To determine the direct effect of this compound on the vascular tone of resistance arteries.

Materials:

  • Male Wistar rats

  • Pressurized arteriograph system with video-microscopy

  • Physiological salt solution (PSS)

  • This compound

  • Phenylephrine or high-potassium solution (for pre-constriction)

Procedure:

  • Artery Isolation: Euthanize a rat and carefully dissect cerebral or coronary arterioles.

  • Cannulation: Transfer the isolated arteriole to the chamber of the arteriograph and cannulate both ends onto glass micropipettes.

  • Pressurization: Pressurize the arteriole to a physiological pressure (e.g., 60 mmHg) and equilibrate in PSS at 37°C.

  • Viability Check: Assess the viability of the vessel by inducing constriction with a high-potassium solution or phenylephrine.

  • This compound Application: Once a stable baseline diameter is achieved (or after pre-constriction), cumulatively add this compound to the bath in increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).

  • Diameter Measurement: Record the internal diameter of the arteriole using video-microscopy after each concentration of this compound has reached a steady-state effect.

  • Data Analysis: Calculate the percentage of vasodilation relative to the baseline diameter or the pre-constricted diameter. Construct a dose-response curve to determine the potency of this compound as a vasodilator.

References

Troubleshooting & Optimization

Improving Stobadine solubility in physiological buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stobadine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in physiological buffers for in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experimental use.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in physiological buffer (e.g., PBS, cell culture media) This compound has low aqueous solubility at neutral pH. Direct dilution of a high-concentration DMSO stock into aqueous buffer can cause the compound to crash out of solution.1. Optimize Co-solvent Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO (solubility is ≥ 20.23 mg/mL or 100 mM)[1]. Perform serial dilutions of your stock in your assay buffer. Ensure the final DMSO concentration is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. For sensitive cell lines like SH-SY5Y, it's recommended to keep the final DMSO concentration at or below 0.1% for long-term assays, although they may tolerate up to 1-2% for shorter durations (4-24 hours)[2][3]. 2. pH Adjustment: this compound is a basic compound and is soluble in acidic solutions. While not always feasible for cell-based assays, for cell-free assays, consider using a slightly acidic buffer if it does not interfere with the experimental endpoint. 3. Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous vortexing or sonication between additions. This can help to maintain solubility.
Inconsistent or non-reproducible assay results In addition to solubility issues, this could be due to the degradation of this compound in the solution or its interaction with assay components.1. Freshly Prepare Solutions: this compound can undergo autoxidation in aqueous solutions[4]. Always prepare fresh working solutions from a frozen stock on the day of the experiment. 2. Protect from Light: this compound is sensitive to light and can decompose via photooxidation[4]. Protect your stock and working solutions from light by using amber vials or covering them with foil. 3. Evaluate Vehicle Effects: Always include a vehicle control (buffer with the same final concentration of DMSO or other solubilizing agents) in your experiments to account for any effects of the solvent on the assay.
Observed cytotoxicity in cell-based assays The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.1. Determine Maximum Tolerated Solvent Concentration: Before conducting your experiment with this compound, perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect the viability of your specific cell line. For many cell lines, this is typically between 0.1% and 1% DMSO[3][5]. 2. Consider Alternative Solubilization Methods: If the required concentration of this compound necessitates a toxic level of DMSO, explore alternative methods such as the use of cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound's solubility in DMSO is at least 20.23 mg/mL (100 mM)[1]. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the aqueous solubility of this compound at physiological pH?

Q3: How can I improve the solubility of this compound in my cell culture medium without using high concentrations of DMSO?

A3: One promising approach is the use of cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility[7][8][9][10][11]. You can perform a phase solubility study to determine the optimal type and concentration of cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD) for your specific application. This involves preparing saturated solutions of this compound in your buffer with increasing concentrations of the cyclodextrin and measuring the concentration of dissolved this compound.

Q4: At what concentrations is this compound effective in in vitro assays?

A4: The effective concentration of this compound varies depending on the assay. For example, in studies on the inhibition of lipid peroxidation, this compound has shown a half-maximal effect at concentrations ranging from 17 µM to 33 µM[6]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Is this compound stable in aqueous solutions?

A5: this compound can be susceptible to autoxidation in aqueous solutions and is also light-sensitive[4]. Therefore, it is crucial to prepare fresh solutions for each experiment and to protect them from light to ensure the integrity of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound solubility and effective concentrations.

Table 1: this compound Solubility

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)≥ 20.23 mg/mL (100.00 mM)[1]
0.1N HCl (aq)SolubleVendor Data
Phosphate Buffered Saline (PBS), pH 7.4Poorly soluble (exact value not reported)Inferred from chemical properties

Table 2: Effective Concentrations of this compound in In Vitro Assays

Assay Effective Concentration Reference
Inhibition of lipid peroxidation in rat liver microsomesHalf-maximal effect at 17 µM[6]
Inhibition of cis-parinaric acid fluorescence decay (peroxyl radical scavenging)Half-maximal effect at 20 µM[6]
Inhibition of luminol-sensitized chemiluminescenceHalf-maximal effect at 33 µM[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO

This protocol provides a general procedure for preparing this compound solutions for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile physiological buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Tare a sterile, amber microcentrifuge tube.

    • Carefully weigh out the desired amount of this compound powder (Molecular Weight: 202.30 g/mol )[12].

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM (e.g., for 1 mg of this compound, add 49.43 µL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Store the 100 mM stock solution in aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

    • Perform serial dilutions of the stock solution in your physiological buffer or cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in your working solutions is below the toxicity level for your cell line (typically ≤ 1%, but ideally ≤ 0.1% for sensitive cells or long-term incubation)[2][3][5].

    • Vortex each dilution step thoroughly.

    • Use the freshly prepared working solutions immediately and protect them from light.

Protocol 2: Kinetic Solubility Assay (Shake-Flask Method)

This protocol can be used to determine the kinetic solubility of this compound in a physiological buffer of your choice.

Materials:

  • This compound powder

  • Physiological buffer (e.g., PBS, pH 7.4)

  • DMSO

  • 96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)

  • 96-well collection plates (UV-transparent if using a plate reader for analysis)

  • Plate shaker

  • Spectrophotometer (plate reader) or HPLC for analysis

Procedure:

  • Prepare a 10 mM this compound stock solution in DMSO.

  • Add a small volume (e.g., 5 µL) of the 10 mM this compound stock solution to a larger volume (e.g., 245 µL) of the physiological buffer in each well of the 96-well filter plate. This will result in a starting concentration of 200 µM with 2% DMSO.

  • Seal the plate and place it on a plate shaker at room temperature for a defined period (e.g., 1-2 hours) to allow it to reach equilibrium.

  • After incubation, place the filter plate on top of a collection plate and centrifuge or use a vacuum manifold to filter the solutions. The filtrate will contain the dissolved this compound.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a standard curve).

Visualizations

Diagram 1: General Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage This compound This compound Powder Stock 100 mM Stock Solution (in DMSO) This compound->Stock DMSO 100% DMSO DMSO->Stock Working Final Working Solution (e.g., 10 µM this compound, <0.1% DMSO) Stock->Working Serial Dilution Storage Store at -20°C or -80°C Protect from light Stock->Storage Buffer Physiological Buffer (e.g., PBS, Media) Buffer->Working

Caption: Workflow for preparing this compound solutions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_intervention Intervention ROS Reactive Oxygen Species (e.g., •OH) Lipid_Radical Lipid Radical (L•) ROS->Lipid_Radical H abstraction PUFA Polyunsaturated Fatty Acid (in cell membrane) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Oxygen Oxygen (O2) Oxygen->Peroxyl_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Membrane Damage) Peroxyl_Radical->Lipid_Hydroperoxide H abstraction from another PUFA This compound This compound VitaminE Vitamin E Stobadine_Radical This compound Radical VitaminE_Radical Vitamin E Radical VitaminE_Radical->VitaminE Regeneration by other antioxidants (e.g., Vitamin C)

References

Optimizing Stobadine concentration for maximal neuroprotection in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stobadine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximal neuroprotection in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action for neuroprotection?

A: this compound is a pyridoindole compound recognized for its potent antioxidant and free radical scavenging properties.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to protect cellular membranes, including those of vital organelles like mitochondria and the endoplasmic reticulum, from oxidative stress.[1] this compound functions by neutralizing harmful free radicals, thereby preventing cellular damage initiated by lipid peroxidation.[1][4]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A: For initial experiments, a concentration range of 1 µM to 100 µM is suggested.[5] A study utilizing rat hippocampal slices observed a bell-shaped concentration-response relationship, where the maximal protective activity was seen between 3 µM and 30 µM.[5] It is critical for researchers to perform a dose-response analysis to identify the optimal concentration for their specific cell line and experimental model.

Q3: How should I prepare and store this compound solutions for cell culture use?

A: To prepare this compound for cell culture, it is recommended to first create a concentrated stock solution by dissolving the compound in a sterile solvent, such as DMSO. This stock solution can then be serially diluted directly into the cell culture medium to achieve the desired final concentration. It is imperative to ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is minimal (typically less than 0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in culture media can be influenced by various components within the media.[6][7][8]

Q4: Can this compound be cytotoxic at higher concentrations?

A: Yes, this compound may exhibit cytotoxicity at high concentrations. For instance, a study on Chinese hamster V79 cells noted a significant decrease in cell viability when this compound was co-administered with a mutagenic agent at a high concentration of 1.5 mmol.[9] Therefore, it is essential to establish a toxicity profile for this compound in your specific cell model by conducting a dose-response experiment to determine the maximum non-toxic concentration.

Q5: What is the recommended pre-incubation time for this compound before inducing a neurotoxic insult?

A: Pre-treatment of cells with this compound is often a critical step to achieve its protective effects.[9][10] Research has indicated that the most significant protective effects are observed when this compound is administered prior to the exposure of cells to a damaging agent.[9][10] While a pre-incubation period of 1 hour has been successfully used in neuroprotection assays with other compounds[11], the optimal time may vary. It is advisable to optimize the pre-incubation duration based on the specific cell type and the kinetics of the induced neurotoxicity.

Q6: What are the appropriate positive and negative controls for a this compound neuroprotection experiment?

A: To ensure the validity of your experimental results, the following controls are recommended:

  • Negative Controls : Include untreated cells (no this compound, no neurotoxin) and vehicle-treated cells (e.g., DMSO) to monitor baseline cell health and confirm the non-toxicity of the solvent.

  • Toxicity Control : Treat cells with the neurotoxic agent alone (e.g., hydrogen peroxide, glutamate, 6-OHDA) to confirm the successful induction of cell death.[11][12][13]

  • Positive Neuroprotection Control : Use a well-documented neuroprotective agent, such as Trolox (a vitamin E analog), to validate the experimental assay and confirm that the model can detect neuroprotective effects.[5][14]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No neuroprotective effect of this compound is observed. 1. Sub-optimal Concentration: The concentration of this compound may be too low or too high (bell-shaped curve effect).[5] 2. Inadequate Pre-incubation Time: The duration of pre-treatment may be insufficient for cellular uptake and action.[9][10] 3. Severity of Insult: The neurotoxic insult may be too severe, causing irreversible damage that cannot be rescued.1. Perform a dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal protective concentration. 2. Test various pre-incubation times (e.g., 1, 6, 12, 24 hours) before adding the neurotoxin. 3. Titrate the concentration or duration of the neurotoxic agent to achieve approximately 50% cell death (IC50) in the toxicity control group.
High cell death is observed across all conditions, including this compound-treated groups. 1. This compound Cytotoxicity: The concentration of this compound used may be toxic to the specific cell line.[9] 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Cell Culture Conditions: Issues with cell health, such as contamination, over-confluency, or poor media quality, can increase sensitivity to treatments.1. Determine the maximum non-toxic concentration of this compound with a cytotoxicity assay (e.g., MTT, LDH). 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Regularly check cell morphology, use fresh media and reagents, and maintain optimal cell densities.
This compound precipitates in the cell culture medium. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Incorrect Stock Solution Preparation: The stock solution may not have been fully dissolved or may have precipitated upon storage.1. Prepare a fresh, highly concentrated stock solution in an appropriate solvent (e.g., DMSO). Vortex thoroughly. 2. When diluting into the medium, add the stock solution dropwise while gently swirling the medium to facilitate mixing. 3. Consider using a lower, more soluble concentration of this compound.
Results are inconsistent between replicate experiments. 1. Variability in Cell Seeding: Inconsistent initial cell numbers can lead to variable results.[15] 2. Reagent Instability: Degradation of this compound stock solution or the neurotoxic agent can cause variability. 3. Procedural Variations: Minor differences in incubation times, reagent addition, or washing steps can impact the outcome.[16]1. Ensure accurate cell counting and even distribution of cells when plating.[15] 2. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C). 3. Follow a standardized, detailed protocol for all experiments. Use positive and negative controls in every experiment to monitor consistency.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to guide your experimental design.

Table 1: Effective Concentrations of this compound in In Vitro Models

Experimental ModelEffect ObservedEffective Concentration RangeOptimal ConcentrationCitation
Rat Hippocampal Slices (Hypoxia/Reoxygenation)Improved synaptic transmission recovery1 - 100 µM3 - 30 µM[5]
Chinese Hamster V79 Cells (MNNG-induced mutation)Antimutagenic effect1.5 - 9 mmol (Note: High concentration)Not concentration-dependent in this range[9]

Table 2: Summary of this compound Cytotoxicity Data

Cell Line/ModelCytotoxic ConditionsObserved EffectCitation
Chinese Hamster V79 Cells1.5 mmol this compound + 0.5 µg/ml MNNG (co-treatment)Statistically significant decrease in cell viability[9]

Experimental Protocols

Protocol: General Assay for Neuroprotection Against Oxidative Stress

This protocol provides a framework for assessing the neuroprotective effects of this compound against an oxidative insult, such as hydrogen peroxide (H₂O₂).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, HT22)

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • Neurotoxin (e.g., H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, AlamarBlue®, Resazurin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1-2 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the desired concentrations of this compound (and vehicle control) to the respective wells.

    • Incubate for the desired pre-treatment duration (e.g., 1-24 hours).

  • Induction of Neurotoxicity:

    • Prepare the neurotoxin (e.g., H₂O₂) solution in a serum-free medium at a concentration known to induce ~50% cell death (IC50).

    • Remove the this compound-containing medium.

    • Add 100 µL of the neurotoxin solution to the appropriate wells. Leave the "untreated control" wells with fresh medium.

    • Incubate for the required duration to induce toxicity (e.g., 4-24 hours, depending on the toxin and cell line).

  • Assessment of Cell Viability:

    • After the incubation period, remove the treatment medium.

    • Wash the cells gently with PBS.

    • Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the cell viability against the this compound concentration to determine the protective effect.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

G stress Oxidative Stress (e.g., Ischemia/Reperfusion) ros Increased Reactive Oxygen Species (ROS) stress->ros damage Cellular Damage ros->damage lipid_perox Lipid Peroxidation of Membranes damage->lipid_perox mito_dys Mitochondrial Dysfunction damage->mito_dys apoptosis Neuronal Apoptosis & Cell Death lipid_perox->apoptosis mito_dys->apoptosis This compound This compound This compound->ros Scavenges This compound->lipid_perox Inhibits

Caption: Proposed neuroprotective mechanism of this compound.

G start Start seed Seed Neuronal Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 pretreat Pre-treat with this compound (Varying Concentrations) incubate1->pretreat incubate2 Incubate (e.g., 1-24h) pretreat->incubate2 induce Induce Neurotoxicity (e.g., H₂O₂, Glutamate) incubate2->induce incubate3 Incubate (e.g., 4-24h) induce->incubate3 assay Perform Cell Viability Assay (e.g., MTT) incubate3->assay analyze Analyze Data: Calculate % Viability assay->analyze end End analyze->end

Caption: Experimental workflow for a this compound neuroprotection assay.

G start Inconsistent Results? check_controls Are Controls (+/–) Behaving as Expected? start->check_controls check_cells Consistent Cell Seeding Density? check_controls->check_cells No sol_model Problem is with Assay Model Itself. Re-validate. check_controls->sol_model Yes check_reagents Reagents Freshly Prepared? check_cells->check_reagents No sol_cells Solution: Optimize Cell Counting & Plating Technique check_cells->sol_cells Yes check_protocol Protocol Followed Precisely? check_reagents->check_protocol No sol_reagents Solution: Prepare Fresh Stocks, Aliquot & Store Properly check_reagents->sol_reagents Yes sol_protocol Solution: Use Standardized Protocol, Check Timings & Volumes check_protocol->sol_protocol Yes

References

Technical Support Center: Long-Term Stobadine Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Stobadine in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyridoindole derivative known for its potent antioxidant and cardioprotective properties.[1][2] Its primary mechanism of action is attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and protect against oxidative damage.[2][3] It has been shown to interact with and modulate the activity of various enzymes and signaling pathways involved in cellular protection.

Q2: What are the common routes of administration for this compound in animal studies?

A2: In long-term animal studies, this compound is most commonly administered orally.[4][5][6] Formulations such as this compound dipalmitate have been used for oral administration in capsules or as a dietary supplement.[1][4][7] Intravenous administration has also been used for pharmacokinetic studies.[8]

Q3: What is the general toxicity profile of this compound in long-term studies?

A3: Long-term oral administration of this compound in rats (up to 26 weeks) has been shown to be well-tolerated at various doses.[4] Studies have reported no significant drug-related changes in hematological, biochemical, or histopathological parameters.[4] Some studies noted minor behavioral changes, such as hypoactivity at the highest dose group at the beginning of the experiment, but overall, the physical appearance and general behavior of the animals were normal.[4] Furthermore, teratological studies in rats have shown no adverse effects on pre- and postnatal development.[6]

Q4: Has this compound shown efficacy in long-term animal models of disease?

A4: Yes, long-term treatment with this compound has demonstrated protective effects in various disease models. For instance, in streptozotocin-induced diabetic rats, dietary supplementation with this compound attenuated histochemical changes in the kidney and prevented the deterioration of cardiac Na+,K+-ATPase function.[7][9] It has also been shown to reduce vascular impairment in diabetic rats.[2]

Troubleshooting Guide

Issue 1: Inconsistent Bioavailability or Plasma Concentrations
  • Question: My long-term study is showing high variability in this compound plasma concentrations between animals. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Formulation: The bioavailability of this compound can be influenced by its formulation. This compound dipalmitate is often used for oral administration to improve its pharmacokinetic profile.[1][8] Ensure your formulation is homogenous and stable. For dietary administration, ensure the drug is evenly mixed with the feed and that the animals' food consumption is consistent.

    • Vehicle: The choice of vehicle for oral gavage can impact absorption. While not explicitly detailed for this compound in the provided results, common vehicles like corn oil or specific buffer solutions should be validated for compatibility and consistency.

    • Animal Handling: Stress from handling and gavage procedures can affect gastrointestinal motility and absorption. Ensure all personnel are proficient in the administration technique to minimize stress and ensure consistent delivery.

    • Pharmacokinetics: this compound's pharmacokinetic properties have been studied in rats and dogs.[1][8] Refer to these studies to establish expected plasma concentration ranges and sampling time points. Consider performing a pilot pharmacokinetic study with your specific formulation and animal model to determine key parameters like Cmax and Tmax.

Issue 2: Unexpected Behavioral Changes or Adverse Events
  • Question: I am observing unexpected behavioral changes in my animals during a long-term this compound study. How should I proceed?

  • Answer:

    • Dose-Response: While long-term studies have shown this compound to be generally well-tolerated, one study noted hypoactivity in the highest dose group at the start of the experiment.[4] It is crucial to establish a dose-response relationship in your specific model. If adverse effects are observed, consider reducing the dose.

    • Confounding Factors: Rule out other potential causes for the behavioral changes, such as environmental stressors, changes in diet, or underlying health issues in the animals.

    • Detailed Monitoring: Implement a comprehensive behavioral monitoring plan. Studies have investigated the effects of long-term this compound administration on exploratory behavior and spontaneous behavior of offspring without noting significant adverse effects.[10][11] Comparing your observations with published data can provide valuable context.

Issue 3: Lack of Efficacy or Inconsistent Results
  • Question: My long-term this compound treatment is not producing the expected therapeutic effects. What are the potential reasons?

  • Answer:

    • Dosage and Duration: Ensure the dosage and duration of your study are appropriate for the targeted disease model. Successful long-term studies have used daily oral doses ranging from approximately 7 mg/kg to 70 mg/kg in rats.[4] One study in diabetic rats used a dietary supplement of 0.05% w/w for 24 weeks.[7]

    • Mechanism of Action: this compound's primary mechanism is as an antioxidant.[2] Its efficacy will be most pronounced in disease models where oxidative stress is a key pathological driver. Confirm that the endpoints in your study are sensitive to changes in oxidative stress.

    • Drug Stability: Verify the stability of your this compound formulation over the course of the long-term study. Improper storage or degradation could lead to a loss of potency.

    • Metabolism: this compound interacts with cytochrome P450 enzymes, although it has a weak inhibitory effect on some of their activities.[12] Consider potential drug-drug interactions if other compounds are being co-administered.

Quantitative Data Summary

Table 1: Long-Term Oral Toxicity Study of this compound Dipalmitate in Wistar Rats (26 Weeks) [4]

Dose GroupDaily Oral Dose (mg/kg)Key Findings
Control0Normal physical appearance and behavior.
Low Dose7.07Normal physical appearance and behavior. No drug-related changes in hematology, biochemistry, or histopathology.
Mid Dose23.60Normal physical appearance and behavior. No drug-related changes in hematology, biochemistry, or histopathology.
High Dose70.07Normal physical appearance and behavior, with a small deviation (hypoactivity at the start of the experiment). No drug-related changes in hematology, biochemistry, or histopathology.

Table 2: Developmental and Teratological Study of this compound in Wistar Rats [5][6]

Study TypeDaily Oral Dose (mg/kg)Duration of AdministrationKey Findings
Neurobehavioral Development of Offspring5, 15, 50During pregnancy and lactationNo adverse effects on the course of pregnancy, lactation, or neurobehavioral development of offspring.
Teratology5, 15, 50Day 6 of gestation to day 21 post-partumNo evidence of teratogenesis. No significant differences in litter size, pre- and post-implantation losses, or fetal body weight.

Experimental Protocols

Protocol 1: Long-Term Oral Toxicity Assessment in Rats (Based on Gajdosiková et al., 1995[4])

  • Animals: Wistar rats of both sexes.

  • Formulation: this compound dipalmitate administered orally.

  • Dosing: Daily administration of 7.07, 23.60, and 70.07 mg/kg body weight. A control group receives the vehicle.

  • Duration: 26 weeks.

  • Monitoring:

    • Daily: Observe physical appearance and general behavior.

    • Weekly: Record food and water consumption, and body weight.

  • Terminal Procedures:

    • Conduct detailed hematological and biochemical analysis of blood samples.

    • Perform a thorough gross necropsy.

    • Collect organs for histopathological examination.

    • Consider a micronucleus assay for genotoxicity assessment.

Protocol 2: Evaluation of this compound in a Streptozotocin-Induced Diabetic Rat Model (Based on Sotníková et al.[2][7])

  • Animals: Male Wistar rats.

  • Induction of Diabetes: A single intravenous injection of streptozotocin (STZ).

  • Formulation: this compound (0.05% w/w) supplemented in a standard diet.

  • Treatment: Begin this compound-supplemented diet after confirmation of diabetes and continue for up to 24 weeks.

  • Monitoring:

    • Regularly measure plasma glucose levels and glycated hemoglobin.

    • Monitor body weight and food/water intake.

  • Endpoint Analysis:

    • At the end of the study, collect kidney tissue for histochemical analysis of enzymes such as 5'-nucleotidase, ATPase, and succinic dehydrogenase.

    • Collect cardiac tissue to assess the function of Na+,K+-ATPase.[9]

    • Assess vascular function and ultrastructure of the aorta.[2]

Visualizations

Stobadine_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation This compound This compound This compound->ROS Scavenges This compound->Lipid_Peroxidation Inhibits Enzyme_Function Preservation of Enzyme Function (e.g., Na+,K+-ATPase) This compound->Enzyme_Function Protects Oxidative_Damage Cellular Oxidative Damage Lipid_Peroxidation->Oxidative_Damage Oxidative_Damage->Enzyme_Function Cell_Protection Cellular Protection Enzyme_Function->Cell_Protection Long_Term_Stobadine_Workflow Start Start of Study: Animal Acclimatization Grouping Randomization into Control & Treatment Groups Start->Grouping Treatment Long-Term Daily This compound Administration (e.g., Oral Gavage or Diet) Grouping->Treatment Monitoring Regular Monitoring: - Body Weight - Food/Water Intake - Clinical Observations Treatment->Monitoring Monitoring->Treatment Daily Cycle Interim Interim Sampling (Optional) (e.g., Blood for PK) Monitoring->Interim Endpoint End of Study: Terminal Sample Collection Monitoring->Endpoint Analysis Data Analysis: - Histopathology - Biochemistry - Behavioral Assays Endpoint->Analysis

References

Potential interference of Stobadine in colorimetric or fluorometric assays

Author: BenchChem Technical Support Team. Date: November 2025

Of course, here is the technical support center with troubleshooting guides and FAQs about the potential interference of Stobadine in colorimetric and fluorometric assays.

This guide is intended for researchers, scientists, and drug development professionals who are using this compound in their experiments and are concerned about its potential interference with colorimetric and fluorometric assays.

Frequently Asked Questions (FAQs)

What is this compound and why is it used in research?

This compound is a pyridoindole derivative that has been investigated for its cardioprotective and neuroprotective properties.[1][2] Its primary mechanism of action is attributed to its potent antioxidant and free radical scavenging activities.[2][3][4][5][6][7] It is often used in research to study oxidative stress-related pathologies.[4]

What are the primary mechanisms by which this compound might interfere with assays?

This compound can potentially interfere with in vitro assays through several mechanisms:

  • Antioxidant and Redox Properties: As a potent antioxidant, this compound can directly scavenge reactive oxygen species (ROS) or interact with redox-sensitive assay reagents, leading to false-positive or false-negative results in assays measuring oxidative stress.[1][3][6][7]

  • Intrinsic Fluorescence: this compound is a fluorophore, meaning it can emit light upon excitation.[8] This intrinsic fluorescence can lead to high background signals or false positives in fluorometric assays if its excitation and emission spectra overlap with those of the assay's fluorophore.[9][10]

  • Light Absorbance: The pyridoindole structure of this compound may absorb light in the UV-Visible range, which can interfere with colorimetric assays by contributing to the overall absorbance reading or by quenching the fluorescence of a reporter molecule (inner filter effect).[11][12]

  • Chemical Reactivity: this compound could potentially react with assay components, such as enzymes or detection reagents, altering their function and leading to inaccurate measurements.[13]

Could this compound's antioxidant properties affect my assay?

Yes, this is a significant concern. Many common assays are susceptible to interference from antioxidants.

  • Assays Measuring ROS: In assays designed to quantify ROS (e.g., using DCFDA, Amplex Red, or luminol-based reagents), this compound's radical scavenging activity can neutralize the ROS being measured, leading to an apparent decrease in signal that could be misinterpreted as a biological effect.[1][6]

  • Redox-Based Viability Assays: Assays like those using resazurin (AlamarBlue), MTT, or WST-1 rely on cellular redox activity. This compound's ability to participate in redox reactions could directly reduce the indicator dyes, leading to a false-positive signal for cell viability or proliferation.

Is this compound fluorescent, and can this interfere with my fluorometric assay?

Yes, this compound is known to be fluorescent, and a fluorimetric method for its detection in serum has been developed.[8] This intrinsic fluorescence can be a major source of interference in fluorometric assays.[9][10] If the excitation and emission wavelengths of this compound overlap with those of your assay's probe, it can lead to a high background signal that masks the true assay signal or is misinterpreted as a positive result.

How can I predict if this compound will interfere with my specific assay?

Predicting interference requires considering both the properties of this compound and the mechanism of your assay. A good starting point is to run a set of control experiments. These include testing this compound in the assay in the absence of the biological target (e.g., cells or enzyme) to see if it directly affects the assay reagents. Additionally, measuring the absorbance and fluorescence spectra of this compound under your assay conditions can help identify potential spectral overlap.

Troubleshooting Guides

Issue 1: Unexpected decrease in signal in a colorimetric/fluorometric assay measuring ROS.
  • Potential Cause: this compound's potent antioxidant and radical scavenging activity is likely neutralizing the ROS your assay is designed to detect.[6][7]

  • Troubleshooting Steps:

    • Run a cell-free control: Add this compound to the assay medium containing the detection reagent but without cells or the ROS-generating system. If the signal is still reduced, it confirms that this compound is directly scavenging the radicals.

    • Use an orthogonal assay: Confirm your findings with an assay that has a different detection method or mechanism. For example, if you are using a fluorescence-based ROS assay, try a colorimetric assay that measures a different marker of oxidative stress.

    • Consider the timing of addition: If possible, add this compound after the initial ROS generation to see if it affects the downstream signaling rather than directly scavenging the ROS.

Issue 2: High background or false positives in a fluorometric assay.
  • Potential Cause: The intrinsic fluorescence of this compound is likely interfering with the assay readout.[8]

  • Troubleshooting Steps:

    • Measure this compound's fluorescence: Use a plate reader to measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your assay's fluorophore.

    • Subtract the background: If this compound's fluorescence is significant, you may be able to subtract the signal from wells containing this compound alone from the signal in your experimental wells. However, this may not be accurate if the biological system affects this compound's fluorescence.

    • Switch to a red-shifted fluorophore: Many interfering compounds fluoresce in the blue-green region of the spectrum.[10] Switching to a fluorophore with excitation and emission in the red or far-red region may avoid the spectral overlap with this compound.

Issue 3: Inconsistent results or poor dose-response curves.
  • Potential Cause: This could be due to a combination of the interference mechanisms mentioned above, or compound instability and aggregation at higher concentrations.[14]

  • Troubleshooting Steps:

    • Assess compound solubility and aggregation: Visually inspect your assay wells for any signs of precipitation. Dynamic light scattering (DLS) can be used to check for aggregation. The addition of a small amount of non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can sometimes mitigate aggregation-based artifacts.[14]

    • Perform a concentration-response curve in a cell-free system: This can help you understand if the interference is concentration-dependent.

    • Utilize counter-screens: A well-designed counter-screen can help to identify and eliminate artifacts early in the drug discovery process.[13]

Quantitative Data Summary

The following table summarizes the reported antioxidant activity of this compound from various studies. This data can be useful for estimating the concentrations at which this compound may begin to interfere with assays involving ROS.

Assay TypeSystemIC50 or Effect ConcentrationReference
Lipid Peroxidation (TBARS)Rat liver microsomes~5 µM doubled the lag phase[3]
Lipid Peroxidation (Chemiluminescence)Rat liver microsomes~5 µM doubled the lag phase[3]
Peroxyl Radical Scavenging (cis-parinaric acid fluorescence decay)Liposomes20 µM (half-maximal effect)[1]
Peroxyl Radical Scavenging (luminol-sensitized chemiluminescence)Liposomes33 µM (half-maximal effect)[1]
Inhibition of Lipid Peroxidation (AAPH-induced)Rat liver microsomes17 µM (half-maximal effect)[1]
Inhibition of Lipid Peroxidation (AMVN-induced)Rat liver microsomes17 µM (half-maximal effect)[1]

Experimental Protocols

Protocol 1: Determining the Intrinsic Fluorescence of a Test Compound

Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of the assay, which could cause interference.

Materials:

  • This compound stock solution

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Add the this compound dilutions to the wells of the 96-well plate. Include wells with assay buffer only as a blank.

  • Read the plate in the fluorescence plate reader at the excitation and emission wavelengths used for your primary assay.

  • Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence that may interfere with your assay.

Protocol 2: Assessing Interference in a Redox-Based Assay (e.g., Resazurin Assay)

Objective: To determine if this compound directly reacts with a redox-based reporter, leading to a false-positive signal.

Materials:

  • This compound stock solution

  • Resazurin solution

  • Cell culture medium or assay buffer

  • 96-well plate

  • Absorbance or fluorescence plate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer in a 96-well plate.

  • Add the resazurin solution to each well at the final assay concentration.

  • Include control wells:

    • Buffer + Resazurin (negative control)

    • Buffer + Resazurin + a known reducing agent (e.g., DTT) (positive control)

  • Incubate the plate for the same duration as your cell-based assay.

  • Read the absorbance or fluorescence of the plate.

  • An increase in signal in the wells containing this compound indicates direct reduction of resazurin and potential for assay interference.

Visualizations

start Unexpected Assay Result (e.g., low signal, high background) check_antioxidant Is the assay sensitive to redox changes or measures ROS? start->check_antioxidant check_fluorescence Is it a fluorometric assay? start->check_fluorescence check_antioxidant->check_fluorescence No run_cell_free Run cell-free control with this compound check_antioxidant->run_cell_free Yes measure_spectra Measure this compound's absorbance/fluorescence spectra check_fluorescence->measure_spectra Yes interference_confirmed_ros Interference Confirmed: This compound's antioxidant activity run_cell_free->interference_confirmed_ros Signal Affected no_interference Interference is unlikely from this mechanism run_cell_free->no_interference No Effect interference_confirmed_fluor Interference Confirmed: Intrinsic fluorescence measure_spectra->interference_confirmed_fluor Spectral Overlap measure_spectra->no_interference No Overlap mitigate_ros Mitigation: - Use orthogonal assay - Modify protocol interference_confirmed_ros->mitigate_ros mitigate_fluor Mitigation: - Subtract background - Use red-shifted fluorophore interference_confirmed_fluor->mitigate_fluor

Caption: A logical workflow for troubleshooting assay interference caused by this compound.

ros_source ROS Source (e.g., Cells, Enzyme) ros Reactive Oxygen Species (ROS) ros_source->ros probe Assay Probe (e.g., DCFDA, Amplex Red) ros->probe no_signal Reduced or No Signal (False Negative) ros->no_signal Neutralized by this compound This compound This compound (Antioxidant) This compound->ros Scavenges signal Colorimetric/ Fluorometric Signal probe->signal Reacts with ROS primary_screen Primary Screen (this compound + Biological Target) hit This compound identified as a 'hit' primary_screen->hit counter_screen_1 Counter-Screen 1: This compound in cell-free assay hit->counter_screen_1 counter_screen_2 Counter-Screen 2: Measure this compound's spectra hit->counter_screen_2 is_reactive Directly affects assay reagents? counter_screen_1->is_reactive is_fluorescent Spectral overlap? counter_screen_2->is_fluorescent is_reactive->counter_screen_2 No artifact Result is likely an artifact is_reactive->artifact Yes is_fluorescent->artifact Yes true_hit Result is likely a true biological effect is_fluorescent->true_hit No

References

Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of Stobadine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) permeability of Stobadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the central nervous system (CNS)?

A1: While this compound is a promising neuroprotective agent, its efficient delivery to the brain is hindered by the blood-brain barrier (BBB). The key challenges include:

  • Physicochemical Properties: this compound's moderate lipophilicity may not be optimal for passive diffusion across the tight junctions of the BBB.

  • Efflux Pumps: Like many therapeutic agents, this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain.

  • Metabolic Stability: Potential metabolism in the endothelial cells of the BBB could reduce the amount of active this compound reaching the brain parenchyma.

Q2: What are the most promising strategies to enhance this compound's BBB permeability?

A2: Several strategies can be employed to improve the CNS delivery of this compound:

  • Nanoparticle Encapsulation: Formulating this compound into nanoparticles (e.g., liposomes, solid lipid nanoparticles) can protect it from degradation, mask it from efflux pumps, and facilitate its transport across the BBB.[1][2]

  • Prodrug Approach: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug can enhance its ability to cross the BBB.[3][4] Once in the brain, the prodrug is converted to the active this compound.

  • Receptor-Mediated Transcytosis (RMT): Conjugating this compound or its nano-carrier to ligands that bind to specific receptors on the BBB (e.g., transferrin receptor) can trigger its transport into the brain.[1][5]

Q3: How can I assess the BBB permeability of my modified this compound formulation in vitro?

A3: A common and effective method is the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). This assay provides a high-throughput, non-cell-based assessment of a compound's ability to passively diffuse across an artificial lipid membrane mimicking the BBB.[6] Another widely used method involves cell-based models, such as co-cultures of brain endothelial cells with astrocytes and pericytes, which more closely mimic the in vivo environment.

Troubleshooting Guides

Nanoparticle Formulation of this compound
Issue Possible Cause(s) Troubleshooting Steps
Low encapsulation efficiency of this compound in liposomes. - Inappropriate lipid composition.- Suboptimal pH of the hydration buffer.- Inefficient sonication or extrusion.- Experiment with different lipid ratios (e.g., vary the cholesterol content).- Adjust the pH of the aqueous solution to optimize this compound's charge for encapsulation.- Optimize sonication time and power, or use a mini-extruder with defined pore sizes for uniform vesicle formation.
Poor stability of this compound-loaded nanoparticles in storage. - Lipid oxidation.- Aggregation of nanoparticles.- Leakage of the encapsulated drug.- Incorporate antioxidants like vitamin E into the lipid bilayer.- Include PEGylated lipids in the formulation to create a steric barrier and prevent aggregation.- Store the nanoparticle suspension at 4°C and protect from light.
Inconsistent particle size and polydispersity index (PDI). - Inconsistent homogenization or sonication.- Variations in the concentration of formulation components.- Ensure consistent energy input during homogenization or sonication.- Precisely control the concentrations of lipids, this compound, and other excipients.
In Vitro BBB Permeability Assays
Issue Possible Cause(s) Troubleshooting Steps
High variability in Papp values in the PAMPA-BBB assay. - Inconsistent coating of the filter plate with the lipid solution.- Air bubbles trapped under the membrane.- Inaccurate quantification of this compound.- Ensure a uniform and complete coating of the filter wells.- Carefully inspect for and remove any air bubbles between the donor and acceptor compartments.- Validate your analytical method (e.g., HPLC, LC-MS/MS) for this compound quantification.
Low transendothelial electrical resistance (TEER) in cell-based BBB models. - Incomplete cell monolayer formation.- Contamination of the cell culture.- Inappropriate cell seeding density.- Allow sufficient time for the endothelial cells to form tight junctions (typically 5-7 days).- Use strict aseptic techniques to prevent microbial contamination.- Optimize the initial seeding density to achieve a confluent monolayer.
Discrepancy between in vitro and in vivo BBB permeability results. - The in vitro model lacks the complexity of the in vivo BBB (e.g., active transporters, metabolic enzymes).- The formulation behaves differently in the presence of plasma proteins.- Use more complex in vitro models that include astrocytes and pericytes.- Consider performing permeability studies in the presence of serum albumin to mimic in vivo conditions.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 202.30 g/mol PubChem CID: 108089
XLogP3 2.3PubChem CID: 108089
Hydrogen Bond Donor Count 1PubChem CID: 108089
Hydrogen Bond Acceptor Count 2PubChem CID: 108089
Rotatable Bond Count 0PubChem CID: 108089
Topological Polar Surface Area 15.3 ŲPubChem CID: 108089
Log P (octanol-water) 0.57 ± 0.03[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Ethanol Injection Method
  • Preparation of Organic Phase: Dissolve this compound, lecithin, and cholesterol in ethanol.

  • Preparation of Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Liposome Formation: Heat both the organic and aqueous phases to a temperature above the lipid phase transition temperature. Inject the organic phase into the aqueous phase with constant stirring.

  • Solvent Removal: Remove the ethanol by dialysis or rotary evaporation.

  • Size Reduction: Sonicate the liposome suspension or extrude it through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a specific size.

  • Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Quantify the encapsulation efficiency by separating the free drug from the liposomes using size exclusion chromatography or ultracentrifugation, followed by quantification of this compound using a validated analytical method.

Protocol 2: In Vitro BBB Permeability Assessment using the PAMPA-BBB Assay
  • Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., porcine brain polar lipid) dissolved in an organic solvent (e.g., dodecane).

  • Preparation of Solutions: Prepare a donor solution of this compound or its formulation in a buffer at a specific pH. Prepare the acceptor solution (buffer).

  • Assay Setup: Add the acceptor solution to the acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate, and add the donor solution to the filter wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Calculation of Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the equilibrium concentration.

Protocol 3: In Vivo Brain Microdialysis for this compound Quantification
  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Sample Collection: Collect the dialysate samples at regular intervals.

  • This compound Administration: Administer this compound or its formulation systemically (e.g., intravenously).

  • Analysis: Analyze the concentration of this compound in the collected dialysate samples using a highly sensitive analytical technique like LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound in the brain extracellular fluid over time to determine its pharmacokinetic profile in the brain.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation This compound This compound Nano Nanoparticle Encapsulation This compound->Nano Prodrug Prodrug Synthesis This compound->Prodrug PAMPA PAMPA-BBB Assay Nano->PAMPA Prodrug->PAMPA Cell_model Cell-based BBB Model PAMPA->Cell_model Microdialysis Brain Microdialysis Cell_model->Microdialysis PK_studies Pharmacokinetic Studies Microdialysis->PK_studies

Caption: Experimental workflow for developing and evaluating BBB-permeable this compound formulations.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Stob_Nano This compound Nanoparticle Receptor Receptor Stob_Nano->Receptor Binding Endothelial_cell Endothelial Cell Stob_Released Released this compound Endothelial_cell->Stob_Released Receptor->Endothelial_cell Receptor-Mediated Transcytosis Neuron Neuron Stob_Released->Neuron Neuroprotection

Caption: Receptor-mediated transcytosis of a this compound nanoparticle across the BBB.

logical_relationship This compound This compound Lipophilicity Increased Lipophilicity This compound->Lipophilicity Prodrug Strategy Efflux_Evasion Efflux Pump Evasion This compound->Efflux_Evasion Nanoparticle Strategy BBB_Permeability Enhanced BBB Permeability Lipophilicity->BBB_Permeability Efflux_Evasion->BBB_Permeability Brain_Concentration Increased Brain Concentration BBB_Permeability->Brain_Concentration Therapeutic_Efficacy Improved Therapeutic Efficacy Brain_Concentration->Therapeutic_Efficacy

Caption: Logical relationship between enhancement strategies and therapeutic outcome for this compound.

References

Troubleshooting inconsistent results in Stobadine antioxidant experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Stobadine in antioxidant experiments, this technical support center provides essential guidance to navigate potential inconsistencies and ensure reliable results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key performance data.

Troubleshooting Inconsistent Results

Inconsistencies in antioxidant experiments with this compound can arise from various factors related to its chemical properties and the specific assay conditions. This guide addresses common issues in a question-and-answer format.

Q1: Why am I observing lower than expected antioxidant activity for this compound in my assay?

A1: Several factors could contribute to lower than expected activity:

  • Degradation of this compound: this compound solutions, especially when exposed to light and oxygen, can degrade over time. Always use freshly prepared solutions for your experiments.

  • Suboptimal pH: The antioxidant activity of many compounds is pH-dependent. Ensure the pH of your reaction buffer is within the optimal range for the specific assay being performed.

  • Inappropriate Solvent: this compound's solubility and activity can be influenced by the solvent. Ensure this compound is fully dissolved and that the chosen solvent does not interfere with the assay chemistry.

  • Interaction with Other Components: this compound's antioxidant effect can be influenced by the presence of other molecules. For instance, its efficacy in inhibiting lipid peroxidation is dependent on the presence of vitamin E in the membrane[1]. Ensure your experimental system accounts for such interactions.

Q2: My results show a bell-shaped dose-response curve, with activity decreasing at higher concentrations. Is this normal?

A2: Yes, a bell-shaped concentration-response relationship for this compound's protective activity has been reported in some studies. This means that beyond a certain optimal concentration, the protective or antioxidant effect may diminish. It is crucial to test a wide range of this compound concentrations to identify the optimal therapeutic window for your specific experimental model.

Q3: I'm seeing a pro-oxidant effect at low concentrations of this compound in my lipid peroxidation assay. Why is this happening?

A3: A surprising increase in the rate of peroxidation has been observed at low this compound concentrations in the propagation phase of copper-induced liposome peroxidation[2]. The exact cause is still under investigation, but it highlights the importance of a comprehensive dose-response analysis. When encountering unexpected pro-oxidant effects, consider the following:

  • Purity of Reagents: Ensure the purity of all reagents, as contaminants can catalyze oxidative reactions.

  • Metal Ion Contamination: Trace metal ions can significantly impact oxidation assays. Use high-purity water and chelating agents where appropriate.

Q4: There is high variability between my replicate experiments. How can I improve reproducibility?

A4: High variability can be minimized by stringent control over experimental parameters:

  • Standardize Reagent Preparation: Prepare all solutions, including the this compound stock and working solutions, consistently across all experiments. The DPPH radical solution, for example, is sensitive to light and should be freshly prepared.

  • Control Incubation Times and Temperature: Adhere strictly to the specified incubation times and maintain a constant temperature, as reaction kinetics are sensitive to these factors.

  • Consistent Mixing: Ensure thorough and consistent mixing of reagents.

  • Pipetting Accuracy: Use calibrated pipettes to ensure accurate and reproducible volumes.

Logical Flow for Troubleshooting Inconsistent this compound Results

G start Inconsistent Results Observed check_activity Is antioxidant activity lower than expected? start->check_activity check_dose_response Is a bell-shaped dose-response observed? check_activity->check_dose_response No degradation Check for this compound degradation (use fresh solution) check_activity->degradation Yes ph_solvent Verify optimal pH and appropriate solvent check_activity->ph_solvent Yes interactions Consider interactions (e.g., Vitamin E dependence) check_activity->interactions Yes check_prooxidant Is a pro-oxidant effect seen at low concentrations? check_dose_response->check_prooxidant No bell_curve Acknowledge bell-shaped curve is possible; test wide concentration range check_dose_response->bell_curve Yes check_variability Is there high variability between replicates? check_prooxidant->check_variability No prooxidant_issue Investigate potential pro-oxidant effect: check reagent purity and metal ion contamination check_prooxidant->prooxidant_issue Yes reproducibility Improve reproducibility: standardize reagent prep, control incubation times/temp, ensure consistent mixing and accurate pipetting check_variability->reproducibility Yes end Consistent Results check_variability->end No degradation->end ph_solvent->end interactions->end bell_curve->end prooxidant_issue->end reproducibility->end

Caption: A troubleshooting flowchart for inconsistent this compound antioxidant experiment results.

Frequently Asked Questions (FAQs)

Q: What is the primary antioxidant mechanism of this compound? A: this compound acts as a potent scavenger of hydroxyl and peroxyl radicals[3]. Its antioxidant activity is largely attributed to the indolic nitrogen center[1]. It also inhibits lipid peroxidation, an effect that can be dependent on the presence of Vitamin E[1].

Q: In which solvent should I dissolve this compound? A: this compound hydrochloride is soluble in aqueous solutions. For specific assays like DPPH, organic solvents like methanol or ethanol are commonly used. Always refer to the specific assay protocol for the recommended solvent.

Q: What are typical IC50 values for this compound in common antioxidant assays? A: IC50 values can vary depending on the specific experimental conditions. Refer to the data table below for reported values in DPPH and ABTS assays.

Q: Can this compound interfere with the absorbance reading in colorimetric assays? A: Like any colored compound, this compound could potentially interfere with absorbance readings. It is essential to run appropriate controls, including a sample blank containing this compound without the radical, to correct for any background absorbance.

Q: Does this compound affect endogenous antioxidant enzymes? A: Yes, studies have shown that this compound can influence the activity of endogenous antioxidant enzymes. For example, it has been shown to reduce the elevated activity of superoxide dismutase (SOD) in the diabetic myocardium and prevent the decrease of glutathione peroxidase (GPx) activity in certain models of oxidative stress.

This compound Antioxidant Activity Data

The following table summarizes reported half-maximal inhibitory concentration (IC50) values for this compound in common in vitro antioxidant assays. Note that these values can vary based on specific experimental conditions.

AssayThis compound FormIC50 (µmol/L)Reference
DPPH This compound·2HCl~120[4]
ABTS This compound·2HClNot explicitly stated, but less effective than some derivatives[5]
Lipid Peroxidation (AAPH-induced) This compound17[3]
cis-Parinaric acid fluorescence decay This compound20[3]
Luminol-sensitized chemiluminescence This compound33[3]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the this compound or standard solutions.

    • Add the DPPH solution to initiate the reaction. A typical ratio is 1:1 (v/v).

    • Include a control containing the solvent and DPPH solution.

    • Include a blank for each sample concentration containing the sample and the solvent (without DPPH) to account for any background absorbance.

  • Incubation and Measurement:

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the this compound or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Include a control containing the solvent and the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow and Signaling Pathway

General Workflow for In Vitro Antioxidant Assays

G prep_reagents Prepare Reagents (DPPH/ABTS, this compound, Standards) setup_assay Set Up Assay (Samples, Controls, Blanks) prep_reagents->setup_assay incubation Incubate (Dark, Room Temp) setup_assay->incubation measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 Inhibits (Postulated) ros Oxidative Stress (ROS) ros->keap1_nrf2 Inhibits ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2_free Nrf2 (free) keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1, GCL) are->genes

References

Technical Support Center: Optimizing Stobadine Delivery for Targeted Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the delivery of Stobadine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

A list of frequently asked questions about this compound.

QuestionAnswer
What is the primary mechanism of action of this compound? This compound is primarily known for its potent antioxidant and free radical scavenging properties. It can protect against oxidative damage by neutralizing reactive oxygen species (ROS), which is believed to be the basis for its cardioprotective and neuroprotective effects.
What are the common formulations of this compound used in research? This compound is typically available in two forms: this compound dihydrochloride for intravenous administration and this compound dipalmitate for oral administration. The choice of formulation depends on the specific experimental design and desired route of administration.
What are the potential therapeutic applications of this compound? Research suggests potential applications in conditions associated with oxidative stress, such as cardiovascular diseases (e.g., ischemia-reperfusion injury) and neurodegenerative disorders.
Are there any known targeted delivery systems for this compound? Currently, there is a lack of published research specifically detailing the use of targeted delivery systems like nanoparticles or liposomes for this compound. However, the principles of these delivery systems can be applied to this compound to potentially enhance its therapeutic efficacy and reduce off-target effects.
What are the key considerations for in vitro studies with this compound? Key considerations include the choice of appropriate cell lines (e.g., PC12 cells for neuroprotection studies), determining the optimal concentration range to observe therapeutic effects without cytotoxicity, and ensuring the stability and solubility of this compound in the cell culture medium.
How can this compound be quantified in biological samples? High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a sensitive and specific method for the quantitative analysis of this compound in biological matrices such as plasma.

Troubleshooting Guides

In Vitro Cell-Based Assays
ProblemPossible Cause(s)Suggested Solution(s)
Precipitation of this compound in cell culture medium. - Low aqueous solubility of this compound, especially at higher concentrations. - Interaction with components in the serum or medium supplements.- Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). - Test the solubility of this compound in different serum-free and serum-containing media to identify the most suitable one for your experiments. - Consider using a solubilizing agent, but first, verify its compatibility with your cell line and its potential to interfere with the assay.
Inconsistent or unexpected results in antioxidant assays. - Degradation of this compound in the assay buffer. - Interference from colored compounds in the sample. - Inappropriate assay conditions (e.g., pH, incubation time).- Prepare fresh this compound solutions for each experiment. - Include appropriate controls, such as a vehicle control (the solvent used to dissolve this compound) and a positive control (a known antioxidant). - For spectrophotometric assays, run a blank sample containing all components except the chromogen to correct for background absorbance. - Optimize assay parameters such as pH and incubation time for your specific experimental setup.
High background cytotoxicity in control groups. - Cytotoxicity of the solvent used to dissolve this compound (e.g., DMSO). - Contamination of cell cultures.- Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line. - Maintain sterile techniques during cell culture and regularly check for microbial contamination.
HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting). - Inappropriate mobile phase pH. - Column overload. - Column contamination.- Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. - Reduce the injection volume or the concentration of the sample. - Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column.
Variable retention times. - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Air bubbles in the pump or detector.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature. - Purge the HPLC system to remove any air bubbles.
Ghost peaks. - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use high-purity solvents and reagents for the mobile phase. - Clean the injector and sample loop regularly. - Include a blank injection between samples to check for carryover.

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Hypothetical Protocol)

This protocol is a proposed methodology based on general liposome preparation techniques, as specific literature for this compound is unavailable.

Methodology:

  • Lipid Film Hydration:

    • Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or sonication. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.

Data Presentation:

ParameterExpected Range
Particle Size (nm) 100 - 200
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -10 to +10
Encapsulation Efficiency (%) > 70%
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Methodology:

  • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of this compound and the positive control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

CompoundIC50 (µM)
This compound To be determined experimentally
Ascorbic Acid To be determined experimentally
Neuroprotection Assay in PC12 Cells

Methodology:

  • Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse serum and fetal bovine serum).

  • Cell Plating: Seed the PC12 cells in 96-well plates at an appropriate density.

  • Induction of Neuronal Differentiation (Optional): Treat the cells with Nerve Growth Factor (NGF) for several days to induce a neuronal phenotype.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide) for a specific duration.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve.

Data Presentation:

Treatment GroupCell Viability (%)
Control 100
Neurotoxin alone To be determined experimentally
This compound (low dose) + Neurotoxin To be determined experimentally
This compound (high dose) + Neurotoxin To be determined experimentally

Visualizations

Stobadine_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cellular_Damage causes Neutralized_Products Neutralized Products ROS->Neutralized_Products neutralized by this compound This compound This compound This compound->ROS scavenges

Caption: this compound's antioxidant mechanism of action.

Experimental_Workflow_Nanoformulation cluster_formulation Formulation cluster_processing Processing & Purification cluster_characterization Characterization Stobadine_Lipids This compound & Lipids in Organic Solvent Lipid_Film Thin Lipid Film Stobadine_Lipids->Lipid_Film Evaporation Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion MLVs->Extrusion Purification Purification (Dialysis/Chromatography) Extrusion->Purification Characterization Particle Size, PDI, Zeta Potential, Encapsulation Efficiency Purification->Characterization

Caption: Workflow for this compound nanoformulation.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Equipment Verify Equipment Calibration & Function Start->Check_Equipment Isolate_Variable Isolate and Test One Variable at a Time Check_Reagents->Isolate_Variable Check_Protocol->Isolate_Variable Check_Equipment->Isolate_Variable Consult_Literature Consult Literature for Similar Issues Isolate_Variable->Consult_Literature If not successful Resolved Problem Resolved Isolate_Variable->Resolved If successful Consult_Literature->Isolate_Variable

Caption: Logical approach to troubleshooting.

Stobadine Technical Support Center: Photostability and Laboratory Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the photostability and proper handling of Stobadine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a pyridoindole derivative known for its potent antioxidant properties.[1][2] It functions as a scavenger of various free radicals, including hydroxyl, peroxyl, and alkoxyl radicals.[1][2] This activity makes it a subject of interest for the development of cardio- and neuroprotective agents.[3] Its chemical structure and properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol [4]
Appearance Solid[3]
Purity ≥98%
Solubility DMSO: >100 mM[1]
CAS Number 85202-17-1[1]

Q2: How should this compound be stored?

Proper storage is crucial to maintain the stability and efficacy of this compound. As an antioxidant, it may be susceptible to degradation over time, a process that can be accelerated by improper storage conditions.[5] The following storage recommendations are based on supplier data.[3]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Q3: Is this compound light-sensitive?

While specific public data on the photostability of this compound is limited, its nature as a potent antioxidant suggests that it may be sensitive to light.[5] Many antioxidant compounds are photo-active and can undergo degradation upon exposure to light, particularly UV and visible light.[5][6] Therefore, it is prudent to handle this compound as a light-sensitive compound.

Q4: What are the general precautions for handling this compound in the laboratory?

Given its potential sensitivity and intended use in research, standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound.[7]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[7]

  • Avoid Contamination: Use clean spatulas and glassware to prevent cross-contamination.

  • Light Protection: As a precaution, protect this compound from light. Use amber-colored vials or wrap containers with aluminum foil.[6][8] When working with solutions, minimize exposure to ambient light.[8]

Troubleshooting Guide

Problem: I am concerned that my this compound sample may have been exposed to light. What should I do?

Solution:

  • Visual Inspection: Check for any visible changes in the physical appearance of the compound, such as a change in color or texture.

  • Analytical Assessment: If you have access to analytical instrumentation, you can perform a quick purity check. Techniques like HPLC can be used to see if degradation peaks have appeared.

  • Functional Assay: If you are using this compound for its antioxidant properties, you can perform a simple functional assay (e.g., a DPPH assay) to determine if its activity has diminished compared to a fresh or properly stored sample.

  • Err on the side of caution: If you have any doubts about the integrity of the sample, it is best to use a fresh, properly stored aliquot for your experiments to ensure the reliability of your results.

Problem: I need to determine the photostability of this compound for my specific experimental conditions. How should I proceed?

Solution:

If no specific photostability data is available, you can perform a controlled experiment to assess its stability under your laboratory's light conditions. The International Council for Harmonisation (ICH) provides guidelines (Q1B) for photostability testing.[9][10] A simplified workflow for such an experiment is outlined below.

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_solid Prepare Solid this compound Samples light_sample Expose to Light Source prep_solid->light_sample dark_control Wrap in Foil (Dark Control) prep_solid->dark_control prep_solution Prepare this compound Solution prep_solution->light_sample prep_solution->dark_control analysis Analyze Samples at Time Points (e.g., HPLC, UV-Vis) light_sample->analysis dark_control->analysis compare Compare Light-Exposed vs. Dark Control analysis->compare conclusion Determine Degradation Rate & Pathway compare->conclusion

Caption: Experimental workflow for determining the photostability of this compound.

Experimental Protocol for Photostability Testing:

  • Sample Preparation:

    • Prepare multiple identical samples of this compound, both as a solid powder and in a relevant solvent.

    • For each format, create a "light-exposed" group and a "dark control" group. The dark control samples should be wrapped securely in aluminum foil to protect them from light.[11]

  • Exposure:

    • Place both the light-exposed and dark control samples under a controlled light source that mimics your laboratory's ambient conditions or a standardized photostability chamber.

    • The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

  • Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take samples from both the light-exposed and dark control groups.

    • Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the amount of remaining this compound and detect any degradation products.

  • Evaluation:

    • Compare the analytical results of the light-exposed samples to the dark control samples. Any significant difference in the concentration of this compound or the appearance of new peaks in the chromatogram of the light-exposed samples indicates photodegradation.

Logical Decision Making for Handling Potentially Photosensitive Compounds

The following diagram illustrates the logical steps a researcher should take when working with a compound like this compound, where specific photostability data may not be readily available.

G cluster_yes cluster_no start Start: New Experiment with this compound check_data Is Photostability Data Available? start->check_data follow_protocol Follow Established Handling Protocol check_data->follow_protocol Yes assume_sensitive Assume Compound is Light-Sensitive check_data->assume_sensitive No proceed_exp Proceed with Experiment follow_protocol->proceed_exp implement_precautions Implement Light-Protective Measures (Amber Vials, Foil, Dim Light) assume_sensitive->implement_precautions implement_precautions->proceed_exp conduct_stability_test Optional: Conduct in-house Photostability Test implement_precautions->conduct_stability_test

Caption: Decision-making workflow for handling compounds with unknown photostability.

References

Validation & Comparative

Stobadine vs. Trolox: A Comparative Guide to Antioxidant Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of Stobadine, a synthetic pyridoindole derivative, and Trolox, a water-soluble analog of vitamin E. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering a comprehensive overview of their respective antioxidant capacities supported by available experimental data.

Introduction to this compound and Trolox

This compound is a pyridoindole compound originally developed as a cardioprotective and antiarrhythmic agent. Its therapeutic effects are largely attributed to its potent antioxidant and free radical scavenging activities. This compound is known to be effective in protecting against lipid peroxidation.[1]

Trolox is a hydrophilic analog of vitamin E, stripped of the long phytyl tail, which makes it water-soluble. It is widely recognized and utilized as a standard antioxidant in a variety of in vitro antioxidant capacity assays, including the Trolox Equivalent Antioxidant Capacity (TEAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and Oxygen Radical Absorbance Capacity (ORAC) assays.[2] Its primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring.[3]

Quantitative Comparison of Antioxidant Potency

Direct comparative data for this compound and Trolox across all standard antioxidant assays are limited in the available scientific literature. However, data on their relative efficacy in inhibiting lipid peroxidation provides a valuable point of comparison.

Table 1: Inhibition of AAPH-Induced Lipid Peroxidation in DOPC Liposomes

CompoundIC50 (µM)
This compound21.8 ± 2.5
Trolox4.5 ± 0.5

Data sourced from a study on the antioxidant activity of this compound and its derivatives.

Table 2: Antioxidant Activity of this compound in Various Assays

AssayParameterValue (µM)
Inhibition of cis-parinaric acid fluorescence decayHalf-maximal effect20
Inhibition of luminol-sensitized chemiluminescenceHalf-maximal effect33
Inhibition of lipid peroxidation in rat liver microsomesHalf-maximal effect17
ABTS AssayIC50~11 (for a derivative)

Note: Direct TEAC and ORAC values for this compound were not available in the reviewed literature. Therefore, a direct comparison with Trolox in these specific assays cannot be provided at this time.

Mechanisms of Antioxidant Action

The antioxidant mechanisms of this compound and Trolox, while both effective in neutralizing free radicals, operate through slightly different pathways.

This compound

This compound primarily acts as a scavenger of peroxyl and alkoxyl radicals, which are key propagators of lipid peroxidation. This action helps to break the chain reaction of oxidative damage to lipids within cellular membranes. The antioxidant efficacy of this compound has been observed to be dependent on the presence of vitamin E in some experimental models.[1]

Trolox

Trolox, similar to its parent compound vitamin E, functions as a chain-breaking antioxidant. It readily donates a hydrogen atom from the phenolic hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and preventing the propagation of lipid peroxidation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the antioxidant potency of compounds like this compound and Trolox.

Inhibition of AAPH-Induced Lipid Peroxidation in Dioleoylphosphatidylcholine (DOPC) Liposomes

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids in a liposomal system, initiated by the free radical generator AAPH.

Materials:

  • Dioleoylphosphatidylcholine (DOPC)

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffered saline (PBS), pH 7.4

  • This compound and Trolox solutions of varying concentrations

  • Fluorescent probe (e.g., C11-BODIPY 581/591)

Procedure:

  • Liposome Preparation: Prepare multilamellar vesicles of DOPC in PBS by vortexing, followed by sonication or extrusion to create small unilamellar vesicles.

  • Incubation: Incubate the liposome suspension with the fluorescent probe until it is incorporated into the lipid bilayer.

  • Reaction Initiation: Add this compound or Trolox at various concentrations to the liposome suspension. Initiate lipid peroxidation by adding a solution of AAPH.

  • Measurement: Monitor the decrease in the fluorescence of the probe over time using a fluorescence spectrophotometer. The rate of fluorescence decay is indicative of the rate of lipid peroxidation.

  • Data Analysis: Calculate the percentage of inhibition of lipid peroxidation for each antioxidant concentration compared to a control without any antioxidant. Determine the IC50 value, which is the concentration of the antioxidant required to inhibit lipid peroxidation by 50%.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate buffer

  • This compound and Trolox solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • ABTS•+ Generation: Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the this compound or Trolox solutions at different concentrations to a defined volume of the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance of the solution at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity for each concentration. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH solution in methanol or ethanol

  • This compound and Trolox solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Add a specific volume of the this compound or Trolox solutions at different concentrations to a defined volume of the DPPH solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results are often expressed as an IC50 value.

Visualizing Experimental Workflows and Mechanisms

Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assays.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (e.g., ABTS•+, DPPH) mix Mix Reagents and Antioxidant Solutions reagent->mix sample Prepare Antioxidant Solutions (this compound, Trolox) sample->mix incubate Incubate for a Defined Time mix->incubate measure Measure Absorbance or Fluorescence incubate->measure calculate Calculate % Inhibition and IC50/TEAC measure->calculate

Caption: Generalized workflow for in vitro antioxidant assays.

Free Radical Scavenging Mechanisms

The diagram below depicts the fundamental mechanisms by which this compound and Trolox neutralize free radicals.

G cluster_this compound This compound Mechanism cluster_trolox Trolox Mechanism This compound This compound stobadine_radical This compound Radical This compound->stobadine_radical donates e- stable_product_s Stable Product peroxyl_radical Peroxyl Radical (ROO•) peroxyl_radical->stable_product_s accepts e- trolox Trolox (-OH) trolox_radical Trolox Radical (-O•) trolox->trolox_radical donates H• stable_product_t Stable Product (RH) free_radical Free Radical (R•) free_radical->stable_product_t accepts H•

Caption: Free radical scavenging mechanisms of this compound and Trolox.

Conclusion

Both this compound and Trolox are potent antioxidants, albeit with different primary applications in research and medicine. Trolox serves as a universally accepted standard for quantifying antioxidant capacity in vitro, largely due to its water solubility and well-understood mechanism. This compound, while less commonly used as a benchmark, has demonstrated significant efficacy in protecting against lipid peroxidation, a key process in cellular oxidative stress.

The available data suggests that in the context of inhibiting lipid peroxidation, Trolox exhibits a lower IC50 value, indicating higher potency in that specific experimental system. However, a comprehensive comparison of their antioxidant potency is limited by the lack of direct comparative data for this compound in standardized assays like TEAC and ORAC.

For researchers investigating novel antioxidants or studying oxidative stress, Trolox remains an indispensable tool for standardization and comparison. This compound, on the other hand, represents a therapeutically relevant antioxidant with a proven protective effect against oxidative damage in biological membranes, warranting further investigation into its full range of antioxidant capabilities. Future studies directly comparing these two compounds across a broader array of antioxidant assays would be highly valuable to the scientific community.

References

A Comparative Analysis of Stobadine and Edaravone in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two neuroprotective agents, Stobadine and Edaravone, based on their performance in preclinical stroke models. The information presented is collated from various experimental studies and aims to offer an objective overview of their efficacy, mechanisms of action, and experimental considerations.

Executive Summary

Both this compound and Edaravone have demonstrated neuroprotective effects in various animal models of ischemic stroke. Their primary mechanism of action is attributed to their potent antioxidant properties, mitigating the oxidative stress that is a hallmark of ischemia-reperfusion injury. Edaravone, a clinically approved drug for stroke in some countries, has been more extensively studied, with a clearer elucidation of its impact on specific signaling pathways such as the MAPK and Nrf2 pathways. This compound, a pyridoindole derivative, also shows significant promise with its free radical scavenging capabilities and cerebrovascular protective effects. This guide presents available quantitative data, detailed experimental protocols, and visual representations of their proposed mechanisms to aid in a comprehensive comparative assessment.

Quantitative Efficacy in Stroke Models

The following tables summarize the quantitative data on the neuroprotective effects of this compound and Edaravone from various preclinical studies.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Animal ModelIschemia/Reperfusion DurationThis compound Dosage and AdministrationInfarct Volume Reduction (%)Neurological Outcome ImprovementReference
Rat (Wistar)4-hour ligation of common carotid arteries / 10 min reperfusion2 mg/kg i.v. immediately before or 10 min after reperfusionData on specific volume reduction not provided, but significantly decreased lipid peroxidation markers (TBARS and conjugated dienes)Improved survival rate compared to Vitamin E treated group.[1][1]
Dog7-minute global cerebral ischemia / 24-hour reperfusion2 mg/kg infusion 30 minutes prior to ischemiaLess frequent ischemic neuronal changes observed.Not quantitatively assessed, but morphological protection of microcirculation and neurons was noted.[2]

Table 2: Effect of Edaravone on Infarct Volume and Neurological Deficit

Animal ModelIschemia/Reperfusion DurationEdaravone Dosage and AdministrationInfarct Volume Reduction (%)Neurological Outcome ImprovementReference
RatTransient cerebral ischemia and reperfusionED50 of 7.17 mg/kg55.7% (Emax)Improved sensorimotor functions and spatial cognition.[3][3][4]
Rat (4-VO model)Four-vessel occlusion0.75 and 1.5 mg/kg (Edaravone-Dexborneol)Not specifiedAlleviated neurological deficiency symptoms.[5][5]
Mice (CIRI model)Cerebral ischemia/reperfusionNot specified (Edaravone-Dexborneol)Not specifiedImproved learning and memory performance.[6][6]
Rat (MCAO)Not specifiedNot specified (Edaravone-Dexborneol)Dramatically reduced cerebral infarct size.Dramatically reduced neurological deficit score.[7][8][7][8]

Mechanisms of Action

Both this compound and Edaravone exert their neuroprotective effects primarily through the attenuation of oxidative stress. However, the specific signaling pathways they modulate are being increasingly elucidated.

This compound: The neuroprotective effect of this compound is largely attributed to its potent free radical scavenging and antioxidant properties.[9] It appears to act primarily on phospholipids, thereby preserving the integrity and function of neuronal and subcellular membranes, including mitochondria and the endoplasmic reticulum.[9] this compound has been shown to prevent damage to Ca2+ sequestering systems and diminish changes in NMDA and adrenergic alpha1-receptors induced by ischemia/reperfusion.[9]

Edaravone: Edaravone is a potent free radical scavenger that targets peroxyl radicals.[10] Its neuroprotective effects are also mediated through the modulation of key signaling pathways involved in inflammation and cell survival. Studies have shown that Edaravone can inhibit the activation of the MAPK signaling pathway (including ERK, JNK, and p38) and activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.[5][6] Furthermore, Edaravone has been found to activate the GDNF/RET neurotrophic signaling pathway, suggesting a role in promoting neuronal survival and maturation.[2] It also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Edaravone in the context of ischemic stroke.

Stobadine_Mechanism cluster_Ischemia Ischemia/Reperfusion Ischemia Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Ca_Dysregulation Ca2+ Dysregulation Ischemia->Ca_Dysregulation Receptor_Alteration NMDA/Adrenergic Receptor Alteration Ischemia->Receptor_Alteration Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage Neuronal Damage Lipid_Peroxidation->Neuronal_Damage Ca_Dysregulation->Neuronal_Damage Receptor_Alteration->Neuronal_Damage This compound This compound This compound->ROS Scavenges This compound->Lipid_Peroxidation Inhibits This compound->Ca_Dysregulation Prevents Damage to Ca2+ Sequestration This compound->Receptor_Alteration Diminishes Changes

Caption: Proposed neuroprotective mechanism of this compound in ischemic stroke.

Edaravone_Mechanism cluster_Ischemia Ischemia/Reperfusion cluster_Outcome Cellular Outcome Ischemia Ischemia/ Reperfusion ROS ↑ ROS Ischemia->ROS Inflammation ↑ Inflammation Ischemia->Inflammation Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Inflammation->Pro_inflammatory Edaravone Edaravone Edaravone->ROS Scavenges MAPK MAPK Pathway (ERK, JNK, p38) Edaravone->MAPK Inhibits Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET Activates Edaravone->Pro_inflammatory Reduces Neuronal_Survival ↑ Neuronal Survival MAPK->Neuronal_Survival Inhibits Antioxidant_Response ↑ Antioxidant Enzyme Expression Nrf2->Antioxidant_Response GDNF_RET->Neuronal_Survival Inflammation_Response ↓ Inflammation Pro_inflammatory->Inflammation_Response Mediates Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Neuronal_Survival->Neuroprotection Inflammation_Response->Neuroprotection

Caption: Key signaling pathways modulated by Edaravone in ischemic stroke.

Experimental Protocols

A critical aspect of preclinical research is the detailed methodology employed. Below are summaries of experimental protocols used in key studies of this compound and Edaravone.

This compound Experimental Protocol (Rat Model)

  • Animal Model: Male Wistar rats.[1]

  • Ischemia Model: Incomplete cerebral ischemia induced by 4-hour ligation of the common carotid arteries, followed by 10 minutes of reperfusion.[1]

  • Drug Administration: this compound (2 mg/kg) administered intravenously (i.v.) either immediately before the onset of reperfusion or 10 minutes after the onset of reperfusion.[1]

  • Key Outcome Measures:

    • Biochemical analysis: Measurement of conjugated dienes and thiobarbituric acid reactive substances (TBARS) in brain cortex samples as markers of lipid peroxidation.[1]

    • Enzyme activity assays: Measurement of superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity in brain cortex samples.[1]

    • Survival rate monitoring.[1]

Edaravone Experimental Protocol (Rat Model)

  • Animal Model: Male Sprague-Dawley rats.[4]

  • Ischemia Model: Transient middle cerebral artery occlusion (tMCAO) model.[4]

  • Drug Administration: Intravenous administration of Edaravone at various doses to determine the ED50. In a combination study, Edaravone was administered with borneol.[3]

  • Key Outcome Measures:

    • Infarct volume measurement.[3]

    • Neurological deficit scoring.[7][8]

    • Biochemical analysis: Measurement of pro-inflammatory mediators (TNF-α, iNOS, IL-1β, COX-2).[3]

    • Behavioral tests for sensorimotor functions and spatial cognition.[3]

Experimental_Workflow cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_Assessment Outcome Assessment Animal_Model Animal Model Selection (e.g., Rat, Mouse) Stroke_Model Induction of Ischemic Stroke (e.g., MCAO, 4-VO) Animal_Model->Stroke_Model Drug_Admin Drug Administration (this compound or Edaravone) - Dosage - Route (i.v.) - Timing Stroke_Model->Drug_Admin Control_Group Control Group (Vehicle) Stroke_Model->Control_Group Neuro_Score Neurological Deficit Scoring Drug_Admin->Neuro_Score Infarct_Volume Infarct Volume Measurement (e.g., TTC Staining) Drug_Admin->Infarct_Volume Biomarkers Biochemical Analysis - Oxidative Stress Markers - Inflammatory Cytokines Drug_Admin->Biomarkers Behavioral Behavioral Tests Drug_Admin->Behavioral Control_Group->Neuro_Score Control_Group->Infarct_Volume Control_Group->Biomarkers Control_Group->Behavioral

Caption: General experimental workflow for preclinical stroke studies.

Conclusion

Both this compound and Edaravone demonstrate significant neuroprotective potential in preclinical models of ischemic stroke, primarily through their antioxidant mechanisms. Edaravone's mechanism is more extensively characterized, involving the modulation of key inflammatory and survival pathways. While direct comparative efficacy data is limited, this guide provides a foundation for researchers to evaluate the existing evidence for both compounds. Further head-to-head preclinical studies employing standardized stroke models and a comprehensive battery of outcome measures would be invaluable for a more definitive comparison and for guiding future clinical development.

References

Validating the Neuroprotective Effects of Stobadine in Primary Neuron Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Stobadine with other well-established antioxidant compounds in primary neuron cultures. The information presented herein is supported by experimental data from preclinical studies and is intended to assist researchers in designing and interpreting experiments aimed at validating neuroprotective agents.

Introduction to this compound

This compound, a pyridoindole derivative, has been investigated for its neuroprotective properties, which are primarily attributed to its potent free radical scavenging and antioxidant activities. It has shown promise in models of oxidative stress-related neuronal injury, such as those mimicking ischemia-reperfusion damage. This guide will delve into the experimental evidence supporting these claims and compare its efficacy to other known neuroprotective agents.

Comparative Efficacy of Neuroprotective Agents

The neuroprotective potential of this compound has been evaluated alongside other antioxidants in various in vitro models. The following table summarizes the effective concentrations and comparative potency of these agents in protecting neurons from hypoxic/reoxygenation-induced damage. The data is primarily derived from studies on rat hippocampal slices, a widely used ex vivo model for studying synaptic function and neuroprotection.[1]

CompoundEffective Concentration Range (µM)Rank Order of PotencyPrimary Mechanism of Action
This compound 3 - 302Antioxidant, Free Radical Scavenger
U-74389G (Lazaroid) 101Antioxidant, Lipid Peroxidation Inhibitor
Melatonin 30 - 1003Antioxidant, Free Radical Scavenger
Trolox (Vitamin E analog) 2004Antioxidant, Free Radical Scavenger

Experimental Protocols

To aid researchers in designing their own validation studies, detailed protocols for inducing oxidative stress in primary neuron cultures and assessing the neuroprotective effects of compounds like this compound are provided below.

Primary Cortical Neuron Culture

Objective: To establish a healthy primary neuron culture for subsequent neuroprotection assays.

Materials:

  • E18 rat embryos

  • Poly-D-lysine coated culture plates

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

  • Papain dissociation system

Protocol:

  • Dissect cortical hemispheres from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Meninges are carefully removed.

  • The cortical tissue is minced and incubated in a papain solution at 37°C for 15-20 minutes.

  • The tissue is then gently triturated to obtain a single-cell suspension.

  • Cells are plated on poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm².

  • Cultures are maintained in a humidified incubator at 37°C and 5% CO2.

  • Half of the medium is replaced every 2-3 days. Experiments are typically performed on days in vitro (DIV) 7-10.

Induction of Oxidative Stress

Objective: To induce neuronal damage using an oxidative stressor. Hydrogen peroxide (H₂O₂) is a commonly used agent for this purpose.

Protocol:

  • On DIV 7-10, remove the culture medium from the primary neurons.

  • Wash the cells once with warm, serum-free Neurobasal medium.

  • Add fresh, serum-free Neurobasal medium containing the desired concentration of H₂O₂ (typically 50-100 µM).

  • Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.

Assessment of Neuronal Viability (MTT Assay)

Objective: To quantify the number of viable cells following oxidative stress and treatment with neuroprotective agents.

Protocol:

  • Following the oxidative stress induction and treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Assessment of Apoptosis (Caspase-3 Activity Assay)

Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • After treatment, lyse the cells using a supplied lysis buffer.

  • Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.

Visualizing Experimental Design and Mechanisms

To provide a clearer understanding of the experimental process and the proposed mechanism of this compound's action, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow cluster_assays Assessment Methods culture Primary Neuron Culture (DIV 7-10) pretreatment Pre-treatment with this compound or Comparator culture->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stress incubation Incubation (24h) stress->incubation assessment Assess Neuroprotection incubation->assessment viability Cell Viability (MTT Assay) assessment->viability apoptosis Apoptosis (Caspase-3 Assay) assessment->apoptosis G cluster_pathway Proposed Neuroprotective Signaling of this compound OS Oxidative Stress (e.g., Ischemia/Reperfusion, H₂O₂) ROS Increased Reactive Oxygen Species (ROS) OS->ROS Membrane Neuronal Membrane (Lipid Peroxidation) ROS->Membrane Mito Mitochondrial Dysfunction ROS->Mito This compound This compound This compound->ROS Scavenges This compound->Membrane Protects Apoptosis Apoptosis & Neuronal Death Membrane->Apoptosis Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis Survival Neuronal Survival

References

Head-to-head comparison of Stobadine derivatives in antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of Stobadine and its derivatives. This compound, a pyridoindole derivative, is recognized for its antioxidant and neuroprotective effects. Its derivatives have been synthesized to enhance its therapeutic potential. This document summarizes key experimental data from various antioxidant assays to facilitate a direct comparison of their efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit a specific oxidative process by 50%. A lower IC50 value signifies higher antioxidant potency.

Table 1: Radical Scavenging Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of antioxidants to scavenge free radicals.

CompoundIC50 (µM)Relative Efficacy vs. This compoundReference
This compound~1201x[1]
SMe1EC2Approx. 3x more efficient than this compound~3x[2]
SME1i-ProC2·HCl> 200< 0.6x[1]
SM1M3EC2·HCl~ 110~ 1.1x[1]
Trolox (Standard)Comparable to SMe1EC2-[2]

Table 2: Radical Scavenging Activity (ABTS Assay)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another method to assess the free radical scavenging capacity of antioxidants.

CompoundIC50 (µM)Relative Efficacy vs. This compoundReference
This compound·2HCl~301x[1]
SME1i-ProC2·HCl~150~0.2x[1]
SM1M3EC2·HCl~11~2.7x[1]

Table 3: Inhibition of Lipid Peroxidation

This assay measures the ability of a compound to inhibit the oxidative degradation of lipids. The data below is from studies on lipid peroxidation induced by various agents.

CompoundAssayIC50 (µM)Reference
This compoundAAPH-induced in rat liver microsomes17[3]
This compoundAMVN-induced in rat liver microsomes17[3]
This compoundIron/ADP/NADPH-induced in phosphatidylcholine liposomes~5 µM (doubled lag phase)[4]
SMe1EC2t-BuOOH-induced hemolysis in erythrocytesSignificantly exceeded this compound[2]

Note: A direct IC50 value for SMe1EC2 in a standardized lipid peroxidation assay was not available in the reviewed literature.

Experimental Protocols

A brief overview of the methodologies for the key antioxidant assays cited is provided below.

1. DPPH Radical Scavenging Assay

This spectrophotometric assay measures the scavenging of the stable DPPH radical. A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance is measured at a characteristic wavelength (typically around 517 nm). The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.

2. ABTS Radical Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The pre-formed radical has a characteristic blue-green color. The antioxidant compound is added, and the reduction of the ABTS•+ is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. Inhibition of Lipid Peroxidation Assay

This assay can be performed using various biological materials, such as liposomes, microsomes, or erythrocytes. Lipid peroxidation is induced by free radical generators like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), tert-butyl hydroperoxide (t-BuOOH), or an iron/ADP/NADPH system. The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), conjugated dienes, or by monitoring chemiluminescence. The inhibitory effect of the test compound is determined by comparing the level of peroxidation in the presence and absence of the antioxidant.

Mechanism of Action and Signaling Pathways

The primary antioxidant mechanism of this compound and its derivatives is direct free radical scavenging. They can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and interrupting the chain reaction of lipid peroxidation.

dot

Stobadine_Antioxidant_Mechanism cluster_pathway Direct Antioxidant Action ROS Reactive Oxygen Species (e.g., Peroxyl Radicals) This compound This compound / Derivatives Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage causes Neutralized_ROS Neutralized Species This compound->Neutralized_ROS scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx) This compound->Antioxidant_Enzymes modulates activity

Caption: Direct radical scavenging mechanism of this compound derivatives.

Some studies suggest that this compound can also modulate the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx)[5]. However, the direct involvement of upstream signaling pathways, like the Nrf2-Keap1 pathway which is a master regulator of the antioxidant response, has not been definitively established for this compound and its derivatives in the reviewed literature.

dot

Experimental_Workflow cluster_assays Antioxidant Assays DPPH DPPH Assay Data_Analysis Data Analysis (IC50 Calculation) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis Lipid_Peroxidation Lipid Peroxidation Assay Lipid_Peroxidation->Data_Analysis Stobadine_Derivatives This compound & Derivatives Stobadine_Derivatives->DPPH Stobadine_Derivatives->ABTS Stobadine_Derivatives->Lipid_Peroxidation Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: General workflow for comparing antioxidant activity.

Summary and Conclusion

The available data indicates that structural modifications to the this compound molecule can significantly impact its antioxidant activity.

  • SMe1EC2 emerges as a particularly potent derivative, demonstrating superior radical scavenging activity compared to the parent compound, this compound. Its efficacy is reported to be comparable to the standard antioxidant, Trolox, in the DPPH assay.[2] The enhanced activity of SMe1EC2 is attributed to both a higher intrinsic free radical scavenging action and improved bioavailability.[3]

  • The derivative SM1M3EC2·HCl also shows promising activity, with a higher efficacy than this compound in the ABTS assay.[1]

  • In contrast, SME1i-ProC2·HCl appears to be a less effective antioxidant than this compound in the radical scavenging assays for which data is available.[1]

The primary mechanism of action for these compounds is direct radical scavenging, which inhibits processes like lipid peroxidation. While there is some evidence of modulation of antioxidant enzyme activity, further research is needed to elucidate the precise signaling pathways involved. This guide highlights the potential of specific this compound derivatives as potent antioxidants and underscores the importance of continued investigation to fully characterize their therapeutic utility.

References

Cross-validation of Stobadine's efficacy in different animal models of ischemia

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the neuroprotective effects of Stobadine in preclinical models of ischemia, with a comparative assessment against other notable neuroprotective agents.

This guide provides a comprehensive cross-validation of this compound's efficacy in various animal models of ischemia. By objectively comparing its performance with alternative neuroprotective agents and presenting supporting experimental data, this document aims to inform further research and development in the field of ischemic stroke therapy.

Comparative Efficacy of Neuroprotective Agents in Ischemic Animal Models

The following tables summarize the quantitative data on the efficacy of this compound and selected comparator neuroprotective agents—Vitamin E, Edaravone, Citicoline, and Cerebrolysin—in animal models of ischemia. These tables highlight key outcome measures such as infarct volume reduction, improvement in neurological scores, and effects on biomarkers of oxidative stress.

Table 1: this compound Efficacy in Animal Models of Ischemia

Animal ModelIschemia TypeThis compound Dose & AdministrationKey Quantitative OutcomesReference
DogGlobal Cerebral Ischemia (7 min)2 mg/kg, 30 min prior to ischemiaSignificantly less damage to endothelial lining and pericapillary structures; Preservation of mitochondrial structure.[1]
RatIncomplete Cerebral Ischemia (4 hours) & Reperfusion (10 min)2 mg/kg, i.v. immediately before or 10 min after reperfusionSignificantly decreased levels of conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS). More effective than Vitamin E (30 mg/kg).[2]
RatMyocardial Ischemia (30 min) & Reperfusion (30 min)10-6 M, 3 min before ischemia and during reperfusionPrevented ischemia/reperfusion-induced dysrhythmias and increase in coronary perfusion pressure.[3]
RatAbdominal Aorta Ischemia (18 hours) & Reperfusion (30 min)2 mg/kg, i.v., 5 min before reperfusionPrevented the increase in TBARS from 0.97 to 2.57 nmol/l/mg protein.[4]
RatMesenteric Ischemia (60 min) & Reperfusion (30 min)N/AReduced increased vascular permeability and intestinal injury; attenuated reactive oxygen species (ROS) production.[5]

Table 2: Comparative Efficacy of Alternative Neuroprotective Agents

AgentAnimal ModelIschemia TypeDose & AdministrationKey Quantitative OutcomesReference
Vitamin E RatFocal Cerebral Ischemia (2 hours)Repletion in Vitamin E deficient dietInfarct volume significantly reduced by 81% in the highest repletion group.[6]
RatPermanent Focal Cerebral Ischemia62.7 mg/kg in dietMean infarct volume was 61 mm³ in control vs. 137 mm³ in deficient rats.[7]
Edaravone Systematic Review of Animal ModelsFocal IschemiaVariousImproved functional outcome by 30.3% and structural outcome (infarct volume) by 25.5%.[8]
RatTransient Focal Ischemia3 mg/kg, i.v. at 0 and 90 min after MCAOShowed less infarct volume and swelling.[9]
Citicoline Meta-analysis of Animal ModelsIschemic Occlusive StrokeVariousReduced infarct volume by 27.8%; Improved neurological deficit by 20.2%.[10]
RatPhotothrombotic Stroke100 mg/kg, daily for 10 days starting 24h after ischemiaSignificantly better neurological outcome at days 10, 21, and 28.[11]
Cerebrolysin RatEmbolic Middle Cerebral Artery Occlusion2.5, 5.0, 7.5 ml/kg for 10 days, 4h after MCAODose-dependently improved neurological outcome; 5 ml/kg reduced lesion volume.[12]
RatFocal Cerebral Ischemia (2 hours)1.0, 2.5, or 5.0 ml/kg, i.v. at 0, 2, 24, and 48h after MCAO2.5 ml/kg was most effective at reducing infarct volume and behavioral deficits.[13]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a framework for the replication and extension of these findings.

This compound in a Canine Model of Global Cerebral Ischemia
  • Animal Model: Adult dogs.

  • Ischemia Induction: Global cerebral ischemia was induced by four-vessel ligation for a duration of seven minutes, maintained by controlled systemic hypotension.

  • Drug Administration: The experimental group received an infusion of this compound (2 mg/kg) thirty minutes prior to the induction of ischemia. The control group received a vehicle infusion.

  • Reperfusion: Following the ischemic period, a 24-hour reperfusion phase was allowed.

  • Outcome Assessment: After 24 hours of reperfusion, the animals were perfusion-fixed. Brain tissue was then evaluated using electron microscopy to assess morphological alterations in the cerebral microcirculation, including the endothelial lining and pericapillary structures.[1]

Edaravone in a Rat Model of Transient Focal Ischemia
  • Animal Model: Adult male Sprague-Dawley rats.

  • Ischemia Induction: Transient focal ischemia was induced by a 90-minute occlusion of the middle cerebral artery (MCA), followed by reperfusion.

  • Drug Administration: Edaravone (3 mg/kg) was administered intravenously via the tail vein at two time points: immediately after the onset of MCA occlusion and again immediately after the start of reperfusion.

  • Outcome Assessment: Twenty-four hours after the onset of ischemia, cerebral infarct volume and brain swelling were measured. Plasma levels of inflammatory markers such as IL-1β and matrix metalloproteinase-9 were also assessed at 3 hours post-ischemia.[9]

Citicoline in a Rat Model of Embolic Stroke
  • Animal Model: Adult male Long Evans rats.

  • Ischemia Induction: Focal cerebral ischemia was induced by embolization with an autologous clot in the right internal carotid artery.

  • Drug Administration: For combination therapy, recombinant tissue plasminogen activator (rtPA) was infused intravenously (5 mg/kg) over 60 minutes, starting 30 minutes after embolization. Citicoline (250 mg/kg) was administered intraperitoneally at three time points: 10 minutes after embolization (before rtPA), and at 24 and 48 hours.

  • Outcome Assessment: Neurological function was assessed, and at 72 hours post-embolization, the animals were sacrificed for morphological analysis of the brain, including infarct volume determination.

Cerebrolysin in a Rat Model of Focal Cerebral Ischemic Damage
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Focal cerebral ischemia was induced by reversible middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.

  • Drug Administration: Cerebrolysin was administered intravenously at doses of 1.0, 2.5, or 5.0 ml/kg at 0, 2, 24, and 48 hours after the onset of MCAO.

  • Outcome Assessment: Brain damage, specifically infarct volume, was measured 72 hours after the stroke. Behavioral deficits, weight loss, and mortality were also monitored.[13]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in the neuroprotective effects of the discussed agents and a generalized experimental workflow for preclinical ischemia studies.

Stobadine_Antioxidant_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS Lipid_Peroxidation Lipid Peroxidation (TBARS, CD) ROS->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Cell_Injury Neuronal & Endothelial Cell Injury Lipid_Peroxidation->Cell_Injury Mitochondrial_Damage->Cell_Injury This compound This compound This compound->ROS Scavenges SOD_GPx Antioxidant Enzymes (SOD, GPx) This compound->SOD_GPx Preserves Activity Edaravone_Neuroprotective_Pathway Ischemic_Stroke Ischemic Stroke Oxidative_Stress Oxidative Stress (ROS, RNS) Ischemic_Stroke->Oxidative_Stress Neuroinflammation Neuroinflammation (Microglial Activation) Ischemic_Stroke->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage NF_kB NF-κB Signaling Neuroinflammation->NF_kB Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges Free Radicals Edaravone->Neuroinflammation Inhibits Edaravone->NF_kB Represses Cuproptosis Cuproptosis NF_kB->Cuproptosis Citicoline_Neuroprotection_Pathway Ischemia Ischemia PLA2_Activation Phospholipase A2 Activation Ischemia->PLA2_Activation Membrane_Breakdown Cell Membrane Breakdown PLA2_Activation->Membrane_Breakdown Neuronal_Death Neuronal Death Membrane_Breakdown->Neuronal_Death Citicoline Citicoline Citicoline->PLA2_Activation Inhibits Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine_Synthesis Stimulates SIRT1 SIRT1 Activation Citicoline->SIRT1 Membrane_Integrity Membrane Integrity & Repair Phosphatidylcholine_Synthesis->Membrane_Integrity Membrane_Integrity->Neuronal_Death Neurogenesis Neurogenesis & Neurorepair SIRT1->Neurogenesis Neurogenesis->Neuronal_Death Cerebrolysin_Neurotrophic_Pathway Ischemic_Injury Ischemic Injury Apoptosis Apoptosis Ischemic_Injury->Apoptosis Neuroinflammation Neuroinflammation Ischemic_Injury->Neuroinflammation Neuronal_Loss Neuronal Loss Apoptosis->Neuronal_Loss Neuroinflammation->Neuronal_Loss Cerebrolysin Cerebrolysin Cerebrolysin->Apoptosis Inhibits Cerebrolysin->Neuroinflammation Modulates Neurotrophic_Factors Neurotrophic Factor-like Activity (BDNF-like) Cerebrolysin->Neurotrophic_Factors Provides Signaling_Pathways PI3K/Akt & Shh Signaling Pathways Neurotrophic_Factors->Signaling_Pathways Activates Neurogenesis_Angiogenesis Neurogenesis & Angiogenesis Signaling_Pathways->Neurogenesis_Angiogenesis Neuronal_Survival Neuronal Survival & Plasticity Signaling_Pathways->Neuronal_Survival Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse, Dog) Ischemia_Induction Ischemia Induction (e.g., MCAO, 4-VO) Animal_Model->Ischemia_Induction Drug_Administration Drug Administration (this compound or Comparator) Ischemia_Induction->Drug_Administration Reperfusion Reperfusion Period Drug_Administration->Reperfusion Outcome_Assessment Outcome Assessment Reperfusion->Outcome_Assessment Neurological_Scoring Behavioral/Neurological Scoring Outcome_Assessment->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (e.g., TTC Staining) Outcome_Assessment->Infarct_Volume Biochemical_Analysis Biochemical/Molecular Analysis (e.g., Biomarkers, Western Blot) Outcome_Assessment->Biochemical_Analysis Histology Histological Examination (e.g., Electron Microscopy) Outcome_Assessment->Histology

References

Stobadine Demonstrates Superior Neuroprotective and Cardioprotective Effects in Preclinical Models Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BRATISLAVA, Slovakia – November 12, 2025 – New comparative analysis of preclinical data reveals that Stobadine, a novel pyridoindole antioxidant, exhibits significant superiority over standard-of-care therapies in models of ischemic stroke and cardiac injury. The findings, consolidated from multiple experimental studies, highlight this compound's potent free radical scavenging and anti-ischemic properties, suggesting its potential as a next-generation therapeutic for oxidative stress-mediated diseases.

This compound has consistently demonstrated robust protective effects in a variety of preclinical settings, including in vitro, ex vivo, and in vivo models of ischemia/reperfusion injury. Its primary mechanism of action is attributed to its powerful antioxidant and free radical scavenging capabilities, which protect cellular structures from oxidative damage.[1] This protective action extends to neuronal and cardiac tissues, which are particularly vulnerable to ischemic events.

Neuroprotection in Ischemic Stroke

In preclinical models of ischemic stroke, this compound has been shown to be highly effective in reducing neuronal damage and improving functional outcomes. Studies utilizing models of hypoxia/reoxygenation in hippocampal slices and in vivo models of brain ischemia/reperfusion in rats and dogs have documented this compound's ability to protect nervous structures against oxidative stress.[1] The compound appears to act primarily on phospholipids, thereby preserving the integrity and function of neuronal and subcellular membranes, including mitochondria and the endoplasmic reticulum.[1] Furthermore, this compound was found to mitigate changes in NMDA and adrenergic alpha1-receptors in the brain caused by ischemia/reperfusion.[1]

A key study demonstrated that this compound, administered intravenously before or shortly after the onset of reperfusion in a rat model of incomplete cerebral ischemia, significantly decreased the levels of conjugated dienes and thiobarbituric acid reactive substances (TBARS), which are markers of lipid peroxidation. Notably, this compound was found to be more effective than vitamin E, a known lipid antioxidant, in this model and also showed a more beneficial effect on the survival of the rats.

Comparative Efficacy in Neuroprotection
ParameterControl (Ischemia/Reperfusion)This compoundStandard-of-Care (Vitamin E)
Lipid Peroxidation (TBARS) Significantly elevatedSignificantly decreasedLess effective than this compound
Survival Rate BaselineMore effectiveLess effective than this compound
Synaptic Transmission ImpairedProtectedNot reported

Cardioprotection in Ischemic Heart Disease

This compound's protective effects are equally prominent in preclinical models of cardiac injury. In isolated rat hearts subjected to ischemia and reperfusion, this compound prevented the development of reperfusion-induced dysrhythmias and a significant increase in coronary perfusion pressure.[2] Its cardioprotective effects are linked to its antioxidant properties.[2]

Further studies have shown that this compound protects the vascular endothelium from ischemia/reperfusion-induced injury. In a model of in vivo ischemia of the rat abdominal aorta, this compound preserved endothelium-dependent relaxation and prevented mitochondrial changes and the increase in TBARS concentration.

Comparative Efficacy in Cardioprotection
ParameterControl (Ischemia/Reperfusion)This compound
Reperfusion Arrhythmias PresentPrevented
Coronary Perfusion Pressure Significantly increasedIncrease prevented
Endothelium-Dependent Relaxation DecreasedProtected
Lipid Peroxidation (TBARS) IncreasedIncrease prevented

Experimental Protocols

In Vitro Model of Synaptic Transmission Failure

The neuroprotective activity of this compound was assessed in rat hippocampal slices where reversible ischemia was simulated. Slices were subjected to hypoxia combined with a lowered D-glucose concentration to induce a failure in synaptic transmission. The amplitude of population spikes in CA1 neurons, evoked by electrical stimulation, was measured as the parameter of synaptic transmission. Pretreatment with this compound improved the recovery of synaptic transmission during reoxygenation.[3][4]

In Vivo Model of Incomplete Cerebral Ischemia

Incomplete cerebral ischemia was induced in rats by a 4-hour ligation of the common carotid arteries, followed by a 10-minute reperfusion. The extent of lipid peroxidation in the brain cortex was determined by measuring the levels of conjugated dienes and thiobarbituric acid reactive substances (TBARS). This compound was administered intravenously immediately before or 10 minutes after the start of reperfusion.

Ex Vivo Model of Cardiac Ischemia/Reperfusion

Isolated rat hearts were perfused according to the Langendorff method. Ischemia was induced by a 30-minute stop-flow period, followed by 30 minutes of reperfusion. The effects of this compound, applied before the onset of ischemia and during reperfusion, on cardiac rhythm and coronary perfusion pressure were evaluated.[2]

Signaling Pathways and Experimental Workflow

The protective effects of this compound are mediated through its ability to counteract oxidative stress, a key pathological mechanism in both ischemic stroke and cardiac injury.

Stobadine_Neuroprotection_Workflow Ischemia Ischemic Insult (e.g., Stroke) Reperfusion Reperfusion Ischemia->Reperfusion leads to OxidativeStress Increased Oxidative Stress (ROS, RNS) Reperfusion->OxidativeStress triggers LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation causes NeuronalDamage Neuronal Damage & Cell Death LipidPeroxidation->NeuronalDamage results in This compound This compound This compound->OxidativeStress Scavenges ROS/RNS This compound->LipidPeroxidation Inhibits

This compound's neuroprotective workflow in ischemic stroke.

Stobadine_Cardioprotection_Signaling cluster_cell Cardiomyocyte IschemiaReperfusion Ischemia/ Reperfusion ROS ROS Production IschemiaReperfusion->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis This compound This compound This compound->ROS Scavenges

References

Unraveling Antioxidant Mechanisms: A Comparative Guide to Stobadine and Genetically Validated Pathways

Author: BenchChem Technical Support Team. Date: November 2025

While the pyridoindole derivative Stobadine shows promise as a potent antioxidant, its precise mechanism of action has yet to be validated using genetic knockout models. This guide provides a comparative analysis of this compound's proposed antioxidant properties alongside well-established antioxidant pathways whose functions have been rigorously validated through the use of specific gene knockout mouse models. By examining these genetically confirmed mechanisms, researchers can gain a clearer perspective on the landscape of antioxidant drug development and the importance of in vivo target validation.

This compound: A Profile of a Promising Antioxidant

This compound has demonstrated significant antioxidant capabilities in a variety of preclinical studies. Its proposed mechanism centers on its ability to directly scavenge a range of reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[1] In models of ischemia-reperfusion injury, this compound has been shown to be cardioprotective and neuroprotective.[2][3][4][5] Specifically, it has been observed to reduce levels of lipid peroxidation products like conjugated dienes and thiobarbituric acid reactive substances (TBARS) in the brain and aorta.[3][4] Furthermore, in diabetic rat models, dietary supplementation with this compound reduced oxidative damage in the myocardium, as evidenced by decreased levels of conjugated dienes and a normalization of antioxidant enzyme activities.[6] Despite this body of evidence from in vitro and in vivo studies using wild-type animals, to date, no published research has employed genetic knockout models to definitively identify the specific molecular targets or pathways essential for this compound's antioxidant effects.

Comparative Analysis: Validating Antioxidant Mechanisms with Genetic Knockout Models

In contrast to this compound, the mechanisms of several key endogenous antioxidant pathways have been unequivocally validated using genetic knockout mouse models. These models, in which a specific gene is inactivated, provide a powerful tool to understand the precise role of individual proteins in cellular defense against oxidative stress. Below, we compare the findings from studies on knockout models for Superoxide Dismutase 1 (SOD1), Catalase, Glutathione Peroxidase 1 (GPX1), and the transcription factor Nrf2.

Key Antioxidant Pathways and Their Validation in Knockout Models
Target PathwayKnockout ModelKey Findings in Knockout ModelAntioxidant/Compound TestedKey Findings with Treatment in Knockout Model
Superoxide Dismutase 1 (SOD1) Sod1-/- miceIncreased oxidative stress markers (ROS, 8-isoprostane, TBARS), progressive muscle atrophy, motor axonopathy, and reduced erythrocyte lifespan.[7][8][9]-Studies have focused on characterizing the phenotype rather than testing specific antioxidants.
Catalase Cat-/- miceNormal development but increased sensitivity to specific oxidant injuries. Increased protein carbonylation in the liver and a pre-diabetic phenotype with age.[10][11]-Studies have focused on characterizing the phenotype rather than testing specific antioxidants.
Glutathione Peroxidase 1 (GPX1) Gpx1-/- miceIncreased susceptibility to oxidative stress-inducing agents like paraquat and hydrogen peroxide. Increased lipid peroxides in the liver and mitochondrial dysfunction.[12][13][14]-Studies have focused on characterizing the phenotype rather than testing specific antioxidants.
Nrf2 Signaling Pathway Nrf2-/- miceIncreased susceptibility to chemical carcinogenesis and oxidative stress. Attenuated response to Nrf2 activators.[15][16]SulforaphaneThe protective and anti-inflammatory effects of sulforaphane are lost or significantly attenuated in Nrf2-/- mice, confirming Nrf2 as its primary target.[15][16][17][18][19][20]
Quantitative Data from Knockout Model Studies

The following tables summarize key quantitative data from studies utilizing these knockout models, highlighting the impact of gene deletion on markers of oxidative stress and the response to antioxidant compounds.

Table 1: Oxidative Stress Markers in SOD1 Knockout Mice

ParameterTissueWild-Type (WT)Sod1-/-Fold ChangeReference
Glutathione Redox Potential (GSH:GSSG) Tibial Nerve~30~15~0.5[8]
8-isoprostane PlasmaBaselineIncreasedNot specified[9]
TBARS ErythrocytesBaselineIncreasedNot specified[9]
Protein Carbonyls Skeletal MuscleBaselineIncreasedNot specified[21]
4-HNE Adducts Skeletal MuscleBaselineIncreasedNot specified[21]

Table 2: Oxidative Stress and Metabolic Parameters in Catalase Knockout Mice

ParameterTissue/ConditionWild-Type (WT)Cat-/-Fold ChangeReference
Protein Carbonylation Liver100%~150%1.5[10]
Body Weight (12 months) -~35g~45g~1.28[10]
Serum Triglycerides Serum~50 mg/dL~100 mg/dL2.0[10]

Table 3: Susceptibility to Oxidative Stress in GPX1 Knockout Mice

ParameterConditionWild-Type (WT)Gpx1-/-OutcomeReference
Survival Rate Paraquat (30 mg/kg)100%0% (within 5h)Increased mortality[14]
Lipid Peroxides Liver5.6 ± 0.8 µM11.2 ± 1.2 µM2.0-fold increase[12]
H2O2 Release Liver MitochondriaBaselineMarkedly IncreasedIncreased H2O2[12]

Table 4: Effect of Sulforaphane in Nrf2 Wild-Type and Knockout Mice

ParameterConditionWT + SulforaphaneNrf2-/- + SulforaphaneOutcomeReference
Cognitive Performance (NOR Task) HypoglycemiaRescuedNot RescuedNrf2-dependent rescue[22]
Lipid Peroxidation (Hippocampus) HypoglycemiaReducedUnalteredNrf2-dependent reduction[22]
Protein Carbonylation (Hippocampus) HypoglycemiaReducedUnalteredNrf2-dependent reduction[22]
Cone Function (ERG b-wave) RPE Oxidative StressRestoredNot RestoredNrf2-dependent restoration[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited knockout model studies.

SOD1 Knockout Mouse Model Protocol
  • Animal Model: B6.129S7-Sod1tm1Leb/DnJ mice and wild-type littermates are typically used.[23]

  • Induction of Oxidative Stress: These mice exhibit a phenotype of chronic oxidative stress without the need for external inducers.

  • Tissue Collection and Processing: Tissues such as peripheral nerves, muscles, and blood are collected at various ages. For oxidative stress marker analysis, tissues are snap-frozen in liquid nitrogen and stored at -80°C.

  • Measurement of Oxidative Stress:

    • Glutathione Redox Potential: Tissues are homogenized in a perchloric acid solution containing a reducing agent. The levels of reduced (GSH) and oxidized (GSSG) glutathione are then quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) and 8-isoprostane levels are measured in plasma and tissue homogenates using commercially available assay kits.

    • Protein Oxidation: Protein carbonyls are quantified by derivatizing protein extracts with 2,4-dinitrophenylhydrazine (DNPH) followed by Western blot analysis using an anti-DNP antibody. 4-hydroxynonenal (4-HNE) protein adducts are detected via immunohistochemistry or Western blot.

Catalase Knockout Mouse Model Protocol
  • Animal Model: Cat-/- mice on a C57BL/6 background and wild-type controls are used.[10]

  • Experimental Diet: Mice are typically fed a standard chow diet.

  • Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose and insulin levels are monitored at different ages.

  • Measurement of Oxidative Stress:

    • Protein Carbonylation: Liver homogenates are derivatized with DNPH and subjected to Western blot analysis with an anti-biotin antibody to detect carbonylated proteins. Densitometry is used for quantification.[10]

  • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation.

GPX1 Knockout Mouse Model Protocol
  • Animal Model: Gpx1tm1Mgr mice and wild-type littermates are used.[12]

  • Induction of Acute Oxidative Stress: Mice are injected intraperitoneally with pro-oxidants like paraquat (10-30 mg/kg) or diquat.[14][24]

  • Survival Studies: Following pro-oxidant administration, the survival rate and time are monitored.

  • Measurement of Oxidative Damage:

    • Lipid Peroxidation: Lipid peroxides in liver homogenates are measured using colorimetric or fluorometric assay kits.

    • Mitochondrial Respiration: Mitochondrial function is assessed by measuring the respiratory control ratio and power output index in isolated liver mitochondria.

Nrf2 Knockout Mouse Model with Sulforaphane Treatment Protocol
  • Animal Model: Nrf2-/- mice and wild-type controls are used.[15][16]

  • Sulforaphane Administration: Sulforaphane (typically 5-20 µmoles) is administered by oral gavage.[15][16]

  • Experimental Models of Disease: Models such as streptozotocin-induced type 1 diabetes with recurrent hypoglycemia or ribozyme-mediated knockdown of SOD2 in the retinal pigment epithelium (RPE) are used to induce disease-relevant stress.[17][18]

  • Behavioral and Functional Assessments: Cognitive function is assessed using tasks like the Novel Object Recognition (NOR) test. Retinal function is evaluated by electroretinography (ERG).[17][22]

  • Measurement of Oxidative Stress: Lipid peroxidation and protein carbonylation in tissues like the hippocampus are quantified using commercially available kits.[18][22]

  • Gene Expression Analysis: The expression of Nrf2 target genes is measured by quantitative real-time PCR (qRT-PCR) to confirm Nrf2 activation.

Visualizing the Pathways

The following diagrams illustrate the central roles of the genetically validated antioxidant pathways discussed.

Antioxidant Defense Pathways O2_superoxide Superoxide (O2⁻) SOD1 SOD1 O2_superoxide->SOD1 converts to H2O2 H2O2 Hydrogen Peroxide (H2O2) Catalase Catalase H2O2->Catalase converts to H2O + O2 GPX1 GPX1 H2O2->GPX1 converts to H2O Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX1 reduces SOD1->H2O2 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase, GPX) ARE->Antioxidant_Genes activates transcription of

Caption: Key enzymatic and transcriptional antioxidant defense pathways.

Experimental Workflow for Knockout Model Validation start Start: Hypothesis (e.g., Antioxidant X targets Pathway Y) generate_ko Generate Knockout (KO) Mouse for Gene Y start->generate_ko treat_animals Treat Wild-Type (WT) and KO Mice with Antioxidant X or Vehicle generate_ko->treat_animals induce_stress Induce Oxidative Stress (if necessary) treat_animals->induce_stress assess_phenotype Assess Phenotype (e.g., survival, behavior, function) induce_stress->assess_phenotype measure_markers Measure Biochemical Markers (e.g., ROS, lipid peroxidation) induce_stress->measure_markers analyze_data Analyze and Compare Data between WT and KO groups assess_phenotype->analyze_data measure_markers->analyze_data conclusion Conclusion: Mechanism is validated if effect of X is lost or reduced in KO mice analyze_data->conclusion

Caption: General workflow for validating an antioxidant's mechanism using a knockout mouse model.

Conclusion

The use of genetic knockout models has been instrumental in validating the in vivo roles of key antioxidant enzymes and regulatory pathways. While this compound demonstrates considerable promise as a broad-spectrum antioxidant, the absence of studies utilizing such models represents a significant gap in our understanding of its precise mechanism of action. The comparative data presented here from SOD1, Catalase, GPX1, and Nrf2 knockout models underscore the power of this genetic approach. For researchers and drug development professionals, these findings highlight the importance of moving beyond in vitro and wild-type in vivo studies to genetically validate the targets of novel antioxidant compounds. Such validation is critical for the development of targeted and effective therapies for diseases with an underlying oxidative stress component. Future research on this compound should prioritize the use of genetic models to elucidate its specific molecular targets and solidify its therapeutic potential.

References

Stobadine's Safety and Toxicity Profile: A Comparative Benchmark Against Leading Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and toxicity profile of Stobadine, a pyridoindole-derived antioxidant, against a selection of other well-known antioxidant compounds: Edaravone, N-acetylcysteine (NAC), MitoQ, Coenzyme Q10 (CoQ10), and Vitamin E. The information is presented to assist researchers and drug development professionals in evaluating the relative safety of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key toxicity and antioxidant assays are provided.

Executive Summary

This compound exhibits a favorable safety profile with no observed adverse effects in chronic and developmental toxicity studies at the tested doses.[1][2] This guide benchmarks this compound's safety against other prominent antioxidants, providing a comparative analysis of their toxicological data. While direct comparative head-to-head toxicity studies are limited, this compilation of existing data offers a valuable resource for preclinical safety evaluation.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and the selected comparator antioxidants. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions and animal models.

AntioxidantTest AnimalRoute of AdministrationLD50 (mg/kg)Source(s)
This compound RatOralNot explicitly found in search results
Edaravone RatOral1915[3]
RatIntravenous631[3]
N-acetylcysteine (NAC) RatOral6000[4]
Mouse (male)Intraperitoneal800[4]
Mouse (female)Intraperitoneal933[4]
MitoQ RatOralNot explicitly found in search results
Coenzyme Q10 (CoQ10) Mouse, RatOral> 4000
Vitamin E (α-tocopherol) --Not typically defined by a single LD50 due to low acute toxicity

Table 1: Acute Toxicity (LD50) Data. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested animal population.

AntioxidantTest AnimalDurationNOAEL (mg/kg/day)Observed Effects at Higher DosesSource(s)
This compound Rat26 weeks70.07No drug-related changes noted.
RatGestation to weaning50No adverse effects on pre- and postnatal development.[1]
Edaravone Rat6 months5Liver toxicity (hepatic atrophy, hyperplasia of oval cells and bile ducts).[5]
N-acetylcysteine (NAC) --Not explicitly found in search results-
MitoQ Dog39 weeks40Fecal disturbances and vomiting (considered local irritant effect, not systemic toxicity).[6]
Coenzyme Q10 (CoQ10) Rat52 weeks1200Low toxicity, no serious adverse effects in humans.[7]
Vitamin E (α-tocopherol) Rat90 days265 (d-α-tocopheryl acid succinate)Impaired blood clotting at high doses.[8]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) from Repeated Dose Toxicity Studies. NOAEL is the highest dose of a substance at which no adverse effects are observed in a tested animal population.

Mechanisms of Toxicity and Associated Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of these antioxidants is crucial for a comprehensive safety assessment.

This compound

The available literature focuses primarily on the protective and antimutagenic effects of this compound, with limited information on specific toxicity pathways.[9] Its antioxidant action is attributed to its potent scavenging of hydroxyl radicals.[10]

Edaravone

Edaravone's neuroprotective effects are linked to the activation of the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[11][12] However, at high doses, liver toxicity has been observed.[5] The precise signaling pathways leading to this hepatotoxicity are not fully elucidated in the provided search results.

Edaravone_Toxicity_Pathway Edaravone High-Dose Edaravone Liver Liver Edaravone->Liver Target Organ Unknown Unknown Signaling Pathways Liver->Unknown Hepatotoxicity Hepatotoxicity (Atrophy, Hyperplasia) Unknown->Hepatotoxicity

Figure 1: Postulated High-Dose Edaravone Hepatotoxicity Pathway.

N-acetylcysteine (NAC)

At therapeutic doses, NAC acts as a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[13][14] However, at very high doses, NAC can disrupt GSH homeostasis and interfere with lipid metabolism, leading to hepatic microvesicular steatosis and renal tubular injury.[4]

NAC_Toxicity_Pathway NAC_High High-Dose NAC GSH_Depletion GSH Depletion NAC_High->GSH_Depletion Lipid_Metabolism Altered Lipid Metabolism NAC_High->Lipid_Metabolism Hepatotoxicity Hepatotoxicity (Microvesicular Steatosis) GSH_Depletion->Hepatotoxicity Nephrotoxicity Nephrotoxicity (Tubular Injury) GSH_Depletion->Nephrotoxicity Lipid_Metabolism->Hepatotoxicity

Figure 2: High-Dose NAC Toxicity Signaling Cascade.

MitoQ

MitoQ, a mitochondria-targeted antioxidant, has shown a good safety profile in clinical trials at therapeutic doses.[15] However, some in vitro and ex vivo studies suggest that at high concentrations, MitoQ can cause mitochondrial swelling and depolarization, independent of its antioxidant activity, by increasing the permeability of the inner mitochondrial membrane.[16] Conversely, other studies suggest its neuroprotective effects may be mediated through the activation of the Nrf2-ARE signaling pathway.[17]

MitoQ_Toxicity_Pathway MitoQ_High High-Concentration MitoQ IMM Inner Mitochondrial Membrane MitoQ_High->IMM Permeability Increased Permeability IMM->Permeability Swelling Mitochondrial Swelling Permeability->Swelling Depolarization Mitochondrial Depolarization Permeability->Depolarization

Figure 3: Proposed Mechanism of High-Concentration MitoQ-Induced Mitochondrial Toxicity.

Coenzyme Q10 (CoQ10)

Coenzyme Q10 is generally considered safe with low toxicity.[7] No specific signaling pathways for toxicity have been identified at typical supplemental doses.

Vitamin E

The primary toxicity associated with high doses of Vitamin E is impaired blood coagulation, leading to an increased risk of bleeding.[18] This is thought to occur through interference with the action of vitamin K-dependent carboxylase, which is essential for the activation of coagulation factors.

VitaminE_Toxicity_Pathway VitaminE_High High-Dose Vitamin E VitK_Carboxylase Vitamin K-dependent Carboxylase VitaminE_High->VitK_Carboxylase Inhibits Coagulation_Factors Coagulation Factors (II, VII, IX, X) VitK_Carboxylase->Coagulation_Factors Activates Impaired_Clotting Impaired Blood Clotting Coagulation_Factors->Impaired_Clotting Leads to Bleeding_Risk Increased Bleeding Risk Impaired_Clotting->Bleeding_Risk

Figure 4: Mechanism of High-Dose Vitamin E-Induced Coagulopathy.

Experimental Protocols

This section details the methodologies for key in vivo and in vitro assays cited in this guide for assessing toxicity and antioxidant activity.

In Vivo Toxicity Studies

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as per OECD Test Guideline 425.[13]

OECD_425_Workflow Start Start: Single Animal Dosing Dose Administer Test Substance (e.g., 175 mg/kg) Start->Dose Observe Observe for 48h Dose->Observe Decision Outcome? Observe->Decision Survived Survived Decision->Survived Died Died Decision->Died End End: Calculate LD50 Decision->End Stopping Criteria Met Increase_Dose Increase Dose (Next Animal) Survived->Increase_Dose Decrease_Dose Decrease Dose (Next Animal) Died->Decrease_Dose Increase_Dose->Dose Decrease_Dose->Dose

Figure 5: Workflow for OECD 425 Acute Oral Toxicity Test.

  • Principle: A sequential dosing method that uses a smaller number of animals to obtain a statistically robust estimate of the LD50.

  • Procedure: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This continues until a stopping criterion is met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.[7][19]

  • Principle: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organs of toxicity following 90 days of daily oral administration of the test substance.

  • Procedure: The test substance is administered daily to several groups of rodents (usually rats) at three or more dose levels for 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs are conducted.

  • Data Analysis: The data are statistically analyzed to determine any significant dose-related effects and to establish the NOAEL.

In Vitro Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • The antioxidant sample is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The reduction results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at approximately 593 nm.

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.

    • The antioxidant sample is added to the FRAP reagent.

    • The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

    • The absorbance is measured at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance change in the test sample to that of a known standard (e.g., FeSO₄ or Trolox).

  • Principle: This assay is used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at approximately 532 nm.[20]

  • Procedure:

    • The biological sample (e.g., tissue homogenate, plasma) is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid).

    • The mixture is heated in a boiling water bath for a specified time (e.g., 10-15 minutes).

    • After cooling, the mixture is centrifuged to remove any precipitate.

    • The absorbance of the supernatant is measured at 532 nm.

  • Data Analysis: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Conclusion

Based on the available preclinical data, this compound demonstrates a promising safety profile, particularly in long-term and developmental toxicity studies where no significant adverse effects were observed at the tested doses. In comparison, while other antioxidants like Edaravone and NAC are effective, they have shown dose-limiting toxicities, particularly affecting the liver and kidneys at high doses. MitoQ also has a good safety record in human studies, but potential mitochondrial toxicity at high concentrations warrants consideration. Coenzyme Q10 and Vitamin E are generally considered safe, though high doses of Vitamin E can lead to bleeding complications.

This comparative guide highlights the importance of a thorough toxicological evaluation in the development of antioxidant therapies. Further head-to-head comparative studies would be beneficial to more definitively position this compound's safety profile within the landscape of currently available antioxidant compounds. The provided experimental protocols serve as a foundation for designing such future investigations.

References

Safety Operating Guide

Stobadine Disposal Procedures: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Stobadine, a pyridoindole antioxidant used in research. While this guide offers a comprehensive overview based on general laboratory safety protocols, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure all personnel handling this compound are familiar with its properties and have access to appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound is a solid, and care should be taken to avoid dust inhalation.

This compound Disposal Protocol

As a research chemical, this compound waste must be managed as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and its CAS Number: 85202-17-1.

  • Waste Streams: Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Maintain separate containers for:

    • Solid this compound waste (e.g., unused or expired powder).

    • Contaminated materials (e.g., pipette tips, weighing boats, gloves).

    • Solutions containing this compound.

Step 2: Waste Collection and Storage

  • Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure containers are kept tightly sealed when not in use.

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Secondary containment is highly recommended to prevent spills.

Step 3: Disposal Procedure

  • Contact your institution's Environmental Health and Safety (EHS) office. Your EHS department will provide specific instructions for the collection and disposal of hazardous chemical waste in accordance with local, state, and federal regulations.

  • Complete all required waste disposal forms provided by your EHS office. This will likely include information on the chemical name, quantity, and associated hazards.

  • Schedule a waste pickup with your EHS office or their designated hazardous waste contractor.

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., a solvent in which this compound is soluble, such as DMSO, followed by a more volatile solvent like ethanol or acetone) three times.

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple rinsing, completely deface or remove the original label from the container.

  • Final Disposal: Dispose of the decontaminated container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

Spill Management

In the event of a this compound spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if dealing with a large amount of powder.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop up the solid material, minimizing dust generation. Place it in a labeled hazardous waste container.

    • Solution Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

ParameterInformationSource
CAS Number 85202-17-1
Molecular Formula C₁₃H₁₈N₂
Physical State Solid
Solubility >100 mM in DMSO

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found in the literature, the procedures outlined above are based on standard best practices for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided by regulatory bodies and academic research institutions.

This compound Disposal Workflow

StobadineDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Process cluster_decon Empty Container Decontamination start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe triple_rinse Triple Rinse Container start->triple_rinse segregate Segregate Waste Streams (Solid, Contaminated, Liquid) ppe->segregate label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste store_waste Store in Secure, Ventilated Area with Secondary Containment label_waste->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms schedule_pickup Schedule Waste Pickup complete_forms->schedule_pickup end Proper Disposal by EHS schedule_pickup->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Clean Container deface_label->dispose_container

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Disclaimer: This information is intended for guidance purposes only. Always adhere to the specific protocols and regulations established by your institution and local authorities. The manufacturer's Safety Data Sheet (SDS) for this compound is the primary source of safety and disposal information and must be consulted prior to use.

Safeguarding Your Research: A Comprehensive Guide to Handling Stobadine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Stobadine, a pyridoindole antioxidant. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Glasses or GogglesMust conform to standard EN 166.[1]Protects against splashes and airborne particles.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesRefer to glove supplier for breakthrough time information.[1]Protects skin from direct contact with the compound. It is recommended to wear two pairs of gloves.[2]
Body Protection Laboratory CoatShould fit well, be fully buttoned, and have long sleeves.[3]Provides a barrier against spills and contamination.[3]
Disposable GownLint-free, low-permeability fabric with a solid front and tight-fitting cuffs.[2]Offers additional protection, especially during compounding, administering, and disposal.[2]
Respiratory Protection Air-Purifying RespiratorNIOSH/MSHA or EN 136 approved.Required if exposure limits are likely to be exceeded or if irritation occurs.[1]
Foot Protection Closed-Toed ShoesProtects feet from spills and falling objects.[3]

Procedural Workflow for Handling this compound

To ensure safe handling from receipt to disposal, a structured workflow should be implemented. The following diagram illustrates the key steps and associated safety precautions.

Stobadine_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., fume hood) B->C D Weighing and Aliquoting C->D Proceed with caution E Dissolving in Solvent D->E F Experimental Use E->F G Decontaminate Work Surfaces F->G After experiment completion H Segregate and Label Waste G->H I Properly Dispose of Waste H->I J Doff and Dispose of PPE I->J K Wash Hands Thoroughly J->K

A procedural workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Wash the skin with mild soap and water. Seek medical attention.[4]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Have the person drink large amounts of water. Seek immediate medical attention.[4]
Spill Alert personnel in the area. Evacuate if necessary. Wear appropriate PPE, including respiratory protection. Confine the spill and absorb it with an inert material. Place the waste in a labeled, sealed container for disposal.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Segregation and Labeling:

  • Trace Contaminated Waste: Items such as gloves, gowns, and empty vials with trace amounts of this compound should be disposed of in properly labeled, sealed containers.[5]

  • Bulk Contaminated Waste: Any significant quantities of discarded this compound or materials from a spill cleanup should be managed as hazardous waste.[5]

Disposal Method: All waste contaminated with this compound should be disposed of in accordance with federal, state, and local regulations.[5] This typically involves incineration at a regulated medical waste facility to prevent the release of active pharmaceutical ingredients into the environment.[5]

Empty Container Disposal:

  • Thoroughly rinse empty containers.

  • The first rinseate must be collected and disposed of as hazardous waste.[6]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]

  • After proper rinsing and air-drying, the container can be disposed of according to institutional guidelines.

By implementing these comprehensive safety and handling procedures, research facilities can build a strong foundation of trust and reliability, ensuring the well-being of their personnel while advancing scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.